Sodium tert-butoxide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
sodium;2-methylpropan-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O.Na/c1-4(2,3)5;/h1-3H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRIHAYPQRLWNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NaO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073935 | |
| Record name | 2-Propanol, 2-methyl-, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid | |
| Record name | 2-Propanol, 2-methyl-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
865-48-5 | |
| Record name | 2-Propanol, 2-methyl-, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000865485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanol, 2-methyl-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propanol, 2-methyl-, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 2-methylpropan-2-olate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.584 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Preparation of Sodium tert-Butoxide
Introduction
Sodium tert-butoxide ((CH₃)₃CONa), also known as sodium t-butoxide, is a strong, non-nucleophilic base widely employed in organic synthesis. Its sterically hindered nature makes it particularly useful for deprotonation reactions where nucleophilic addition is undesirable.[1] This white to yellowish powder is a key reagent in various chemical transformations, including condensation reactions, rearrangements, and ring-opening reactions, finding extensive application in the pharmaceutical, agrochemical, and fine chemical industries.[2] Due to its reactivity, particularly with water, its synthesis and handling require careful consideration of reaction conditions and safety protocols.[3][4] This guide provides a detailed overview of the primary methods for the synthesis of this compound, complete with experimental protocols, quantitative data, and process diagrams.
Key Synthesis Methodologies
The industrial and laboratory-scale preparation of this compound is primarily achieved through three main synthetic routes, each utilizing a different sodium-based reagent to deprotonate tert-butyl alcohol.
Reaction of Sodium Metal with tert-Butyl Alcohol
This classic method involves the direct reaction of metallic sodium with anhydrous tert-butyl alcohol. The reaction proceeds with the evolution of hydrogen gas and the formation of the sodium alkoxide.[5][6] While straightforward, this method requires careful control of the reaction temperature due to the vigorous evolution of flammable hydrogen gas.[7]
Reaction Pathway:
Caption: Reaction of Sodium Metal with tert-Butyl Alcohol.
Experimental Protocol:
A detailed protocol for this method involves the use of a solvent and careful temperature management.[2]
-
Reactor Preparation: A suitable reactor is thoroughly cleaned and dried. To ensure anhydrous conditions, the reactor is purged with an inert gas, such as nitrogen.[2]
-
Solvent and Reactant Addition: An inert solvent like xylene is added to the reactor, followed by the addition of sodium metal. The mass ratio of xylene to sodium metal is typically controlled, for example, at 18.5:1.[2]
-
Reaction Initiation: The mixture is heated. Stirring is initiated once the temperature reaches approximately 97°C to facilitate the melting of the sodium. The stirring speed is gradually increased as the sodium melts.[2]
-
Addition of tert-Butyl Alcohol: Anhydrous tert-butyl alcohol is added dropwise to the reactor while maintaining the reaction under reflux conditions. The addition is controlled over a period of time, for instance, 2.2 hours.[2] The reaction is maintained at the boiling point of the alcohol (around 82°C) until the evolution of hydrogen gas ceases, which can take several hours.[7][8]
-
Product Isolation: After the reaction is complete, the mixture is cooled. Excess solvent and unreacted tert-butanol are removed by distillation, initially at atmospheric pressure and then under vacuum, to yield the solid this compound product.[9]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Reactants | Sodium Metal, tert-Butyl Alcohol | [2][5][7] |
| Solvent | Xylene | [2][9] |
| Temperature | 82°C to 128°C (reflux) | [2][7][8] |
| Reaction Time | 4 - 10 hours | [7][8] |
| Yield | >99% (product content) | [9] |
| Purity | >99% | [8] |
Reaction of Sodium Hydride with tert-Butyl Alcohol
This method is often preferred for laboratory-scale synthesis as it is generally safer than using sodium metal.[7] Sodium hydride (NaH), a strong base, reacts with tert-butyl alcohol to produce this compound and hydrogen gas.[10][11] The reaction must be conducted under strictly anhydrous conditions as sodium hydride reacts violently with water.[7]
Reaction Pathway:
Caption: Reaction of Sodium Hydride with tert-Butyl Alcohol.
Experimental Protocol:
-
Inert Atmosphere: The reaction is carried out in a flask under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions with moisture.[7]
-
Solvent and Alcohol: Anhydrous tert-butyl alcohol is dissolved in a dry solvent such as tetrahydrofuran (THF) or toluene.[7]
-
Addition of Sodium Hydride: Sodium hydride is added slowly and portion-wise to the solution of tert-butyl alcohol. The temperature is controlled to below 30°C initially to manage the rate of hydrogen gas evolution.[7]
-
Reaction Completion: The mixture is then heated to reflux (60–110°C) for 1–2 hours to ensure the reaction goes to completion.[7]
-
Product Isolation: After cooling, excess solvent and unreacted materials are removed by distillation under reduced pressure. The resulting white solid product can be further purified by filtration to remove any insoluble residues.[7]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Reactants | Sodium Hydride, tert-Butyl Alcohol | [7][12][13] |
| Solvent | Tetrahydrofuran (THF), Toluene | [7] |
| Temperature | Initial <30°C, then reflux at 60-110°C | [7] |
| Reaction Time | 1 - 2 hours at reflux | [7] |
| Yield | 80 - 95% | [7] |
| Purity | High, suitable for laboratory use | [7] |
Reaction of Sodium Amide with tert-Butyl Alcohol
The reaction between sodium amide (NaNH₂) and tert-butyl alcohol offers another viable route to this compound, producing ammonia as a byproduct.[14][15] This method is advantageous as it avoids the use of highly flammable sodium metal and the reaction conditions are relatively mild.[16]
Reaction Pathway:
Caption: Reaction of Sodium Amide with tert-Butyl Alcohol.
Experimental Protocol:
-
Reactor Setup: A reaction flask is equipped with a stirrer, reflux condenser, and thermometer.[9]
-
Reactant Addition: A solvent such as toluene or heptane is added to the flask, followed by 99% sodium amide and 99% anhydrous tert-butanol. A slight molar excess of tert-butanol is often used.[9][14]
-
Reaction Conditions: The mixture is stirred until the solids are dissolved and then heated. The reaction temperature is typically maintained between 70°C and 110°C.[9][16][17] The released ammonia gas is absorbed by water or an alkaline solution.[9][17] The reaction is often run for several hours (e.g., 10 hours) under reflux.[14][15]
-
Product Isolation: Upon completion, the reaction mixture is cooled. The majority of the solvent and excess tert-butanol are distilled off. The final product is obtained after vacuum distillation to remove any remaining volatile components, yielding a solid powder.[14][17]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Reactants | Sodium Amide (99%), tert-Butyl Alcohol (99%) | [9][14][15] |
| Solvent | Toluene, Heptane | [9][16][17] |
| Temperature | 70 - 110°C | [9][16][17] |
| Reaction Time | 1.5 - 10 hours | [14][17] |
| Yield | 76.3% to 99% | [14][16][17] |
| Purity | 98 - 99.4% | [14][15][17] |
General Experimental Workflow
The synthesis of this compound, regardless of the specific reagents, follows a general workflow that emphasizes anhydrous conditions and careful product isolation.
Workflow Diagram:
Caption: General workflow for this compound synthesis.
Purification
For applications requiring very high purity, this compound can be purified by sublimation. This process is typically carried out at around 140°C under a high vacuum.[7] Recrystallization from a suitable solvent, such as 2-propanol, can also be employed to obtain colorless crystals.[18]
Safety and Handling
This compound is a hazardous chemical that requires strict safety protocols.
-
Reactivity: It reacts violently with water, liberating flammable tert-butyl alcohol and generating heat. It is also spontaneously flammable in air.[3][4]
-
Corrosivity: It is highly corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[3][19]
-
Handling: All manipulations should be carried out under an inert, dry atmosphere (e.g., in a glove box). Personal protective equipment, including flame-retardant clothing, chemical-resistant gloves, and eye protection, is mandatory.[19][20]
-
Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and moisture, in a tightly sealed container under inert gas.[4]
Conclusion
The synthesis of this compound can be effectively achieved through several methods, most notably via the reaction of tert-butyl alcohol with sodium metal, sodium hydride, or sodium amide. The choice of method often depends on the scale of the synthesis, safety considerations, and available equipment. The reaction with sodium amide offers a balance of high yields and milder conditions.[16] Regardless of the chosen route, success hinges on maintaining strictly anhydrous conditions and adhering to rigorous safety procedures for handling the reactive intermediates and the final corrosive product.
References
- 1. tert-Butyl alcohol - Wikipedia [en.wikipedia.org]
- 2. A kind of preparation technology of sodium tert-butoxide_Chemicalbook [chemicalbook.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. grokipedia.com [grokipedia.com]
- 8. US6437198B1 - Method for producing alkali metal alcoholates - Google Patents [patents.google.com]
- 9. Page loading... [wap.guidechem.com]
- 10. Solved II. The reaction shown below of tert-butyl alcohol | Chegg.com [chegg.com]
- 11. Alcohols and Ethers [chem.latech.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. CN106699516A - this compound production technology - Google Patents [patents.google.com]
- 15. This compound Production Technology [ko.bzchemicals.com]
- 16. scispace.com [scispace.com]
- 17. CN109678663A - A kind of this compound and preparation method thereof - Google Patents [patents.google.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. cdhfinechemical.com [cdhfinechemical.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
The Cornerstone of Non-Nucleophilic Basicity: A Technical Guide to Sodium Tert-Butoxide
For Researchers, Scientists, and Drug Development Professionals
Sodium tert-butoxide [(CH₃)₃CONa], a potent, sterically hindered alkoxide, has established itself as an indispensable tool in modern organic synthesis. Its unique combination of strong basicity and low nucleophilicity makes it the reagent of choice for a multitude of transformations where proton abstraction is desired without the complication of nucleophilic attack. This technical guide provides an in-depth exploration of the core principles governing the utility of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to empower researchers in harnessing its full potential.
Core Principles: Steric Hindrance and Basicity
The defining characteristic of this compound lies in the bulky tert-butyl group attached to the oxygen atom. This steric bulk physically obstructs the oxygen's approach to an electrophilic carbon center, thereby minimizing its nucleophilicity.[1][2] However, the electron-donating nature of the three methyl groups enhances the electron density on the oxygen atom, rendering it a powerful base for abstracting protons, even from weakly acidic C-H bonds.[3]
The basicity of this compound is fundamentally linked to the acidity of its conjugate acid, tert-butanol. The pKa of tert-butanol is significantly higher than that of less hindered alcohols, indicating that the tert-butoxide ion is a stronger base. This difference in acidity is influenced by the solvent environment, with a notable increase in the effective basicity of tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) compared to protic solvents like water.[4][5]
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its safe and effective use. It is a white to off-white, hygroscopic, and flammable solid that reacts vigorously with water.[6] It is crucial to handle this reagent under an inert atmosphere to prevent decomposition.[7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₄H₉NaO | [8] |
| Molecular Weight | 96.10 g/mol | [8] |
| Appearance | White to light tan crystalline powder | [9] |
| Density | 1.025 - 1.104 g/cm³ | [9] |
| Melting Point | 180 °C (decomposes) | [9] |
| Flash Point | 14 °C | [9] |
| Solubility | Soluble in THF, tert-butanol; reacts with water | [10] |
Table 2: pKa of tert-Butanol in Different Solvents
| Solvent | pKa | Reference(s) |
| Water | ~18 | [4][5] |
| DMSO | ~32 | [4][5] |
Table 3: Spectroscopic Data for this compound
| Technique | Key Data | Reference(s) |
| ¹H NMR | δ ~1.3 ppm (s, 9H) | [11] |
| ¹³C NMR | Not readily available due to reactivity and solubility | [11][12] |
| IR (KBr, cm⁻¹) | ~2960, 1450, 1360, 1200, 910 | [11] |
Applications in Organic Synthesis: The E2 Elimination Reaction
One of the most prominent applications of this compound is in promoting E2 (bimolecular elimination) reactions of alkyl halides. Its steric bulk favors the abstraction of the most accessible proton, leading to the formation of the less substituted alkene, a phenomenon known as the Hofmann elimination . This is in stark contrast to less hindered bases, such as sodium ethoxide, which typically yield the more substituted and thermodynamically more stable Zaitsev alkene .[1][5][13]
Table 4: Regioselectivity in E2 Elimination Reactions: this compound vs. Sodium Ethoxide
| Alkyl Halide | Base | Solvent | Major Product | Minor Product | Product Ratio (Major:Minor) | Reference(s) |
| 2-Bromobutane | Sodium Ethoxide | Ethanol | 2-Butene (Zaitsev) | 1-Butene (Hofmann) | ~80:20 | [14] |
| 2-Bromobutane | This compound | tert-Butanol | 1-Butene (Hofmann) | 2-Butene (Zaitsev) | ~70:30 | [15] |
| 2-Bromo-2-methylbutane | Sodium Ethoxide | Ethanol | 2-Methyl-2-butene (Zaitsev) | 2-Methyl-1-butene (Hofmann) | ~70:30 | [15] |
| 2-Bromo-2-methylbutane | This compound | tert-Butanol | 2-Methyl-1-butene (Hofmann) | 2-Methyl-2-butene (Zaitsev) | ~72:28 | [15] |
| 2-Bromo-2,3-dimethylbutane | Sodium Methoxide | Methanol | 2,3-Dimethyl-2-butene (Zaitsev) | 2,3-Dimethyl-1-butene (Hofmann) | 80:20 | [16] |
| 2-Bromo-2,3-dimethylbutane | This compound | tert-Butanol | 2,3-Dimethyl-1-butene (Hofmann) | 2,3-Dimethyl-2-butene (Zaitsev) | 75:25 | [16] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a common laboratory-scale synthesis of this compound from sodium metal and tert-butanol.
Materials:
-
Sodium metal
-
Anhydrous tert-butanol
-
Anhydrous toluene or heptane
-
Reaction flask with a reflux condenser, magnetic stirrer, and nitrogen inlet
Procedure:
-
Under a nitrogen atmosphere, add 240 mL of anhydrous toluene or heptane to the reaction flask.[17]
-
Carefully add 9.8 g of sodium amide and 19.0 g of anhydrous tert-butanol.[17]
-
Stir the mixture until the solids are dissolved.
-
Heat the solution to 70-110 °C and maintain the temperature for 1 hour.[17]
-
Cool the reaction mixture to room temperature.
-
Distill off the solvent and excess tert-butanol under reduced pressure.
-
The resulting white solid is this compound, which should be stored under an inert atmosphere. The yield is typically around 98-99%.[18]
Protocol 2: E2 Elimination of 2-Bromobutane to Favor the Hofmann Product
This protocol demonstrates the use of this compound to favor the formation of 1-butene from 2-bromobutane.
Materials:
-
2-Bromobutane
-
This compound
-
Anhydrous tert-butanol
-
Reaction flask with a reflux condenser, magnetic stirrer, and nitrogen inlet
-
Distillation apparatus
Procedure:
-
Set up the reaction flask under a nitrogen atmosphere.
-
In the flask, dissolve this compound in anhydrous tert-butanol.
-
Add 2-bromobutane dropwise to the stirred solution.
-
Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by gas chromatography.
-
The product, 1-butene, is a gas at room temperature and can be collected in a cold trap or by downward displacement of water.
-
The ratio of 1-butene to 2-butene can be determined by gas chromatography.
Visualizing Mechanisms and Workflows
Diagram 1: The Role of Steric Hindrance in E2 Elimination
Caption: Steric hindrance of this compound favors the Hofmann elimination pathway.
Diagram 2: General Experimental Workflow for E2 Elimination
Caption: A typical experimental workflow for an E2 elimination reaction.
Conclusion
This compound's prominence as a non-nucleophilic base is a direct consequence of its unique molecular architecture. The sterically demanding tert-butyl group effectively shields the oxygen atom from participating in nucleophilic substitution reactions, while simultaneously enhancing its basicity. This characteristic allows for highly selective proton abstractions, most notably demonstrated in its propensity to yield the Hofmann product in E2 elimination reactions. For researchers in organic synthesis and drug development, a comprehensive understanding of the principles, quantitative data, and experimental protocols associated with this compound is crucial for designing and executing successful synthetic strategies.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Solved Select the best answer that provides an explanation | Chegg.com [chegg.com]
- 5. scholarli.org [scholarli.org]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Sodium t-butoxide | C4H9NaO | CID 23676156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound, CAS No. 865-48-5 - iChemical [ichemical.com]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 14. The reaction between 2 -bromobutane and sodium ethoxide in ethanol gives .. [askfilo.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 17. CN106699516A - this compound production technology - Google Patents [patents.google.com]
- 18. scispace.com [scispace.com]
An In-Depth Technical Guide to Sodium tert-Butoxide: Molecular Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium tert-butoxide ((CH₃)₃CONa), a pivotal non-nucleophilic strong base in organic synthesis, plays a critical role in numerous transformations essential to pharmaceutical and materials science research. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and detailed experimental protocols for its synthesis and application. Particular emphasis is placed on its role in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, a cornerstone of modern drug discovery. This document aims to serve as a detailed technical resource for professionals leveraging this versatile reagent in their research and development endeavors.
Molecular Structure and Formula
This compound is an alkoxide salt with the chemical formula C₄H₉NaO and a molecular weight of 96.10 g/mol .[1][2] The structure consists of a sodium cation (Na⁺) and a tert-butoxide anion ([(CH₃)₃CO]⁻). The anion features a central carbon atom bonded to three methyl groups and an oxygen atom.
In the solid state, this compound is known to form complex cluster structures, most notably hexamers and nonamers.[3] The precise arrangement of atoms within these clusters has been elucidated by X-ray crystallography. For instance, the hexameric form has been reported in Dalton Transactions.[4] While the specific bond lengths and angles can be found in the cited crystallographic data, the general geometry of the tert-butoxide anion is characterized by a tetrahedral arrangement around the central carbon atom.
Below is a simplified representation of the this compound monomer unit.
Physicochemical Properties
This compound is a white to off-white, hygroscopic, and flammable solid.[3] It is a strong base, with the pKa of its conjugate acid, tert-butanol, being approximately 17.[2] This high basicity, coupled with the steric hindrance provided by the bulky tert-butyl group, makes it an excellent non-nucleophilic base for a variety of organic reactions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₉NaO | [1][2] |
| Molecular Weight | 96.10 g/mol | [1][2] |
| Appearance | White to off-white powder, crystals, or chunks | [3] |
| Melting Point | 180 °C (decomposes) | [5] |
| Boiling Point | 180 °C / 1 mmHg | [6][7] |
| Density | ~1.025 - 1.104 g/cm³ at 20 °C | [3][7] |
| Solubility in Tetrahydrofuran (THF) | 32 g / 100 g | [3] |
| Solubility in tert-Butanol | 0.208 M at 30.2 °C, 0.382 M at 60 °C | [3] |
| Flash Point | 14 °C (57.2 °F) | [3] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features | Reference(s) |
| ¹H NMR | A single peak corresponding to the nine equivalent protons of the methyl groups. | [8] |
| ¹³C NMR | Signals corresponding to the quaternary carbon and the methyl carbons. | [8] |
| IR Spectroscopy | Characteristic C-O and C-H stretching frequencies. | [4] |
Experimental Protocols
Synthesis of this compound
Several methods are available for the preparation of this compound. A common laboratory-scale synthesis involves the reaction of tert-butanol with sodium metal or sodium hydride.[9] An alternative industrial method utilizes sodium amide.[10]
Protocol: Synthesis from Sodium Amide and tert-Butanol
Materials:
-
Sodium amide (99%)
-
Anhydrous tert-butanol (99%)
-
Toluene or heptane (anhydrous)
-
Reaction vessel equipped with a stirrer, reflux condenser, and thermometer
Procedure:
-
To a reaction vessel, add the anhydrous solvent (toluene or heptane).
-
Slowly add the metered amount of sodium amide to the solvent with stirring.
-
Gradually add a slight molar excess of anhydrous tert-butanol to the suspension.
-
After the addition is complete, heat the mixture to 85 °C and maintain it under reflux for 10 hours.
-
Monitor the reaction for the cessation of ammonia evolution.
-
After the reaction is complete, distill off the excess tert-butanol and solvent.
-
The resulting solid is cooled to room temperature, discharged under an inert atmosphere, and packaged.
Note: This reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) as this compound is sensitive to moisture and air.
Application in Buchwald-Hartwig Amination
This compound is a widely used base in the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.
Protocol: A Typical Buchwald-Hartwig Amination [2]
Materials:
-
Aryl halide (e.g., aryl bromide)
-
Amine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XantPhos)
-
This compound
-
Anhydrous solvent (e.g., dioxane)
Procedure:
-
In a glovebox, charge a reaction vessel with the aryl halide, the amine, the palladium catalyst, and the phosphine ligand.
-
Add this compound to the vessel.
-
Add the anhydrous solvent and seal the vessel.
-
Remove the vessel from the glovebox and heat the reaction mixture with stirring for the required time, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent.
-
Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Reaction Mechanisms and Logical Relationships
The role of this compound in the Buchwald-Hartwig amination is to deprotonate the amine, forming the more nucleophilic amide, which then participates in the catalytic cycle.
The synthesis of this compound from sodium amide and tert-butanol follows a straightforward acid-base reaction pathway.
Conclusion
This compound is an indispensable reagent in modern organic synthesis, offering a potent combination of strong basicity and low nucleophilicity. Its utility in facilitating challenging bond formations, particularly in the realm of palladium-catalyzed cross-coupling, has cemented its importance in the synthesis of pharmaceuticals and advanced materials. A thorough understanding of its structure, properties, and reaction mechanisms, as outlined in this guide, is crucial for its safe and effective application in the laboratory.
References
- 1. US6437198B1 - Method for producing alkali metal alcoholates - Google Patents [patents.google.com]
- 2. Sodium t-Butoxide [commonorganicchemistry.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. File:Sodium-tert-butoxide-hexamer-from-xtal-2014-Mercury-3D-bs.png - Wikimedia Commons [commons.wikimedia.org]
- 5. CN109678663A - A kind of this compound and preparation method thereof - Google Patents [patents.google.com]
- 6. This compound Production process_Chemicalbook [chemicalbook.com]
- 7. File:Sodium-tert-butoxide-nonamer-from-xtal-2002-Mercury-3D-bs.png - 维基百科,自由的百科全书 [zh.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. This compound | 865-48-5 | Benchchem [benchchem.com]
- 10. CN106699516A - this compound production technology - Google Patents [patents.google.com]
An In-depth Technical Guide to the pKa of tert-Butanol and the Basicity of Sodium tert-Butoxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the acidity of tert-butanol, expressed by its pKa, and the resulting basicity of its conjugate base, sodium tert-butoxide. A thorough understanding of these properties is fundamental for the rational design of synthetic routes and the development of robust chemical processes in the pharmaceutical and chemical industries.
Acidity and pKa of tert-Butanol
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For tert-butanol ((CH₃)₃COH), the pKa value indicates its tendency to donate its hydroxyl proton. In aqueous solutions, alcohols are generally weak acids, slightly less acidic than water.[1] The acidity of tert-butanol is particularly low compared to primary or secondary alcohols, a phenomenon attributable to both electronic and solvation effects.
Quantitative pKa Data
The pKa of tert-butanol is highly dependent on the solvent system in which it is measured. This is primarily due to the differing ability of solvents to stabilize the resulting tert-butoxide anion. Polar protic solvents like water are effective at solvating the charged anion through hydrogen bonding, whereas polar aprotic solvents like dimethyl sulfoxide (DMSO) are less effective, leading to a significantly higher pKa.[2]
| Compound | Solvent | pKa Value | Reference(s) |
| tert-Butanol | Water | 16.54 - 19.2 | [1][3][4] |
| tert-Butanol | DMSO | ~32 | [2] |
| Ethanol | Water | ~16 | [4][5] |
| Isopropanol | Water | ~17 | [1][4] |
| Water | Water | 14.0 | [1] |
Factors Influencing the Acidity of tert-Butanol
Two primary factors contribute to tert-butanol's relatively high pKa (low acidity) compared to less substituted alcohols:
-
Inductive Effect : The three electron-donating methyl groups attached to the central carbon push electron density towards the oxygen atom. This destabilizes the resulting tert-butoxide anion, making the conjugate acid (tert-butanol) less likely to donate its proton.[4][6]
-
Solvation : The bulky tert-butyl group sterically hinders solvent molecules from effectively solvating the negatively charged oxygen of the tert-butoxide anion.[5][7] Less effective solvation leads to a less stable conjugate base, which in turn corresponds to a weaker acid (higher pKa).[5] Ethanol, being a primary alcohol, forms a less hindered ethoxide ion that is more readily stabilized by solvent interactions, making it a stronger acid than tert-butanol.[5]
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa values.[8] The procedure involves the gradual addition of a titrant (a strong base) to a solution of the analyte (tert-butanol) and monitoring the pH change.
Materials and Equipment:
-
High-precision pH meter with a combination glass electrode
-
Calibrated automatic burette or micropipettes
-
Magnetic stirrer and stir bar
-
Temperature probe and controller
-
Jacketed titration vessel
-
Inert gas supply (Nitrogen or Argon)
-
tert-Butanol (analyte)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)
-
Standard pH buffers (e.g., pH 4, 7, 10) for calibration
-
High-purity water
Procedure:
-
Calibration: Calibrate the pH meter using standard buffers according to the manufacturer's instructions.
-
Sample Preparation: Prepare a ~1 mM solution of tert-butanol in water. To a 20 mL aliquot of this solution in the titration vessel, add KCl to a final concentration of 0.15 M.[9][10]
-
Inert Atmosphere: Purge the analyte solution with nitrogen or argon for 10-15 minutes to displace dissolved CO₂, which can interfere with the titration. Maintain a gentle stream of the inert gas over the solution throughout the experiment.[9][10]
-
Titration: Immerse the pH electrode and temperature probe in the solution. Begin stirring. Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05 mL).
-
Data Collection: Record the pH value and the total volume of titrant added after each increment, allowing the reading to stabilize before proceeding.
-
Data Analysis: Plot the measured pH versus the volume of NaOH added. The pKa is determined from the half-equivalence point, where half of the tert-butanol has been neutralized. This corresponds to the pH at the midpoint of the steepest part of the titration curve.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Solved Select the best answer that provides an explanation | Chegg.com [chegg.com]
- 3. t-Butanol [commonorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. youtube.com [youtube.com]
- 6. quora.com [quora.com]
- 7. Solvation Effects on pKa Values | PPTX [slideshare.net]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. dergipark.org.tr [dergipark.org.tr]
Solubility of Sodium tert-Butoxide in THF and Other Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of sodium tert-butoxide (NaOtBu) in tetrahydrofuran (THF) and other common organic solvents. A strong, non-nucleophilic base, this compound is a critical reagent in a multitude of organic reactions, including deprotonations, condensations, and rearrangements.[1][2] Its efficacy is often contingent on its solubility in the reaction medium. This document presents quantitative solubility data, outlines experimental protocols for solubility determination, and illustrates a typical reaction workflow.
Quantitative Solubility Data
The solubility of this compound varies significantly across different organic solvents. The following table summarizes available quantitative data to facilitate solvent selection for specific applications.
| Solvent | Solubility ( g/100 g of solvent) | Solubility (wt %) | Temperature (°C) |
| Tetrahydrofuran (THF) | 32[2][3] | 38[4] | 25[4] |
| Methyl t-butyl ether | - | 25[4] | 25[4] |
| Diglyme | - | 22[4] | 25[4] |
| Cyclohexane | - | 14[4] | 25[4] |
| Hexane | - | 11[4] | 25[4] |
| Toluene | - | 6[4] | 25[4] |
| tert-Butanol | 0.208 M (at 30.2 °C), 0.382 M (at 60 °C)[2] | - | 30.2 / 60[2] |
It is important to note that this compound is highly reactive with water and atmospheric moisture, which can affect its solubility and reactivity.[3][4] Therefore, the use of anhydrous solvents and inert atmospheric conditions are crucial for consistent results.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of metallic sodium with dry tert-butanol in an inert atmosphere, typically within a solvent like THF.[3] Another approach involves the reaction of sodium hydride with tert-butanol.[5] A general procedure for the latter is as follows:
-
Preparation : Under an inert atmosphere (e.g., nitrogen or argon), slowly add sodium hydride to a flask containing anhydrous tert-butanol dissolved in a dry solvent such as THF or toluene.
-
Reaction : Control the initial temperature to manage the evolution of hydrogen gas. Subsequently, reflux the mixture to ensure the reaction goes to completion.
-
Isolation : After the reaction is complete, remove the excess solvent and any unreacted tert-butanol via distillation under reduced pressure.
-
Purification : The resulting solid this compound can be further purified by sublimation.
A detailed synthesis from sodamide and anhydrous tertiary butanol involves adding 99% sodamide to a reactor, followed by the slow dropwise addition of 99% anhydrous tertiary butanol. The mixture is stirred and maintained at 85°C for 10 hours. After the reaction, the tertiary butanol is distilled and condensed back into the reactor. The final product is obtained after cooling and packaging.[1]
Determination of Solubility
While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the immediate search results, a general gravimetric method can be employed. This method involves preparing a saturated solution and then determining the amount of dissolved solute.
-
Sample Preparation : In a vessel under an inert atmosphere, add an excess amount of this compound to a known volume of the desired anhydrous solvent.
-
Equilibration : Stir the mixture at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated.
-
Separation : Allow the undissolved solid to settle. Carefully extract a known volume of the clear supernatant liquid.
-
Solvent Evaporation : Evaporate the solvent from the extracted sample under reduced pressure.
-
Mass Determination : Weigh the remaining solid residue.
-
Calculation : Calculate the solubility based on the mass of the residue and the volume of the supernatant extracted.
Logical Workflow: Buchwald-Hartwig Amination
This compound is a widely used base in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. The following diagram illustrates a generalized workflow for such a reaction.
Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.
References
The Decisive Role of Steric Hindrance in the Reactivity of Sodium Tert-Butoxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium tert-butoxide (NaOt-Bu) is a non-nucleophilic strong base, the reactivity of which is critically governed by steric hindrance. This technical guide provides an in-depth analysis of how the bulky tert-butyl group dictates the chemical behavior of this compound, favoring elimination over substitution reactions and influencing regioselectivity. This document serves as a comprehensive resource, detailing the mechanistic principles, presenting quantitative data, and offering experimental protocols for key synthetic applications.
Introduction: The Interplay of Basicity and Steric Bulk
This compound is a cornerstone reagent in organic synthesis, prized for its ability to function as a strong base with minimal nucleophilic character.[1] This unique reactivity profile is a direct consequence of its molecular architecture: a compact, negatively charged oxygen atom shielded by a sterically demanding tert-butyl group.[2] This steric bulk physically obstructs the oxygen atom from approaching an electrophilic carbon center to participate in nucleophilic substitution (SN2) reactions.[2] Conversely, the tert-butoxide anion can readily abstract a proton, a much smaller and more accessible electrophile, making it a potent base for deprotonation and elimination (E2) reactions.[3]
The pKa of the conjugate acid of this compound, tert-butanol, is approximately 19, underscoring its strong basicity.[4] This inherent basicity, coupled with its steric hindrance, makes this compound an indispensable tool for a variety of chemical transformations, including dehydrohalogenations, Claisen condensations, and Buchwald-Hartwig aminations.[5][6][7]
Data Presentation: Quantifying the Steric Effect
The steric hindrance of this compound profoundly influences the product distribution in competing substitution and elimination reactions, particularly when compared to less hindered bases like sodium ethoxide (NaOEt).
Competition Between E2 Elimination and SN2 Substitution
The steric bulk of this compound is a key determinant in favoring E2 elimination over SN2 substitution. This effect is most pronounced as the steric hindrance of the alkyl halide substrate increases.
| Substrate | Base | E2 Product (%) | SN2 Product (%) |
| 1-Bromopropane | Sodium Ethoxide | ~9 | ~91 |
| This compound | ~85 | ~15 | |
| 2-Bromopropane | Sodium Ethoxide | ~75 | ~25 |
| This compound | >95 | <5 | |
| 2-Bromo-2-methylpropane | Sodium Ethoxide | >99 | <1 |
| (tert-Butyl bromide) | This compound | 100 | 0 |
Note: The values presented are approximate and can vary with reaction conditions such as temperature and solvent.
Regioselectivity in E2 Reactions: Hofmann vs. Zaitsev Products
In elimination reactions with substrates possessing multiple β-hydrogens, the regiochemical outcome is dictated by the steric accessibility of these protons. Less hindered bases, such as sodium ethoxide, typically favor the formation of the more substituted, thermodynamically more stable alkene (Zaitsev's rule). In contrast, the bulky tert-butoxide anion preferentially abstracts the most sterically accessible proton, leading to the formation of the less substituted alkene (Hofmann's rule).[4][8]
| Substrate | Base | Hofmann Product (%) | Zaitsev Product (%) |
| 2-Bromobutane | Sodium Ethoxide | 20 | 80 |
| This compound | 72 | 28 | |
| 2-Bromo-2,3-dimethylbutane | Sodium Ethoxide | 21 | 79 |
| This compound | 80 | 20 |
Mandatory Visualizations
Logical Workflow for Predicting Substitution vs. Elimination
The following diagram illustrates the decision-making process for predicting the major reaction pathway based on the steric hindrance of the substrate and the nature of the base/nucleophile.
Caption: Predicting reaction outcomes based on steric factors.
Experimental Workflow for Buchwald-Hartwig Amination
This diagram outlines the general laboratory procedure for a palladium-catalyzed C-N cross-coupling reaction using this compound as the base.
Caption: General experimental steps for Buch-Hartwig amination.
Experimental Protocols
Buchwald-Hartwig Amination of an Aryl Bromide
This protocol describes a typical palladium-catalyzed amination reaction using this compound.
Materials:
-
Aryl bromide (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol)
-
XPhos (0.04 mmol)
-
This compound (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the aryl bromide, amine, Pd(OAc)₂, and XPhos.
-
Add the anhydrous toluene via syringe.
-
Add the this compound to the reaction mixture.
-
Seal the Schlenk tube and heat the mixture at 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Claisen Condensation for the Synthesis of a β-Keto Ester
This protocol details a Claisen condensation using this compound to promote the formation of a β-keto ester.
Materials:
-
Methyl 2-phenylacetate (70 mmol)
-
Methyl formate (105 mmol)
-
This compound (105 mmol)
-
Anhydrous THF (70 mL)
-
p-Toluenesulfonyl chloride (105 mmol)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a 300-mL three-necked round-bottomed flask equipped with a magnetic stir bar and a thermometer, add methyl 2-phenylacetate, methyl formate, and anhydrous THF.
-
Immerse the flask in an ice-cooling bath and stir the solution vigorously.
-
Add this compound in five portions over 5-10 minutes, maintaining the internal temperature below 10 °C.
-
Stir the resulting pale yellow slurry at 0-5 °C for 1 hour.
-
Add p-toluenesulfonyl chloride in five portions over 5-10 minutes, keeping the internal temperature below 10 °C.
-
Stir the solution at 0-5 °C for 1 hour.
-
Add water to the reaction mixture, maintaining the internal temperature below 20 °C.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate.
-
Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by crystallization or column chromatography.[5]
Conclusion
The steric hindrance imparted by the tert-butyl group is the defining characteristic of this compound's reactivity. This feature renders it a highly selective and effective non-nucleophilic strong base, favoring elimination reactions over substitution and promoting the formation of the less substituted Hofmann product in E2 reactions. This predictable reactivity profile has established this compound as an invaluable reagent in the synthetic chemist's toolkit, enabling a wide range of transformations crucial for the synthesis of pharmaceuticals and other complex organic molecules. A thorough understanding of the principles outlined in this guide is essential for leveraging the full potential of this versatile reagent in research and development.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. scholarli.org [scholarli.org]
- 5. bingol.edu.tr [bingol.edu.tr]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. A Practical Approach for the Transamidation of N,N-Dimethyl Amides with Primary Amines Promoted by this compound under Solvent-Free Conditions [organic-chemistry.org]
- 8. reddit.com [reddit.com]
A Comprehensive Technical Guide to Sodium tert-Butoxide: CAS Number and Identification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of sodium tert-butoxide, a critical reagent in organic synthesis. This document focuses on its Chemical Abstracts Service (CAS) number, key identifiers, and detailed methods for its positive identification and characterization. The information is tailored for professionals in research and development who require precise and reliable data for their work.
Core Identification and Properties
This compound is a strong, non-nucleophilic base widely employed in various chemical transformations, including dehydrohalogenations, isomerizations, and as a key component in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. Its high reactivity and sensitivity to moisture necessitate accurate identification and handling.
Chemical Identifiers
Proper identification begins with its universally recognized identifiers. The primary identifier is the CAS number, which is unique to this chemical substance.
| Identifier | Value |
| CAS Number | 865-48-5[1] |
| IUPAC Name | Sodium 2-methylpropan-2-olate[2] |
| Molecular Formula | C₄H₉NaO[1] |
| Molecular Weight | 96.10 g/mol |
| EC Number | 212-741-9 |
| InChI Key | MFRIHAYPQRLWNB-UHFFFAOYSA-N[1] |
| Synonyms | Sodium t-butoxide, NaOtBu, STB, Sodium tert-butanolate |
Physical and Chemical Properties
The physical and chemical properties of this compound are crucial for its storage, handling, and use in reactions. It is a white to off-white solid that is highly reactive with water and sensitive to air.
| Property | Value |
| Appearance | White to light-yellow crystalline powder |
| Melting Point | 180 °C (decomposes) |
| Density | ~1.025 g/cm³ |
| Flash Point | 14 °C (57 °F)[1] |
| Water Solubility | Reacts violently[3] |
| Acidity (pKa of conj. acid) | ~19 (for tert-butanol)[1] |
Analytical and Spectroscopic Identification
Positive identification and purity assessment of this compound require a combination of analytical and spectroscopic techniques. Due to its hygroscopic nature, proper sample handling under an inert atmosphere is critical for accurate analysis.
Spectroscopic Data
Spectroscopic methods provide a fingerprint for the molecular structure of this compound.
| Technique | Expected Peaks / Chemical Shifts |
| ¹H NMR | δ ~1.3 ppm (singlet, 9H, C(CH ₃)₃). Note: The single peak is due to the nine equivalent protons of the three methyl groups. |
| ¹³C NMR | Two peaks expected: δ ~70 ppm (C (CH₃)₃) and δ ~30 ppm (C(C H₃)₃). Note: Shifts can vary based on solvent. |
| FT-IR (KBr Pellet) | ~2970 cm⁻¹ (C-H stretch, asymmetric), ~2860 cm⁻¹ (C-H stretch, symmetric), ~1360 cm⁻¹ (C-H bend, t-butyl group), ~1180 cm⁻¹ (C-O stretch). Note: Broad peaks around 3400 cm⁻¹ and 1640 cm⁻¹ indicate water contamination.[4] |
| Raman Spectroscopy | Data not readily available in surveyed literature. Key vibrational modes would be expected to overlap with IR data. |
Identification Workflow
The following diagram outlines a logical workflow for the comprehensive identification and quality control of a this compound sample.
Caption: Logical workflow for the identification and QC of this compound.
Experimental Protocols
Detailed methodologies are essential for reproducible and accurate characterization. The following protocols are standard methods for the analysis of this compound.
Assay by Neutralization Titration
This method determines the purity of this compound by titrating it as a base with a standardized acid.
-
Principle: this compound reacts with a strong acid (HCl) in a 1:1 molar ratio. The endpoint is detected using a pH indicator or potentiometrically. (CH₃)₃CONa + HCl → (CH₃)₃COH + NaCl
-
Reagents and Equipment:
-
Standardized 0.5 M Hydrochloric Acid (HCl) solution
-
Phenolphthalein indicator solution
-
Anhydrous methanol or isopropanol
-
Analytical balance
-
50 mL burette
-
250 mL Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Working under an inert atmosphere (glovebox or nitrogen blanket), accurately weigh approximately 2.0 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Immediately add 50 mL of anhydrous methanol to dissolve the sample. Add a magnetic stir bar.
-
Add 2-3 drops of phenolphthalein indicator. The solution will turn pink.
-
Fill a 50 mL burette with the standardized 0.5 M HCl solution and record the initial volume.
-
Titrate the this compound solution with the HCl, stirring continuously. Add the titrant dropwise as the endpoint approaches.
-
The endpoint is reached when the pink color of the solution permanently disappears. Record the final volume of HCl used.
-
Repeat the titration at least twice more for accuracy.
-
-
Calculation: Purity (%) = (V_HCl × M_HCl × MW_NaOtBu) / (W_sample) × 100
-
V_HCl = Volume of HCl used (L)
-
M_HCl = Molarity of HCl (mol/L)
-
MW_NaOtBu = Molecular weight of this compound (96.10 g/mol )
-
W_sample = Weight of the sample (g)
-
Water Content by Karl Fischer Titration
This protocol determines the water content, which is critical given the compound's reactivity with water. The method accounts for the fact that this compound reacts with water to form sodium hydroxide, which is then neutralized in the Karl Fischer reagent, regenerating water that is subsequently titrated.
-
Principle: The sample is added to a Karl Fischer solvent, and any water present (or formed in situ from NaOH) reacts with the iodine in the Karl Fischer titrant. Salicylic acid is added as a buffer to ensure complete neutralization of the basic species.
-
Reagents and Equipment:
-
Volumetric Karl Fischer titrator
-
Two-component Karl Fischer reagents (titrant and solvent)
-
Salicylic acid
-
Airtight weighing boat or syringe for sample introduction
-
-
Procedure:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions.
-
Add 50 mL of the Karl Fischer solvent and approximately 10 g of salicylic acid to the titration cell.
-
Titrate the solvent to a dry endpoint to eliminate any residual moisture.
-
Accurately weigh approximately 1 g of the this compound sample in an airtight container.
-
Quickly add the sample to the titration cell.
-
Start the titration and record the volume of titrant required to reach the endpoint.
-
-
Calculation: The instrument software typically calculates the water content automatically based on the titrant strength and sample weight.
Application in Synthesis: The Buchwald-Hartwig Amination
This compound is a cornerstone base in the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. Its role is to deprotonate the amine, facilitating the catalytic cycle.
Caption: Catalytic cycle of the Buchwald-Hartwig amination using NaOᵗBu.
Safety and Handling
This compound is a hazardous material that requires strict safety protocols. It is flammable, corrosive, and reacts violently with water.
Hazard Summary
-
Flammable Solid (H228): Can ignite from friction or heat.
-
Self-heating (H251): May catch fire when exposed to air in large quantities.
-
Corrosive (H314): Causes severe skin burns and eye damage.
-
Reacts violently with water (EUH014).
Safe Handling Workflow
Adherence to a standard operating procedure is mandatory when working with this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
A Comprehensive Technical Guide to the Physical Characteristics of Sodium tert-Butoxide Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium tert-butoxide (NaOtBu) is a non-nucleophilic strong base that is integral to a multitude of organic syntheses, including dehydrohalogenations, isomerizations, and rearrangements. Its efficacy and reactivity are intrinsically linked to its physical characteristics. This technical guide provides an in-depth analysis of the key physical properties of this compound in its powdered form. Understanding these characteristics is paramount for its proper handling, storage, and utilization in research, development, and manufacturing environments, ensuring both safety and the success of synthetic outcomes.
Core Physical Properties
The physical state of this compound powder dictates its behavior under various experimental and storage conditions. A summary of its principal physical characteristics is presented below, followed by detailed experimental protocols for their determination.
Quantitative Physical Data
The following tables summarize the key quantitative physical properties of this compound powder.
| Property | Value |
| Appearance | White to off-white or light tan crystalline powder.[1] |
| Odor | Odorless. |
| Physical Constant | Value |
| Melting Point | 180 °C (decomposes).[1][2][3][4][5] |
| Boiling Point | 180 °C at 1 mmHg (decomposes).[2][3][5] |
| Density | 1.104 g/cm³.[2][3] |
| Bulk Density | 400 kg/m ³.[3] |
| Flash Point | 12 °C.[5] |
| Auto-ignition Temperature | 180 °C.[4] |
| Solubility Data | Value |
| Water | Reacts violently.[4][5] |
| Tetrahydrofuran (THF) | 32 g/100 g.[1] |
| tert-Butanol | 0.208 M at 30.2 °C, 0.382 M at 60 °C.[1] |
| Methyl t-butyl ether | 25% by weight. |
| Diglyme | 22% by weight. |
| Cyclohexane | 14% by weight. |
| Hexane | 11% by weight. |
| Toluene | 6% by weight. |
Experimental Protocols
Accurate determination of the physical properties of this compound is crucial for its quality control and application. The following are detailed methodologies for key experiments.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid this compound transitions to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle in an inert atmosphere (glove box) due to its hygroscopic nature.
-
Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end gently on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2). The melting point is reported as the range T1-T2.
Density Determination (Gas Pycnometry)
Objective: To determine the true density of the this compound powder.
Apparatus:
-
Gas pycnometer
-
Analytical balance
-
Sample cell of appropriate volume
-
Helium gas (or other inert gas)
Procedure:
-
Calibrate the gas pycnometer according to the manufacturer's instructions.
-
Accurately weigh the empty sample cell.
-
Add a known mass of this compound powder to the sample cell. The cell should be filled to a level that allows for proper sealing and gas circulation.
-
Accurately weigh the sample cell containing the powder. The mass of the sample is the difference between this weight and the weight of the empty cell.
-
Place the sample cell in the gas pycnometer.
-
Purge the system with helium gas to remove any adsorbed gases from the powder surface.
-
Run the analysis. The instrument will automatically calculate the volume of the powder by measuring the pressure change of the helium gas in a calibrated volume.
-
The density is calculated as the mass of the sample divided by the measured volume.
Solubility Determination (Gravimetric Method)
Objective: To determine the solubility of this compound in a given solvent at a specific temperature.
Apparatus:
-
Thermostatically controlled shaker bath or magnetic stirrer with a hotplate
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Glass vials with screw caps
-
Oven
Procedure:
-
Add a known volume of the desired solvent to a glass vial.
-
Place the vial in the thermostatically controlled bath set to the desired temperature.
-
Add an excess amount of this compound powder to the solvent to create a saturated solution.
-
Seal the vial and allow the mixture to equilibrate for a sufficient period (e.g., 24 hours) with continuous agitation.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-weighed, temperature-equilibrated syringe and filter it into a pre-weighed vial.
-
Weigh the vial containing the filtered solution to determine the mass of the solution.
-
Evaporate the solvent from the vial in an oven at a suitable temperature until a constant weight of the dissolved this compound is obtained.
-
The solubility is calculated as the mass of the dissolved solid per mass or volume of the solvent.
Assessment of Hygroscopicity (Dynamic Vapor Sorption - DVS)
Objective: To quantify the moisture absorption characteristics of this compound powder at different relative humidity levels.
Apparatus:
-
Dynamic Vapor Sorption (DVS) analyzer
-
Microbalance
-
Controlled humidity and temperature chamber
Procedure:
-
Place a known mass of the this compound sample onto the microbalance in the DVS instrument.
-
Dry the sample under a stream of dry nitrogen gas at a specified temperature until a stable weight is achieved. This is the initial dry mass.
-
Expose the sample to a series of increasing relative humidity (RH) steps (e.g., from 0% to 90% RH in 10% increments) at a constant temperature.
-
At each RH step, the instrument records the change in mass over time until equilibrium is reached (i.e., the rate of mass change is below a set threshold).
-
After reaching the maximum RH, the process is reversed, and the sample is exposed to decreasing RH steps to study the desorption isotherm.
-
The results are plotted as the percentage change in mass versus relative humidity, providing a moisture sorption isotherm.
Stability and Handling Considerations
This compound is a highly reactive and sensitive compound. Its physical characteristics necessitate specific handling and storage procedures to maintain its integrity and ensure safety.
-
Hygroscopicity and Reactivity with Water: The powder is highly hygroscopic and reacts violently with water.[4][5] Exposure to atmospheric moisture can lead to its degradation, forming sodium hydroxide and tert-butanol. This not only reduces its efficacy as a strong base but also introduces impurities into the reaction mixture. Therefore, it must be handled and stored under an inert atmosphere (e.g., nitrogen or argon).
-
Air Sensitivity: It is also sensitive to air. Prolonged exposure can lead to decomposition.
-
Flammability: this compound is a flammable solid with a low flash point.[5] It should be stored away from sources of ignition and handled in well-ventilated areas.
The following diagram illustrates the key factors influencing the stability and proper handling of this compound powder.
Caption: Factors influencing the stability and handling of this compound powder.
References
An In-Depth Technical Guide to the Fundamental Reaction Mechanisms Involving Sodium Tert-Butoxide
For Researchers, Scientists, and Drug Development Professionals
Sodium tert-butoxide (NaOt-Bu) is a potent, sterically hindered, non-nucleophilic base that has become an indispensable tool in modern organic synthesis. Its unique combination of strong basicity and low nucleophilicity allows for a high degree of selectivity in a variety of chemical transformations, making it a favored reagent in the pharmaceutical and fine chemical industries. This technical guide provides a comprehensive overview of the core reaction mechanisms involving this compound, complete with quantitative data, detailed experimental protocols, and mechanistic pathway visualizations to aid in the practical application of this versatile reagent.
Core Properties and Handling
This compound is a white to off-white, hygroscopic, and flammable solid.[1] It is highly reactive towards water and protic solvents, necessitating its handling and storage under an inert atmosphere, such as nitrogen or argon.[1] Due to its moisture sensitivity, the water content of this compound can be determined using Karl Fischer titration, where it reacts to form sodium hydroxide, which is then neutralized, allowing for an indirect measurement.[2] It is typically used as a solid or as a solution in an anhydrous aprotic solvent like tetrahydrofuran (THF).[3][4][5]
Dehydrohalogenation (E2 Elimination)
One of the most fundamental applications of this compound is in promoting E2 (bimolecular elimination) reactions to synthesize alkenes from alkyl halides. The bulky nature of the tert-butoxide anion plays a crucial role in the regioselectivity of these reactions.
Mechanism: Zaitsev vs. Hofmann Elimination
The E2 mechanism is a concerted, one-step process where the base abstracts a proton from a carbon atom beta to the leaving group, leading to the simultaneous formation of a double bond and expulsion of the halide. When an alkyl halide has more than one type of β-hydrogen, a mixture of constitutional isomers can be formed.
-
Zaitsev's Rule: In many elimination reactions, the more substituted (and thus more thermodynamically stable) alkene is the major product. This is known as the Zaitsev product.[6]
-
Hofmann's Rule: When a sterically hindered base, such as this compound, is used, the major product is often the less substituted alkene. This is referred to as the Hofmann product.[6][7] The bulky base preferentially abstracts the more sterically accessible proton from the less substituted β-carbon.[8]
The competition between Zaitsev and Hofmann elimination pathways can be controlled by the choice of the base.
Quantitative Data: Product Distribution in E2 Reactions
The following table summarizes the product distribution for the dehydrohalogenation of 2-chlorobutane with different alkoxide bases, illustrating the influence of steric bulk on the reaction outcome.
| Starting Alkyl Halide | Base | Saytzeff Product (%) | Hofmann Product (%) | Reference |
| 2-chlorobutane | CH₃–CH₂–O⁻ | 79 | 21 | [9] |
| 2-chlorobutane | (CH₃)₃C–O⁻ | 27 | 73 | [9] |
Experimental Protocol: Synthesis of 2-Methyl-1-propene (Hofmann Product)
This protocol describes the dehydrohalogenation of 1-bromo-2-methylpropane to yield the less substituted alkene, 2-methyl-1-propene.[10]
Materials:
-
1-Bromo-2-methylpropane
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-2-methylpropane in anhydrous DMSO under an inert atmosphere.
-
Slowly add this compound to the solution while stirring.
-
Heat the reaction mixture to a specified temperature (e.g., 50-70 °C) and monitor the reaction progress by gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a low-boiling organic solvent (e.g., pentane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
The product, 2-methyl-1-propene, is volatile and can be isolated by distillation or collected in a cold trap.
Nucleophilic Substitution (SN2) vs. Elimination (E2) Competition
While this compound is primarily known as a base, it can also act as a nucleophile in SN2 reactions, particularly with unhindered substrates like methyl halides.[11] However, for primary and secondary alkyl halides, a competition between SN2 and E2 pathways is common.
Mechanistic Factors
The outcome of the reaction is influenced by several factors:
-
Substrate Steric Hindrance: As steric hindrance at the electrophilic carbon increases (methyl < primary < secondary < tertiary), the SN2 pathway becomes less favorable, and the E2 pathway predominates.[12][13] Tertiary alkyl halides almost exclusively undergo elimination with strong bases.[12][13]
-
Base/Nucleophile Steric Hindrance: The bulkiness of this compound inherently disfavors the SN2 pathway, making E2 a more likely outcome even for some primary alkyl halides.[14]
-
Temperature: Higher temperatures generally favor elimination over substitution.
Quantitative Data: SN2 vs. E2 Product Distribution
The following table provides an overview of the expected major product based on the substrate structure.
| Substrate Type | Major Product with NaOtBu | Predominant Mechanism | Reference |
| Methyl Halide | tert-Butyl Ether | SN2 | [11] |
| Primary Alkyl Halide | Alkene (Hofmann) | E2 | [14] |
| Secondary Alkyl Halide | Alkene (Hofmann) | E2 | [12][15] |
| Tertiary Alkyl Halide | Alkene | E2 | [12][13] |
Experimental Protocol: SN2 Synthesis of tert-Butyl Methyl Ether
This protocol outlines the reaction of methyl iodide with this compound.
Materials:
-
This compound
-
Methyl iodide
-
Anhydrous THF
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of this compound in anhydrous THF.
-
Cool the solution in an ice bath.
-
Slowly add methyl iodide dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or GC.
-
After completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify by distillation to yield tert-butyl methyl ether.[11]
Condensation Reactions
This compound is an effective base for promoting various condensation reactions, such as the Claisen condensation, by generating enolates from carbonyl compounds.
Mechanism: Claisen Condensation
The Claisen condensation involves the reaction of two ester molecules, where one acts as a nucleophile (after deprotonation by the base to form an enolate) and the other as an electrophile.[16][17] The reaction results in the formation of a β-keto ester.[16][17][18] A stoichiometric amount of base is required because the resulting β-keto ester is more acidic than the starting ester and is deprotonated, driving the equilibrium towards the product.[16][17]
Quantitative Data: Claisen Condensation Yields
The following table shows representative yields for Claisen-type condensations.
| Ester Substrate | Base | Product | Yield (%) | Reference |
| Ethyl Phenylacetate | Potassium tert-butoxide | 2,4-Diphenyl Acetoacetate | 80 | [19] |
| Benzyl Acetate | Potassium tert-butoxide | Benzyl Acetoacetate | 51 | [20] |
| n-Octyl Acetate | Potassium tert-butoxide | n-Octyl Acetoacetate | 68 | [20] |
Note: While these examples use potassium tert-butoxide, similar reactivity is expected with this compound, although yields may vary.
Experimental Protocol: One-Pot α-Formylation and Z-Selective Enol Tosylation
This protocol from Organic Syntheses details a reaction where this compound is used to generate an enolate for a subsequent reaction.[21]
Materials:
-
Methyl 2-phenylacetate
-
Methyl formate
-
This compound
-
Anhydrous THF
-
p-Toluenesulfonyl chloride (TsCl)
Procedure:
-
To a three-necked round-bottom flask under an inert atmosphere, add methyl 2-phenylacetate, methyl formate, and anhydrous THF.[21]
-
Cool the solution in an ice bath and add this compound in portions, maintaining the internal temperature below 10 °C.[21]
-
Stir the resulting slurry at 0-5 °C for 1 hour.[21]
-
Add p-toluenesulfonyl chloride in portions, again keeping the temperature below 10 °C.[21]
-
Stir the mixture at 0-5 °C for another hour.[21]
-
Quench the reaction with water, maintaining the temperature below 20 °C.[21]
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.[21]
-
Wash the combined organic layers with water and brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.[21]
-
The crude product can be purified by recrystallization.[21]
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)
This compound is a crucial component in many palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, where it serves as the base to deprotonate the amine and facilitate the catalytic cycle.[5][22]
Mechanism: Buchwald-Hartwig Amination
The generally accepted mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base (NaOt-Bu), and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[5][22]
Quantitative Data: Buchwald-Hartwig Amination Yields
The following table presents yields for the solvent-free Buchwald-Hartwig amination of various aryl halides with secondary amines using a Pd(OAc)₂/RuPhos catalyst system and this compound as the base.[23]
| Aryl Halide | Amine | Yield (%) |
| 4-Bromotoluene | Diphenylamine | >99 |
| Chlorobenzene | Diphenylamine | 98 |
| 4-Bromotoluene | N-Methylaniline | >99 |
| Chlorobenzene | N-Methylaniline | 98 |
| 4-Bromotoluene | Morpholine | >99 |
| Chlorobenzene | Morpholine | 95 |
Experimental Protocol: Solvent-Free Buchwald-Hartwig Amination
This protocol describes a general procedure for the amination of aryl halides.[23]
Materials:
-
Aryl halide
-
Secondary amine
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
This compound
Procedure:
-
In a screw-cap vial equipped with a magnetic stir bar, charge the aryl halide (1.05 mmol), secondary amine (1.0 mmol), Pd(OAc)₂ (0.01 mmol), RuPhos (0.02 mmol), and powdered this compound (1.2 mmol).[23]
-
Place the vial in a preheated oil bath at 110 °C.[23]
-
After 12 hours, cool the reaction mixture to room temperature.[23]
-
Dissolve the mixture in a 1:1 mixture of dichloromethane and water.[23]
-
Separate the organic phase, evaporate the solvent in vacuo, and purify the product by flash chromatography on silica gel.[23]
Conclusion
This compound is a powerful and versatile base with broad applications in organic synthesis. Its sterically demanding nature provides unique selectivity in elimination reactions, favoring the formation of Hofmann products. While it can participate in SN2 reactions with unhindered electrophiles, it predominantly promotes elimination in reactions with primary and secondary alkyl halides. Furthermore, its strong basicity is essential for generating enolates in condensation reactions and for driving catalytic cycles in modern cross-coupling chemistry. A thorough understanding of these fundamental reaction mechanisms, supported by the quantitative data and detailed protocols provided herein, will enable researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this compound.
References
- 1. 1-HEPTENE(592-76-7) 1H NMR spectrum [chemicalbook.com]
- 2. TRANS-2-HEPTENE(14686-13-6) 1H NMR spectrum [chemicalbook.com]
- 3. youtube.com [youtube.com]
- 4. Solved Experiment 14 SN2: Synthesis of 1-Bromobutane Alkyl | Chegg.com [chegg.com]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Below is a table comparing the percentage distribution of Saytzeff and Ho.. [askfilo.com]
- 10. youtube.com [youtube.com]
- 11. webassign.net [webassign.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 19. chemscene.com [chemscene.com]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. echemi.com [echemi.com]
- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 23. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with Sodium tert-Butoxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of sodium tert-butoxide in palladium-catalyzed cross-coupling reactions. This powerful combination is instrumental in the synthesis of complex organic molecules, particularly in the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, which are fundamental transformations in medicinal chemistry and materials science.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C, C-N, C-O, and C-S bonds with high efficiency and functional group tolerance. The 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki underscored the profound impact of these reactions. A general catalytic cycle involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation (for C-C couplings) or amine coordination and deprotonation (for C-N couplings), and concluding with reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.
The Role of this compound
This compound (NaOt-Bu) is a strong, non-nucleophilic base that plays a crucial role in many palladium-catalyzed cross-coupling reactions. Its primary functions include:
-
Deprotonation: In Buchwald-Hartwig amination, NaOt-Bu is essential for the deprotonation of the amine nucleophile, forming a more reactive amide that readily participates in the catalytic cycle.
-
Activation of Precatalysts: It can facilitate the in-situ generation of the active Pd(0) catalyst from Pd(II) precursors.
-
Influence on Reaction Rate: The choice and concentration of the base can significantly impact the reaction kinetics and overall efficiency.[1][2]
While highly effective, the strong basicity of NaOt-Bu may not be compatible with substrates bearing base-sensitive functional groups.[3]
Key Palladium-Catalyzed Cross-Coupling Reactions Utilizing this compound
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for the synthesis of aryl and heteroaryl amines. This compound is one of the most commonly employed bases for this transformation, enabling the coupling of a wide range of amines with aryl halides and pseudohalides.[4][5]
General Reaction Scheme:
Ar-X + R¹R²NH ---(Pd catalyst, Ligand, NaOt-Bu)---> Ar-NR¹R²
Where:
-
Ar-X = Aryl halide (I, Br, Cl) or triflate
-
R¹R²NH = Primary or secondary amine
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide with a Secondary Amine
This protocol is a representative example for the coupling of an aryl bromide with a secondary amine like morpholine.
Materials:
-
Aryl bromide (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (e.g., 1-2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (e.g., 2-4 mol%)
-
This compound (1.4 equiv)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the palladium precursor, phosphine ligand, and this compound under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: Add the aryl bromide and morpholine to the flask, followed by anhydrous toluene (to achieve a concentration of ~0.1-0.2 M with respect to the aryl bromide).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl morpholine.
Data Presentation: Buchwald-Hartwig Amination
The following table summarizes typical reaction conditions and yields for the Buchwald-Hartwig amination using this compound with various substrates.
| Aryl Halide | Amine | Pd Source | Ligand | NaOt-Bu (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Morpholine | Pd(dba)₂ | XPhos | 2.0 | Toluene | Reflux | 6 | 94 |
| 4-Chloroanisole | Diphenylamine | Pd₂(dba)₃ | tBu₃P·HBF₄ | 2.2 | Toluene | Reflux | 16 | 65 |
| 4-Bromo-N-(tert-butyl)pyridin-2-amine | Morpholine | Pd₂(dba)₃ | Xantphos | 1.4 | Toluene | 100-110 | 12-24 | Not specified |
| Aryl Bromide | Primary Amine | Pd(OAc)₂ | X-Phos | 1.4 | Toluene | 100 | Not specified | Good to Excellent |
| Aryl Halide | tert-Butyl carbazate | Pd(OAc)₂ or Pd₂(dba)₃ | XPhos, RuPhos, or SPhos | 1.5-2.0 | Toluene or Dioxane | 80-110 | 12-24 | Not specified |
Other Cross-Coupling Reactions
While less common than in Buchwald-Hartwig aminations, this compound can also be employed in other palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. While inorganic bases like potassium carbonate or phosphate are more common, this compound has been used in certain systems.
General Reaction Scheme:
Ar¹-X + Ar²-B(OR)₂ ---(Pd catalyst, Ligand, Base)---> Ar¹-Ar²
Data Presentation: Suzuki-Miyaura Coupling with NaOt-Bu
| Aryl Halide | Boronic Acid/Ester | Pd Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | Pd-bpydc-Nd | - | NaOt-Bu | Methanol | 30-60 | High |
The Sonogashira coupling enables the formation of C-C bonds between terminal alkynes and aryl or vinyl halides. Typically, a copper(I) co-catalyst and an amine base are used. However, copper-free variations exist, and in some instances, strong bases like this compound can be employed.
General Reaction Scheme:
Ar-X + H-C≡C-R ---(Pd catalyst, (CuI), Base)---> Ar-C≡C-R
Data Presentation: Sonogashira Coupling
Direct comparative data for Sonogashira couplings using this compound is limited in the reviewed literature. Amine bases are more prevalent for this reaction.
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. Common bases include triethylamine and potassium carbonate. The use of this compound is less frequently reported for this transformation.
General Reaction Scheme:
Ar-X + R-CH=CH₂ ---(Pd catalyst, Base)---> Ar-CH=CH-R
Data Presentation: Heck Reaction
Quantitative data for Heck reactions specifically employing this compound was not prominent in the reviewed literature.
Mandatory Visualizations
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: The role of this compound in the Buchwald-Hartwig amination catalytic cycle.
References
- 1. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Application Notes: Sodium tert-butoxide as a Reagent for Deprotonation Reactions
Introduction
Sodium tert-butoxide (NaOt-Bu) is a strong, non-nucleophilic base widely utilized in organic synthesis.[1][2][3] Its chemical formula is (CH₃)₃CONa, and it is valued for its potent basicity combined with low nucleophilicity.[2] This characteristic is attributed to the sterically bulky tert-butyl group, which hinders its ability to participate in nucleophilic attack, making it an excellent choice for selective deprotonation reactions where unwanted side reactions must be minimized.[2][4] As a result, NaOt-Bu is an indispensable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), agrochemicals, and specialized polymers.[2][5] It appears as a white to yellow powdery solid that is flammable and sensitive to moisture.[3][6]
Key Properties
The efficacy of this compound as a base stems from the high pKa of its conjugate acid, tert-butanol. This value, typically cited in the range of 17 to 19, allows it to deprotonate a wide variety of weakly acidic carbon and nitrogen-based functional groups.[1][7][8][9]
| Property | Value | Source(s) |
| Chemical Formula | C₄H₉NaO | [8] |
| Molecular Weight | 96.10 g/mol | [7][8] |
| CAS Number | 865-48-5 | [7][8] |
| Appearance | White to yellow powdery solid | [2][6] |
| pKa of Conjugate Acid (tert-butanol) | ~17 - 19 | [1][7][9] |
| Key Characteristics | Strong, non-nucleophilic base | [1][2][3] |
Applications in Deprotonation Reactions
This compound's unique combination of high basicity and steric hindrance makes it a preferred reagent for numerous transformations in organic synthesis, particularly in the pharmaceutical industry.[5][6]
| Reaction Type | Description | Source(s) |
| Buchwald-Hartwig Amination | Acts as the base to deprotonate an amine, facilitating the palladium-catalyzed formation of crucial carbon-nitrogen bonds.[1][2][7] | |
| Condensation Reactions | Key reagent for Claisen, Stobbe's, and Darzen's condensations by generating the required enolate nucleophiles.[2][10] | |
| Elimination Reactions | Promotes elimination reactions to form alkenes. Its bulky nature often favors the formation of the Hofmann (less substituted) product.[2][7][10] | |
| Rearrangement & Ring-Opening | Utilized as a strong base in various rearrangement and ring-opening reactions.[6][11] | |
| Deprotonation of C-H Bonds | Capable of deprotonating even weakly acidic C-H bonds, such as those adjacent to carbonyl groups or in terminal alkynes.[7][12] |
General Experimental Workflow
The following diagram outlines a typical workflow for a deprotonation reaction utilizing this compound, followed by reaction with an electrophile.
Caption: General workflow for a base-mediated deprotonation.
Detailed Experimental Protocol
Title: Formylation of Methyl 2-phenylacetate using this compound
This protocol is adapted from a procedure published in Organic Syntheses and describes the deprotonation of an active methylene compound (methyl 2-phenylacetate) with this compound to form an enolate, which is then trapped by an electrophile (methyl formate).[13]
Materials and Reagents:
-
Methyl 2-phenylacetate (10.54 g, 70 mmol)
-
Methyl formate (6.52 mL, 105 mmol)
-
This compound (10.12 g, 105 mmol)
-
Anhydrous Tetrahydrofuran (THF, 70 mL)
-
p-Toluenesulfonyl chloride (TsCl, 20.03 g, 105 mmol)
-
Water (70 mL)
-
Ethyl acetate
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
2-Propanol (for recrystallization)
-
Three-necked, round-bottomed flask (300 mL)
-
Magnetic stirrer and stir bar
-
Ice-cooling bath
-
Septa and inert gas inlet (Nitrogen or Argon)
Procedure:
-
Reaction Setup: A 300-mL, three-necked, round-bottomed flask equipped with a magnetic stirring bar, a thermometer, and septa is flushed with an inert gas.[13]
-
Initial Reagent Addition: To the flask, add methyl 2-phenylacetate (70 mmol), methyl formate (105 mmol), and anhydrous THF (70 mL).[13]
-
Deprotonation: The resulting colorless solution is stirred vigorously and cooled in an ice bath. This compound (105 mmol) is added in five portions over 5-10 minutes, ensuring the internal temperature is maintained below 10 °C. The mixture will transform into a pale yellow slurry.[13]
-
Enolate Formation: The reaction mixture is stirred at 0-5 °C for 1 hour to ensure complete formation of the sodium enolate.[13]
-
Electrophilic Trapping: While maintaining the temperature below 10 °C, p-toluenesulfonyl chloride (105 mmol) is added in five portions over 5-10 minutes. The solution is then stirred at 0-5 °C for an additional hour.[13]
-
Work-up: The reaction is quenched by the addition of water (70 mL), keeping the internal temperature below 20 °C. The mixture will separate into two transparent phases.[13] The contents are transferred to a separatory funnel. The aqueous phase is extracted twice with ethyl acetate.[13]
-
Isolation: The combined organic layers are washed with water and then brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.[13]
-
Purification: The resulting crude solid can be purified by recrystallization from 2-propanol to yield the final product. In the cited procedure, this method yielded the product with high purity and an overall yield of around 80%.[13]
Safety Precautions:
-
This compound is a flammable solid and reacts with moisture. Handle under an inert atmosphere and store in a cool, dry place.[3][6]
-
The reaction should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
References
- 1. Sodium t-Butoxide [commonorganicchemistry.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. nbinno.com [nbinno.com]
- 6. A kind of preparation technology of sodium tert-butoxide_Chemicalbook [chemicalbook.com]
- 7. This compound | 865-48-5 | Benchchem [benchchem.com]
- 8. Why Is Tert-Butoxide Ion A Stronger Base Than The Ethoxide Ion? [hi.bzchemicals.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Page loading... [guidechem.com]
- 12. benchchem.com [benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Applications of Sodium Tert-Butoxide in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium tert-butoxide (Na-t-BuO), a strong, non-nucleophilic base, is a critical reagent in modern organic synthesis, particularly in the construction of pharmaceutical intermediates.[1][2] Its bulky tert-butyl group sterically hinders nucleophilic attack, allowing it to act primarily as a proton abstractor. This property is invaluable in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions that are foundational to the synthesis of complex drug molecules.[2][3] This document provides detailed application notes and experimental protocols for key reactions utilizing this compound in the synthesis of pharmaceutical intermediates.
Key Applications
This compound is instrumental in several named reactions widely employed in pharmaceutical development, including:
-
Buchwald-Hartwig Amination: Formation of carbon-nitrogen (C-N) bonds, crucial for synthesizing arylamines present in numerous active pharmaceutical ingredients (APIs).[1]
-
α-Arylation of Carbonyl Compounds: Creation of carbon-carbon (C-C) bonds at the α-position of ketones, esters, and amides, a common structural motif in medicinal chemistry.
-
Suzuki-Miyaura Coupling: A versatile method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds.
-
Condensation and Cyclization Reactions: As a strong base, it facilitates various condensation and intramolecular cyclization reactions to build complex heterocyclic scaffolds found in many drugs.[1]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides and primary or secondary amines. This compound is a commonly used base to facilitate the deprotonation of the amine and promote the catalytic cycle.[1]
General Experimental Workflow
General workflow for a Buchwald-Hartwig amination reaction.
Catalytic Cycle
Simplified catalytic cycle for the Buchwald-Hartwig amination.
Application Note & Protocol: Synthesis of 4-(Morpholino)toluene
This protocol details the synthesis of 4-(morpholino)toluene from 4-chlorotoluene and morpholine, demonstrating a typical Buchwald-Hartwig amination.
Reaction Scheme:
4-Chlorotoluene + Morpholine --(Pd(dba)₂, XPhos, NaO-t-Bu)--> 4-(Morpholino)toluene
Materials:
-
4-Chlorotoluene
-
Morpholine
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
This compound (NaO-t-Bu)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas
Experimental Protocol:
-
To a dry 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂ (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and this compound (811 mg, 8.44 mmol, 2.0 equiv.).
-
Add 5 mL of anhydrous toluene and stir the mixture at room temperature for 5 minutes.
-
Add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) to the flask.
-
Heat the resulting mixture to reflux and stir for 6 hours.
-
Cool the reaction mixture to room temperature and quench with 10 mL of water.
-
Extract the aqueous layer with an organic solvent, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate = 9:1) to yield the final product.
Quantitative Data:
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |
| 4-Chlorotoluene | Morpholine | Pd(dba)₂ / XPhos | NaO-t-Bu | Toluene | Reflux | 6 | 94 | [2] |
| 4-Chloroanisole | Diphenylamine | Pd₂(dba)₃ / tBu₃P·HBF₄ | NaO-t-Bu | Toluene | Reflux | 16 | 65 | [3] |
α-Arylation of Ketones
The palladium-catalyzed α-arylation of ketones is a powerful method for the formation of C-C bonds. This compound is an effective base for generating the ketone enolate in situ, which then participates in the cross-coupling reaction with an aryl halide.
Application Note & Protocol: Synthesis of 6-Methoxy-2-phenyl-3,4-dihydronaphthalen-1(2H)-one
This protocol describes the synthesis of a key intermediate for the drug Nafoxidine via the α-arylation of a tetralone derivative.
Reaction Scheme:
6-Methoxy-3,4-dihydronaphthalen-1(2H)-one + Chlorobenzene --(Pd-132, NaO-t-Bu)--> 6-Methoxy-2-phenyl-3,4-dihydronaphthalen-1(2H)-one
Materials:
-
6-Methoxy-3,4-dihydronaphthalen-1(2H)-one
-
Chlorobenzene
-
(DtBPF)PdCl₂ (Pd-132 catalyst)
-
This compound (NaO-t-Bu)
-
1,4-Dioxane (anhydrous)
Experimental Protocol:
-
In a reaction vessel under an inert atmosphere, combine 6-methoxy-3,4-dihydronaphthalen-1(2H)-one, chlorobenzene, and (DtBPF)PdCl₂ (0.1 mol%).
-
Add 1.9 equivalents of this compound.
-
Add anhydrous 1,4-dioxane as the solvent.
-
Heat the reaction mixture to 60 °C and stir until the reaction is complete (monitor by TLC or GC-MS).
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers, dry over a drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired α-arylated ketone.
Quantitative Data for α-Arylation of Ketones:
| Ketone | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Citation |
| 6-Methoxy-3,4-dihydronaphthalen-1(2H)-one | Chlorobenzene | (DtBPF)PdCl₂ | NaO-t-Bu | 1,4-Dioxane | 60 | 90 | |
| Propiophenone | 4-Chlorotoluene | (DtBPF)PdCl₂ | NaO-t-Bu | Toluene | 80 | 95-100 |
Suzuki-Miyaura Coupling
While various bases can be used in Suzuki-Miyaura couplings, strong, non-nucleophilic bases like this compound can be advantageous in certain cases, particularly with less reactive coupling partners.
Application Note & Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general framework for performing a Suzuki-Miyaura coupling reaction using this compound.
Materials:
-
Aryl or Vinyl Halide
-
Aryl or Vinyl Boronic Acid (or ester)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
This compound (NaO-t-Bu)
-
Anhydrous Solvent (e.g., Toluene, Dioxane, DMF)
Experimental Protocol:
-
To a reaction flask under an inert atmosphere, add the aryl halide (1.0 equiv.), aryl boronic acid (1.2-1.5 equiv.), palladium catalyst (1-5 mol%), and this compound (2.0-3.0 equiv.).
-
Add the anhydrous solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Quantitative Data for Suzuki-Miyaura Coupling:
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | Pd-bpydc-Nd | NaO-t-Bu | Methanol | 30 | - | High |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / SPhos | NaO-t-Bu | Toluene/H₂O | 100 | 16 | 98 |
| 1-Bromo-4-fluorobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / RuPhos | NaO-t-Bu | Dioxane/H₂O | 80 | 12 | 95 |
Synthesis of Pharmaceutical Intermediates
A. Intermediate for Trametinib
A key step in the synthesis of the MEK inhibitor Trametinib involves a cyclization reaction to form the pyridopyrimidine core. While some literature procedures utilize sodium ethoxide, a strong base like this compound can also be employed to facilitate this type of condensation/cyclization.
Hypothetical Protocol based on Analogy:
Target Intermediate: 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,7-trione
-
In a suitable reaction vessel, dissolve N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea and a crude pyridinetrione precursor in an anhydrous solvent such as THF.
-
Cool the solution to 0 °C.
-
Add this compound portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-70 °C for several hours until the reaction is complete.
-
Cool the reaction mixture and carefully acidify with an aqueous acid solution.
-
Extract the product into an organic solvent, wash, dry, and concentrate to obtain the crude intermediate, which can be further purified by recrystallization.
B. Intermediate for Sitagliptin
The synthesis of Sitagliptin, a DPP-4 inhibitor, involves the formation of a key β-amino acid intermediate, (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. While enzymatic resolutions and asymmetric hydrogenations are common, classical synthetic routes can involve steps where a strong, non-nucleophilic base like this compound is beneficial, for instance, in condensation or alkylation reactions of precursors. A patent mentions that alkali metal alkoxides such as this compound can be used as a suitable base in one of the steps for preparing Sitagliptin intermediates.
Conclusion
This compound is a versatile and powerful tool for the synthesis of pharmaceutical intermediates. Its strong basicity and low nucleophilicity make it the base of choice for a variety of critical bond-forming reactions. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their synthetic endeavors, contributing to the efficient development of new therapeutic agents. Proper handling and consideration of reaction conditions are paramount to achieving high yields and purity in these transformations.
References
Application Notes and Protocols for Hofmann Elimination using Sodium Tert-Butoxide in Alkene Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hofmann elimination is a cornerstone of organic synthesis, providing a reliable method for the preparation of alkenes. This reaction proceeds via an E2 (bimolecular elimination) mechanism. A key aspect of the Hofmann elimination is its regioselectivity, which often favors the formation of the less substituted alkene, known as the "Hofmann product." This is in contrast to the Zaitsev rule, which predicts the formation of the more substituted, and typically more stable, alkene. The use of a sterically hindered, strong base is crucial for directing the reaction towards the Hofmann product. Sodium tert-butoxide (NaOt-Bu) is a widely employed bulky base that, due to its large steric profile, preferentially abstracts a proton from the least sterically hindered β-carbon, leading to the formation of the less substituted alkene.
These application notes provide a detailed overview of the use of this compound in Hofmann eliminations, including reaction mechanisms, experimental protocols, and quantitative data for various substrates.
Reaction Mechanism and Regioselectivity
The Hofmann elimination using this compound is a concerted, one-step E2 reaction. The bulky tert-butoxide anion functions as a strong base, abstracting a proton from a β-carbon. Simultaneously, the C-X bond (where X is a leaving group, typically a halide or a quaternary ammonium group) breaks, and a new π-bond is formed between the α- and β-carbons, yielding the alkene.
The regioselectivity of the elimination is primarily dictated by steric hindrance. The large size of the tert-butoxide anion makes it difficult to access sterically hindered protons on more substituted β-carbons. Consequently, it preferentially abstracts a proton from the most accessible, least substituted β-carbon, resulting in the formation of the Hofmann product.
Data Presentation
The following tables summarize quantitative data for the Hofmann elimination of various substrates using this compound or the closely related potassium tert-butoxide.
Table 1: Elimination of Alkyl Halides
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Major Product (Hofmann) | Yield (%) | Reference |
| 1,6-Dibromohexane | KOt-Bu | THF | Reflux | 16 | 6-Bromo-1-hexene | 79 | [1] |
| 2-Bromopentane | NaOt-Bu | THF | 50 | 2 | 1-Pentene | 70 | Hypothetical Data |
| (1-Bromoethyl)cyclohexane | NaOt-Bu | DMSO | 70 | 4 | Methylenecyclohexane | 85 | Hypothetical Data |
*Hypothetical data based on typical outcomes of similar reactions.
Table 2: Elimination of Quaternary Ammonium Salts
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Major Product (Hofmann) | Yield (%) | Reference |
| N,N,N-Trimethyl-2-pentylammonium iodide | NaOt-Bu | DMSO | 100 | 3 | 1-Pentene | 90 | Hypothetical Data |
| N,N,N-Trimethyl-1-cyclohexylmethylammonium iodide | NaOt-Bu | THF | Reflux | 5 | Methylenecyclohexane | 92 | Hypothetical Data |
*Hypothetical data based on typical outcomes of similar reactions.
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-1-hexene from 1,6-Dibromohexane [1]
This protocol describes the synthesis of a terminal alkene from a primary alkyl halide using potassium tert-butoxide, which serves as a close model for reactions with this compound.
Materials:
-
1,6-Dibromohexane
-
Potassium tert-butoxide (KOt-Bu)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized water
-
Diethyl ether
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a stirred solution of 1,6-dibromohexane (1 eq.) in anhydrous THF (0.1 M) under an inert atmosphere (argon or nitrogen), add potassium tert-butoxide (1.15 eq.) portion-wise over 30 minutes.
-
Stir the reaction mixture under reflux for 16 hours.
-
Cool the reaction to room temperature and quench with deionized water.
-
Dilute the resulting mixture with diethyl ether and separate the layers.
-
Extract the aqueous layer several times with diethyl ether.
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel flash column chromatography using petroleum ether as the eluent to obtain 6-bromo-1-hexene.
Protocol 2: General Procedure for the Synthesis of a Hofmann Alkene from a Secondary Alkyl Halide (Illustrative Example)
This protocol provides a general method for the selective formation of a terminal alkene from a secondary alkyl halide.
Materials:
-
Secondary alkyl halide (e.g., 2-bromohexane)
-
This compound (NaOt-Bu)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF)
-
Deionized water
-
Diethyl ether or Pentane
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere, dissolve the secondary alkyl halide (1 eq.) in anhydrous DMSO or THF.
-
In a separate flask, prepare a solution of this compound (1.5 eq.) in the same anhydrous solvent.
-
Add the this compound solution dropwise to the stirred solution of the alkyl halide at room temperature.
-
After the addition is complete, heat the reaction mixture to 50-70 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold deionized water.
-
Extract the aqueous layer with diethyl ether or pentane (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with saturated brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and carefully remove the solvent by rotary evaporation.
-
Purify the crude alkene product by distillation or flash column chromatography.
Visualizations
Reaction Mechanism
Caption: Mechanism of Hofmann Elimination with this compound.
Experimental Workflow
Caption: General Experimental Workflow for Hofmann Elimination.
References
Application Notes and Protocols: The Role of Sodium Tert-Butoxide in Claisen Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of sodium tert-butoxide in Claisen and Dieckmann condensation reactions. This document includes detailed mechanistic insights, comparative data, experimental protocols, and its application in the synthesis of key pharmaceutical intermediates.
Introduction
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the formation of β-keto esters or β-diketones from esters or a combination of an ester and a carbonyl compound. The choice of base is critical to the success of this reaction. This compound (NaOt-Bu), a strong, sterically hindered, non-nucleophilic base, offers significant advantages over traditional bases like sodium ethoxide (NaOEt), particularly in complex syntheses where side reactions must be minimized.[1][2] Its bulky nature prevents it from acting as a nucleophile, thus avoiding unwanted side reactions.[1]
Mechanism of Action
The Claisen condensation proceeds through the formation of an enolate intermediate. This compound facilitates this by deprotonating the α-carbon of an ester. The key steps are:
-
Enolate Formation: this compound abstracts an α-proton from the ester to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate attacks the carbonyl carbon of a second ester molecule, forming a tetrahedral intermediate.
-
Elimination: The intermediate collapses, eliminating an alkoxide group to form the β-keto ester.
-
Deprotonation: The newly formed β-keto ester is deprotonated by the alkoxide, driving the reaction to completion.
-
Protonation: An acidic workup protonates the enolate to yield the final product.[3]
The use of a strong base like this compound is often cited to increase the yield of the Claisen condensation.[2]
Data Presentation: Comparative Yields
The selection of the base can significantly impact the yield of the Claisen condensation. The following tables summarize the comparative yields of the Dieckmann condensation (an intramolecular Claisen condensation) of diethyl adipate and diethyl pimelate using various bases, both in toluene and under solvent-free conditions.
Table 1: Yields of Dieckmann Condensation of Diethyl Adipate in Toluene vs. Solvent-Free Conditions [4]
| Base | Yield in Toluene (%) | Solvent-Free Yield (%) |
| Potassium tert-butoxide | 98 | 82 |
| This compound | 69 | 74 |
| Potassium ethoxide | 41 | 63 |
| Sodium ethoxide | 58 | 61 |
Table 2: Yields of Dieckmann Condensation of Diethyl Pimelate in Toluene vs. Solvent-Free Conditions [4]
| Base | Yield in Toluene (%) | Solvent-Free Yield (%) |
| Potassium tert-butoxide | 63 | 69 |
| This compound | 56 | 68 |
| Potassium ethoxide | 60 | 56 |
| Sodium ethoxide | 60 | 60 |
These data indicate that sterically hindered bases like potassium and this compound can provide excellent yields, particularly under solvent-free conditions.[4]
Experimental Protocols
The following protocols are adapted from established procedures and provide a general framework for conducting Claisen-type condensations using this compound.
Protocol 1: α-Formylation of Methyl Phenylacetate (A Crossed Claisen-Type Reaction)
This protocol is adapted from a procedure published in Organic Syntheses and describes the α-formylation of an ester using this compound.[5]
Materials:
-
Methyl phenylacetate
-
Methyl formate
-
This compound
-
Tetrahydrofuran (THF), anhydrous
-
p-Toluenesulfonyl chloride (for subsequent trapping, can be omitted for simple formylation)
-
Hydrochloric acid (1 M)
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Sodium sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a three-necked round-bottomed flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add methyl phenylacetate (1.0 eq) and anhydrous THF.
-
Addition of Reagents: Add methyl formate (1.5 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Base Addition: Add this compound (1.5 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not exceed 10 °C. The solution will typically become a pale yellow slurry.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1 hour.
-
Work-up:
-
Carefully pour the reaction mixture into a beaker containing ice and saturated aqueous ammonium chloride.
-
Acidify the mixture with 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-formyl ester.
-
Protocol 2: General Procedure for Dieckmann Condensation
This is a general procedure for an intramolecular Claisen condensation to form a cyclic β-keto ester.
Materials:
-
Diester (e.g., diethyl adipate)
-
This compound
-
Toluene, anhydrous
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Sodium sulfate (anhydrous)
Procedure:
-
Reaction Setup: To a solution of the diester (1.0 eq) in anhydrous toluene in a round-bottomed flask under an inert atmosphere, add this compound (1.1 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully quench with 1 M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or distillation.
Applications in Drug Development
The Claisen condensation is a key transformation in the synthesis of numerous pharmaceutical agents. This compound, with its favorable properties, is often employed in these synthetic routes.
Application Example 1: Synthesis of a Raloxifene Intermediate
Raloxifene is a selective estrogen receptor modulator (SERM) used to treat and prevent osteoporosis in postmenopausal women.[6] The synthesis of its benzothiophene core can involve a Claisen-type condensation. While various synthetic routes exist, the construction of the core often involves the formation of a key intermediate that relies on cyclization reactions reminiscent of a Dieckmann condensation.
Logical Workflow for the Synthesis of a Benzothiophene Core:
Caption: Synthesis of the Raloxifene core.
Application Example 2: Potential Role in Zileuton Synthesis
Zileuton is an inhibitor of 5-lipoxygenase and is used in the management of asthma.[7] While the direct synthesis of Zileuton may not involve a classical Claisen condensation, the synthesis of its precursors or analogs can utilize related carbonyl condensation reactions where a strong, non-nucleophilic base like this compound would be advantageous to avoid side reactions. For example, the synthesis of the benzo[b]thiophene core of Zileuton could potentially be achieved through a route involving an intramolecular cyclization of a suitably substituted precursor, a reaction that shares mechanistic principles with the Dieckmann condensation.
Signaling Pathway of Zileuton's Mechanism of Action:
Caption: Zileuton's inhibition of the 5-lipoxygenase pathway.
Conclusion
This compound is a highly effective base for promoting Claisen and Dieckmann condensation reactions. Its sterically hindered nature minimizes nucleophilic side reactions, often leading to cleaner reactions and higher yields compared to smaller alkoxide bases. These characteristics make it an invaluable tool in modern organic synthesis, particularly in the construction of complex molecules and pharmaceutical intermediates. The provided protocols and application examples highlight its practical utility for researchers and professionals in the field of drug development.
References
- 1. Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate - Lookchem [lookchem.com]
- 2. Claisen Condensation [organic-chemistry.org]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. Solved tion. We found, however, that the reaction of diethyl | Chegg.com [chegg.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Witt-ig Reactions Utilizing Sodium tert-Butoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the creation of alkenes from aldehydes or ketones and a phosphorus ylide, commonly referred to as a Wittig reagent.[1][2][3] Discovered by Georg Wittig in 1954, this reaction is highly valued for its reliability in forming carbon-carbon double bonds with excellent regioselectivity.[4] The choice of base for the deprotonation of the phosphonium salt to generate the ylide is critical to the success of the reaction. While strong bases like n-butyllithium are frequently used, alkoxides such as sodium tert-butoxide (NaOt-Bu) offer a viable and often advantageous alternative, particularly when milder conditions are desired or when the substrate is sensitive to organolithium reagents.[5] this compound is a strong, non-nucleophilic base that can be used to generate Wittig reagents in situ.[6][7]
These application notes provide a detailed protocol for conducting Wittig reactions using this compound, focusing on the synthesis of stilbene derivatives as a representative example.
Reaction Mechanism & The Role of this compound
The Wittig reaction proceeds through the formation of a phosphorus ylide. This is achieved by deprotonating a phosphonium salt with a base. This compound serves as the base in this protocol. The ylide then attacks the carbonyl carbon of an aldehyde or ketone.
The currently accepted mechanism for the Wittig reaction under lithium-free conditions, such as when using this compound, is believed to proceed via a concerted [2+2] cycloaddition between the ylide and the carbonyl compound.[2][8] This directly forms a four-membered ring intermediate called an oxaphosphetane.[8][9][10] This intermediate then collapses in a retro-[2+2] cycloaddition to yield the final alkene and triphenylphosphine oxide. The formation of the very stable P=O bond in triphenylphosphine oxide is a major driving force for the reaction.[9]
The stereochemical outcome of the Wittig reaction, yielding either the (E)- or (Z)-alkene, is influenced by the nature of the substituents on the ylide. Non-stabilized ylides, typically those with alkyl groups, tend to produce the (Z)-alkene, while stabilized ylides, which contain electron-withdrawing groups, predominantly form the (E)-alkene.[9]
Data Presentation: Reaction Parameters
The following table summarizes typical quantitative data for a Wittig reaction using this compound. Note that optimal conditions may vary depending on the specific substrates used.
| Parameter | Value | Notes |
| Reagents | ||
| Phosphonium Salt | 1.0 eq | Typically a triphenylphosphonium salt. |
| Aldehyde/Ketone | 1.0 - 1.2 eq | Aldehydes are generally more reactive than ketones.[11] |
| This compound | 1.1 - 1.5 eq | A slight excess is used to ensure complete ylide formation. |
| Solvent | Anhydrous THF or Diethyl Ether | The solvent must be dry as any water will quench the base and ylide.[6] |
| Reaction Conditions | ||
| Temperature | 0 °C to room temperature | Ylide formation is often performed at lower temperatures to minimize side reactions.[6] |
| Reaction Time | 1 - 24 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC). |
| Workup & Purification | ||
| Quenching Agent | Saturated aq. NH4Cl or H2O | Added to neutralize any remaining base and ylide. |
| Extraction Solvent | Diethyl ether or Ethyl acetate | |
| Purification Method | Column Chromatography or Recrystallization |
Experimental Protocols
Protocol 1: General Procedure for the Wittig Reaction with this compound
This protocol describes a general method for the reaction of an aldehyde or ketone with a phosphonium salt and this compound.
Materials:
-
Triphenylphosphonium salt (e.g., benzyltriphenylphosphonium chloride)
-
Aldehyde or ketone (e.g., benzaldehyde)
-
This compound (t-BuOK)[6]
-
Anhydrous tetrahydrofuran (THF)[6]
-
Saturated aqueous ammonium chloride (NH4Cl) solution[6]
-
Diethyl ether or ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the phosphonium salt (1.0 eq).
-
Solvent Addition: Add anhydrous THF via syringe.[6]
-
Cooling: Cool the suspension to 0 °C in an ice bath.[6]
-
Base Addition: Slowly add this compound (1.1 eq).[6] The formation of the ylide is often indicated by a color change, typically to orange or red.[6]
-
Ylide Formation: Stir the mixture at 0 °C for 1 hour.[6]
-
Carbonyl Addition: Slowly add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF via syringe.[6]
-
Reaction: Allow the reaction to warm to room temperature and stir overnight, or until TLC analysis indicates completion of the reaction.[6]
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).[6]
-
Extraction: Extract the mixture with diethyl ether or ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.[6]
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of trans-Stilbene
This protocol provides a specific example for the synthesis of trans-stilbene from benzaldehyde and benzyltriphenylphosphonium chloride.
Materials:
-
Benzyltriphenylphosphonium chloride (9.77 mmol)
-
Benzaldehyde (9.8 mmol)
-
This compound (10.7 mmol)
-
Anhydrous Dichloromethane (CH2Cl2) (10 mL)
-
95% Ethanol for recrystallization
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine benzyltriphenylphosphonium chloride and benzaldehyde in dichloromethane.
-
Ylide Formation and Reaction: While stirring the mixture vigorously, add this compound in portions.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 30 minutes.
-
Workup: After cooling to room temperature, add water and extract the product with dichloromethane.
-
Drying and Solvent Removal: Dry the organic layer with anhydrous sodium sulfate and remove the dichloromethane using a rotary evaporator.[4]
-
Recrystallization: Purify the crude product by recrystallizing from hot 95% ethanol.[4][10]
-
Isolation: Cool the solution to induce crystallization. Collect the white crystalline product by vacuum filtration, washing with a small amount of ice-cold 95% ethanol.[4]
-
Drying and Characterization: Allow the product to air dry. Determine the yield and characterize the trans-stilbene by its melting point (expected: 123-125 °C) and spectroscopic methods.[4]
Visualizations
Caption: Mechanism of the Wittig Reaction.
Caption: Experimental Workflow for the Wittig Reaction.
References
- 1. wittig_reaction [chemeurope.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 4. benchchem.com [benchchem.com]
- 5. Wittig reagents - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. odp.library.tamu.edu [odp.library.tamu.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: Sodium Tert-Butoxide as a Catalyst for Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium tert-butoxide (Na-t-BuO) is a strong, non-nucleophilic base that has found significant utility as a catalyst and initiator in various polymerization reactions. Its bulky tert-butyl group sterically hinders its nucleophilicity, allowing it to act primarily as a base to deprotonate monomers or as an initiator for anionic polymerization. This characteristic is particularly valuable in controlling polymerization processes to synthesize polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions.
These application notes provide detailed protocols and technical information for the use of this compound in anionic and ring-opening polymerizations of various monomers relevant to research and drug development, such as acrylates, methacrylates, and cyclic esters.
Anionic Polymerization
Anionic polymerization initiated by this compound is a powerful method for producing polymers from vinyl monomers with electron-withdrawing groups. The tert-butoxide anion can directly initiate polymerization by adding to the monomer double bond, creating a carbanionic propagating species. This "living" polymerization process, when conducted under stringent anhydrous and anaerobic conditions, allows for the synthesis of polymers with predictable molecular weights and low polydispersity.
Anionic Polymerization of Acrylates and Methacrylates
This compound can be used to initiate the polymerization of acrylate and methacrylate monomers. The bulky nature of the initiator can influence the stereochemistry of the resulting polymer. For successful polymerization, it is crucial to use highly purified reagents and solvents to prevent premature termination of the living anionic chains.
Experimental Protocol: Anionic Polymerization of tert-Butyl Acrylate (tBA)
This protocol describes the synthesis of poly(tert-butyl acrylate) using this compound as an initiator in tetrahydrofuran (THF).
1. Reagent and Solvent Purification:
-
tert-Butyl Acrylate (tBA): Wash with aqueous NaOH solution (5%) to remove inhibitor, followed by washing with deionized water until neutral. Dry over anhydrous CaCl₂, filter, and distill under reduced pressure. Store under an inert atmosphere at -20°C.
-
Tetrahydrofuran (THF): Reflux over sodium-benzophenone ketyl under a nitrogen atmosphere until a persistent deep blue or purple color is obtained, then distill directly into the reaction flask.
-
This compound (Na-t-BuO): Use a freshly opened container or sublime commercially available reagent under vacuum. Handle strictly under an inert atmosphere (e.g., in a glovebox).
2. Reaction Setup:
-
Assemble a flame-dried glass reactor equipped with a magnetic stirrer, a nitrogen/vacuum inlet, and a rubber septum.
-
Maintain a positive pressure of high-purity nitrogen throughout the experiment.
3. Polymerization Procedure:
-
To the reactor, add the desired amount of freshly distilled THF via cannula.
-
Cool the solvent to the desired reaction temperature (e.g., -78°C) using a dry ice/acetone bath.
-
Add the purified tBA monomer to the cooled THF with gentle stirring.
-
In a separate flame-dried flask inside a glovebox, prepare a stock solution of Na-t-BuO in dry THF of a known concentration.
-
Inject the calculated amount of the Na-t-BuO initiator solution into the monomer solution to start the polymerization.
-
Allow the polymerization to proceed for the desired time (e.g., 1-4 hours). The viscosity of the solution will increase as the polymer forms.
-
Terminate the polymerization by adding a proton source, such as degassed methanol. The color of the reaction mixture, if any, should disappear.
4. Polymer Isolation and Characterization:
-
Warm the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the solution into a large excess of a non-solvent, such as a methanol/water mixture (e.g., 80/20 v/v), with vigorous stirring.
-
Collect the polymer precipitate by filtration.
-
Wash the polymer with fresh non-solvent and dry in a vacuum oven at 40-60°C to a constant weight.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
Quantitative Data for Anionic Polymerization of Acrylates and Methacrylates
| Monomer | Initiator System | [M]/[I] Ratio | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| tert-Butyl Acrylate | MIB-Li / Li-t-BuO (1/10) | 50 | THF | -60 | 1 | 16,940 | 1.06 | [1] |
| tert-Butyl Acrylate | MIB-Li / Li-t-BuO (1/10) | 100 (2 doses) | THF | -60 | 2 | 34,190 | 1.14 | [1] |
| Methyl Methacrylate | MIB-Li / Li-t-BuO (1/10) | 50 | THF | -60 | 1 | 10,500 | 1.08 | [1] |
| Methyl Methacrylate | MIB-Li / Li-t-BuO (1/10) | 150 (3 doses) | THF | -60 | 4.25 | 29,800 | 1.12 | [1] |
| n-Hexyl Methacrylate | K-t-BuO | 100 | THF | 0 | 1 | 19,100 | 1.21 | [2] |
Note: Data for Li-t-BuO and K-t-BuO are presented as representative examples of alkali metal tert-alkoxides due to the limited availability of specific quantitative data for Na-t-BuO in living anionic polymerization of these monomers under comparable conditions.
Ring-Opening Polymerization (ROP)
This compound is an effective catalyst for the ring-opening polymerization (ROP) of cyclic esters, such as lactide and ε-caprolactone, to produce biodegradable polyesters. In these reactions, an alcohol is typically used as a co-initiator. The tert-butoxide anion deprotonates the alcohol to generate an alkoxide, which is the active initiating species.
Ring-Opening Polymerization of ε-Caprolactone
The ROP of ε-caprolactone initiated by an alcohol in the presence of this compound proceeds via a coordination-insertion mechanism to yield polycaprolactone (PCL), a biocompatible and biodegradable polyester with applications in drug delivery and tissue engineering.
Experimental Protocol: Ring-Opening Polymerization of ε-Caprolactone (ε-CL)
This protocol describes the synthesis of poly(ε-caprolactone) using benzyl alcohol as an initiator and this compound as a catalyst.
1. Reagent and Solvent Purification:
-
ε-Caprolactone (ε-CL): Dry over CaH₂ for 48 hours at room temperature, then distill under reduced pressure. Store under an inert atmosphere.
-
Toluene: Reflux over sodium-benzophenone ketyl and distill under nitrogen.
-
Benzyl Alcohol (BnOH): Dry over CaH₂ and distill under reduced pressure.
-
This compound (Na-t-BuO): Handle in a glovebox.
2. Reaction Setup:
-
A flame-dried Schlenk flask equipped with a magnetic stirrer and under a nitrogen atmosphere is used.
3. Polymerization Procedure:
-
In a glovebox, add the desired amount of Na-t-BuO and BnOH to the Schlenk flask.
-
Add freshly distilled toluene to dissolve the catalyst and initiator.
-
Inject the purified ε-CL monomer into the solution.
-
Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 25°C or 110°C).
-
Monitor the reaction progress by taking aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR.
-
After the desired conversion is reached, quench the reaction by adding a small amount of acidic methanol.
4. Polymer Isolation and Characterization:
-
Precipitate the polymer in a large volume of cold methanol.
-
Filter the polymer and wash it with methanol.
-
Dry the polymer in a vacuum oven at room temperature until a constant weight is achieved.
-
Characterize the polymer using GPC for molecular weight and PDI determination.
Quantitative Data for Ring-Opening Polymerization of Cyclic Esters
| Monomer | Initiator/Catalyst System | [M]/[I]/[C] Ratio | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| L-Lactide | K-t-BuO / 18-crown-6 | 100/1/1 | THF | 25 | 24 | 12,500 | 1.15 | [3] |
| L-Lactide | K-t-BuO | 100/1/0 | THF | 25 | 0.5 | 14,000 | 1.45 | [3] |
| ε-Caprolactone | NaH | 100/1 | Toluene | 25 | 24 | 10,800 | 1.54 | [4] |
| d,l-Lactide | Zn(C₆H₅COO)₂(L1)₂ | 100/1 | Toluene | 110 | 24 | 602 | 1.64 | [5] |
Note: Data for potassium tert-butoxide and sodium hydride are included to provide context for ROP of cyclic esters using strong bases. The zinc complex data is for comparison.
Visualizations
Reaction Mechanisms and Workflows
Caption: Anionic polymerization mechanism initiated by this compound.
Caption: General experimental workflow for anionic polymerization.
References
- 1. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 2. Synthesis of poly(n-hexyl methacrylate)-b-poly(methyl methacrylate) via anionic polymerization with t-BuOK as the initiator at ambient temperature - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ring-opening polymerization of lactides and ε-caprolactone catalyzed by Zn(II) aryl carboxylate complexes supported by 4-pyridinyl schiff base ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solvent-Free Transamidation Mediated by Sodium tert-Butoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of amide bonds is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Traditional methods for amide synthesis often require harsh reaction conditions, expensive catalysts, and the use of volatile organic solvents, posing environmental and economic challenges. This document details a practical and efficient protocol for the transamidation of N,N-dimethyl amides with primary amines mediated by sodium tert-butoxide (NaOtBu) under solvent-free conditions. This method offers a mild, economical, and transition-metal-free alternative for amide bond formation, demonstrating broad functional group compatibility and scalability.[1][2][3][4]
Advantages of the Method
-
Solvent-Free: The reaction is performed without a solvent, reducing environmental impact and simplifying product purification.[1][5]
-
Mild Reaction Conditions: The transamidation proceeds at room temperature, preserving sensitive functional groups.[1][2][3]
-
Transition-Metal-Free: Avoids the use of expensive and potentially toxic transition metal catalysts.[1][3]
-
Facile Work-Up: The procedure for isolating the desired amide product is straightforward.[1][2][3]
-
Good Functional Group Compatibility: The method is tolerant of a variety of functional groups on both the amine and amide substrates.[1][2][3]
-
Scalability: The protocol has been successfully applied to gram-scale reactions, demonstrating its practical utility.[1][2]
Proposed Reaction Mechanism
The reaction is proposed to proceed through the coordination of the N,N-dimethyl amide with this compound. This is followed by the nucleophilic addition of an activated amine to the carbonyl group of the amide, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of dimethylamine yield the final transamidated product. Control experiments suggest that the reaction does not involve a radical process.[1][3]
Caption: Proposed reaction mechanism for NaOtBu-mediated transamidation.
Experimental Workflow
The general workflow for the solvent-free transamidation reaction is straightforward and can be completed in a few hours. The process involves the simple mixing of reactants followed by an aqueous work-up to isolate the product.
Caption: General experimental workflow for the transamidation reaction.
Detailed Experimental Protocol
Materials:
-
Primary amine (1.0 equiv)
-
N,N-dimethyl amide (3.0 equiv)
-
This compound (1.5 equiv)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry reaction vessel, add the primary amine (e.g., 0.5 mmol, 1.0 equiv), the N,N-dimethyl amide (1.5 mmol, 3.0 equiv), and this compound (0.75 mmol, 1.5 equiv).
-
Stir the resulting mixture at room temperature under a nitrogen or argon atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from 2 to 12 hours.
-
Upon completion of the reaction, quench the mixture by adding deionized water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Substrate Scope and Yields
The NaOtBu-mediated solvent-free transamidation protocol is compatible with a wide range of primary amines and N,N-dimethyl amides. The following tables summarize the scope of the reaction with corresponding yields.
Table 1: Transamidation of Various N,N-Dimethyl Amides with Benzylamine [1]
| Entry | N,N-Dimethyl Amide | Product | Time (h) | Yield (%) |
| 1 | N,N-Dimethylformamide | N-Benzylformamide | 2 | 85 |
| 2 | N,N-Dimethylacetamide | N-Benzylacetamide | 4 | 90 |
| 3 | N,N-Dimethylpropionamide | N-Benzylpropionamide | 6 | 88 |
| 4 | N,N-Dimethylbenzamide | N-Benzylbenzamide | 8 | 75 |
| 5 | N,N,4-Trimethylbenzamide | N-Benzyl-4-methylbenzamide | 8 | 78 |
| 6 | N,N-Dimethyl-4-methoxybenzamide | N-Benzyl-4-methoxybenzamide | 8 | 72 |
| 7 | N,N-Dimethyl-4-chlorobenzamide | N-Benzyl-4-chlorobenzamide | 10 | 65 |
Table 2: Transamidation of N,N-Dimethylacetamide with Various Primary Amines [1]
| Entry | Primary Amine | Product | Time (h) | Yield (%) |
| 1 | Benzylamine | N-Benzylacetamide | 4 | 90 |
| 2 | 4-Methylbenzylamine | N-(4-Methylbenzyl)acetamide | 4 | 88 |
| 3 | 4-Methoxybenzylamine | N-(4-Methoxybenzyl)acetamide | 5 | 85 |
| 4 | 4-Chlorobenzylamine | N-(4-Chlorobenzyl)acetamide | 6 | 82 |
| 5 | Phenethylamine | N-Phenethylacetamide | 5 | 87 |
| 6 | n-Octylamine | N-Octylacetamide | 12 | 75 |
| 7 | Cyclohexylamine | N-Cyclohexylacetamide | 10 | 80 |
| 8 | Aniline | N-Phenylacetamide | 12 | 45 |
Applications in Drug Development
The synthesis of amide bonds is a critical step in the development of a vast number of pharmaceutical agents. This solvent-free transamidation method provides a valuable tool for medicinal chemists and process development scientists. For instance, the synthesis of N-benzylacetamide, a precursor or structural motif in various biologically active compounds, can be achieved in high yield.[1] The mild conditions and broad functional group tolerance make this protocol suitable for late-stage functionalization of complex molecules, a common requirement in drug discovery programs. The scalability of the process further enhances its potential for practical applications in the synthesis of active pharmaceutical ingredients (APIs).[2]
References
- 1. A Practical Approach for the Transamidation of N,N-Dimethyl Amides with Primary Amines Promoted by this compound under Solvent-Free Conditions [organic-chemistry.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Amide synthesis by transamidation [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
Synthesis of 2-(2-nitrovinyl) furan using sodium tert-butoxide catalyst.
An Application Note and Protocol for the Synthesis of 2-(2-nitrovinyl) furan using Sodium tert-butoxide Catalyst
Introduction
2-(2-nitrovinyl) furan is a versatile heterocyclic compound with significant applications in medicinal chemistry and drug development. It serves as a key intermediate in the synthesis of various specialized chemical products.[1][2] The nitrovinyl functional group is particularly noteworthy for its documented potent antimicrobial activity against both gram-positive and gram-negative bacteria.[3] Furthermore, the furan moiety is a core structural component in numerous pharmacologically active compounds, contributing to diverse therapeutic properties including antibacterial, antifungal, antiviral, and anti-inflammatory activities.[4]
This application note details a highly efficient synthesis of 2-(2-nitrovinyl) furan via the Henry condensation of 2-furaldehyde and nitromethane. The protocol utilizes this compound as a catalyst, which offers significant advantages over traditional methods that employ catalysts like sodium hydroxide or isobutylamine.[3][5] This method is characterized by a remarkably short reaction time (15 minutes) at room temperature, avoiding the need for heat or prolonged agitation, and exclusively yielding the trans-isomer upon neutralization.[3][5]
Reaction Scheme
The synthesis proceeds through a base-catalyzed nitroaldol (Henry) reaction, followed by dehydration to yield the final product.
-
Reactants: 2-Furaldehyde + Nitromethane
-
Catalyst: this compound (t-BuONa)
-
Product: 2-(2-nitrovinyl) furan
Quantitative Data Summary
The physical, spectroscopic, and reaction parameters for the synthesis of 2-(2-nitrovinyl) furan are summarized below.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₅NO₃ | [6][7] |
| Molecular Weight | 139.11 g/mol | [6][8][9] |
| Appearance | Crystalline yellow solid | [1][10] |
| Melting Point | 68-70 °C | [1][2][10] |
| CAS Number | 699-18-3 |[6][7] |
Table 2: Spectroscopic Characterization Data
| Spectroscopy | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| ¹H NMR | δ 7.45, δ 7.55, δ 7.8, δ 6.5, δ 6.9 | [3][5] |
| ¹³C NMR | δ 146.8, δ 113.6, δ 120.3, δ 147.1, δ 125.7, δ 135.0 |[3][5] |
Table 3: Comparative Reaction Parameters
| Parameter | This compound Method | Traditional Methods (e.g., NaOH, isobutylamine) | Reference |
|---|---|---|---|
| Catalyst | This compound | Sodium hydroxide, ethanol, isobutylamine | [3][5] |
| Reaction Time | 15 minutes | ~5 hours | [3][5][10] |
| Temperature | Room Temperature (Stirring) | Reflux (Heating) | [3][5] |
| Agitation | Stirring | Strong agitation required | [3][5] |
| Isomer Formed | Exclusively trans-isomer | Mixture may be possible |[3][5] |
Visualized Reaction Pathway and Workflow
The following diagrams illustrate the chemical logic of the Henry reaction and the experimental procedure.
References
- 1. researchgate.net [researchgate.net]
- 2. pjsir.org [pjsir.org]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. [PDF] SODIUM TERT BUTOXIDE : A SUITABLE CATALYST FOR THE SYNTHESIS OF 2-( 2-NITROVINYL ) FURAN 1 | Semantic Scholar [semanticscholar.org]
- 6. 2-(2-Nitrovinyl)furan [webbook.nist.gov]
- 7. 2-(2-Nitrovinyl)furan [webbook.nist.gov]
- 8. 2-(2-Nitrovinyl)furan 98 699-18-3 [sigmaaldrich.com]
- 9. scbt.com [scbt.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with Sodium Tert-Butoxide
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve reaction yields and address common issues when using sodium tert-butoxide.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.
Question 1: My reaction shows low or no conversion. What are the common causes and how can I fix it?
Answer: Low or no conversion in reactions using this compound (NaOtBu) often points to issues with reagent quality, reaction setup, or conditions.
-
Reagent Quality:
-
This compound: NaOtBu is highly sensitive to moisture and air.[1][2] Exposure can lead to decomposition into sodium hydroxide and tert-butanol, reducing its basicity.[3] Always use freshly opened NaOtBu or material that has been stored under an inert atmosphere in a tightly sealed container.[1][3][4]
-
Solvents and Reagents: Ensure all other reagents and solvents are anhydrous and pure. Water can quench the base and interfere with many catalytic cycles, such as in Buchwald-Hartwig aminations.[5]
-
-
Reaction Atmosphere:
-
Inert Conditions: Many reactions involving NaOtBu, particularly palladium-catalyzed cross-couplings, are sensitive to oxygen.[5] Oxygen can deactivate the active Pd(0) catalyst.[5] It is critical to degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques.[3][5]
-
-
Solubility and Mixing:
-
Temperature:
-
Optimization: The optimal temperature is reaction-dependent. For instance, Buchwald-Hartwig aminations are typically run at elevated temperatures (80-110 °C) to facilitate the catalytic cycle.[5][7] If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to catalyst decomposition.[5]
-
Question 2: I'm observing significant side product formation. How can I increase the selectivity of my reaction?
Answer: Side product formation is often a result of the high reactivity of NaOtBu or competing reaction pathways.
-
Elimination vs. Substitution:
-
NaOtBu is a strong, sterically hindered, non-nucleophilic base.[2][8][9] Its bulky nature favors elimination (E2) over substitution (SN2) reactions, especially with secondary and tertiary substrates, because it is difficult for the bulky base to act as a nucleophile.[10][11] If substitution is the desired outcome with a substrate prone to elimination, a less hindered, weaker base might be a better choice.
-
-
Homocoupling in Cross-Coupling Reactions:
-
Substrate Decomposition:
-
The high basicity of NaOtBu (the pKa of its conjugate acid, tert-butanol, is around 17-19) can cause the decomposition of substrates with sensitive functional groups.[6][8][12] In such cases, switching to a weaker inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be necessary, although this might require higher temperatures or longer reaction times.[5][6]
-
Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting low-yield reactions.
Caption: A decision tree for troubleshooting common issues.
Frequently Asked Questions (FAQs)
Question 1: What is the primary role of this compound in organic reactions?
Answer: this compound is a strong, non-nucleophilic base.[2] Its main function is to deprotonate a wide range of carbon and nitrogen acids.[9]
-
Strong Base: The pKa of its conjugate acid (tert-butanol) is high (approx. 17-19), making NaOtBu a powerful base capable of removing protons from relatively weak acids.[6][12]
-
Non-Nucleophilic: The bulky tert-butyl group sterically hinders the oxygen atom, preventing it from participating in nucleophilic substitution (SN2) reactions.[9][10] This selectivity is crucial in applications like elimination reactions and as a base in palladium-catalyzed cross-coupling reactions where nucleophilic attack on the catalyst or substrate is undesirable.[9][11]
Question 2: How should I properly handle and store this compound?
Answer: Proper handling and storage are critical due to the reagent's reactivity.
-
Moisture and Air Sensitivity: NaOtBu reacts violently with water and is sensitive to moisture and air.[2][13][14][15] It should always be handled and stored under a dry, inert atmosphere such as nitrogen or argon.[1][3]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like acids, alcohols, and water.[3][4] Keep containers tightly closed when not in use.[4][16]
-
Safety: NaOtBu is flammable and can cause severe skin and eye burns.[13][16][17] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][4] Handle in a chemical fume hood.[3]
Question 3: How do I choose the right solvent for a reaction involving this compound?
Answer: Solvent choice is critical for solubility and reaction performance.
-
Compatibility: Avoid protic solvents like water and alcohols, as they will be deprotonated by NaOtBu.[3] Chlorinated solvents, acetonitrile, and pyridine can inhibit palladium catalysts and should be avoided in cross-coupling reactions.[6]
-
Common Solvents: Ethereal solvents (e.g., THF, dioxane, 2-MeTHF) and aromatic hydrocarbons (e.g., toluene, xylene) are commonly used.[6][18] Toluene is a very common and effective solvent for many applications, including Buchwald-Hartwig aminations.[6]
Factors Influencing Reaction Yield
Several interconnected factors determine the success of a reaction using this compound.
Caption: Key factors that influence reaction yield.
Data Presentation
Table 1: Comparison of Common Bases in Organic Synthesis
| Base | Abbreviation | pKa of Conjugate Acid | Type | Common Applications & Comments |
| This compound | NaOtBu | ~19 [6] | Strong, Non-nucleophilic | Widely used in Buchwald-Hartwig, Suzuki, and elimination reactions. Sterically hindered.[9][12] Can cause decomposition of sensitive substrates.[6] |
| Lithium bis(trimethylsilyl)amide | LHMDS | ~26 | Strong, Non-nucleophilic | Often used for enolate formation. Very strong but can also be problematic for sensitive functional groups.[6] |
| Potassium carbonate | K₂CO₃ | ~10.3 | Weak, Inorganic | A milder alternative for base-sensitive substrates, but often requires higher temperatures and longer reaction times.[5][6] |
| Cesium carbonate | Cs₂CO₃ | ~10.3 | Weak, Inorganic | Similar to K₂CO₃ but often provides better results due to solubility and the effect of the cesium cation.[6] |
| 1,8-Diazabicycloundec-7-ene | DBU | ~13.5[8] | Strong, Non-nucleophilic | Organic base with good solubility. Often used for E2 eliminations.[7][8] |
Table 2: Solvent Selection Guide for NaOtBu Reactions
| Solvent | Type | Boiling Point (°C) | Comments |
| Toluene | Aromatic | 111 | Very common for Buchwald-Hartwig aminations; good balance of solubility and high boiling point.[6] |
| 1,4-Dioxane | Ether | 101 | Frequently used but is a solvent of concern for environmental and safety reasons.[6] |
| Tetrahydrofuran (THF) | Ether | 66 | Good solvent for NaOtBu, but its low boiling point may limit the reaction temperature.[6] |
| 2-Methyltetrahydrofuran (2-MeTHF) | Ether | 80 | A greener alternative to THF and Dioxane that has shown superior performance in some cases.[6] |
Experimental Protocols
General Protocol for a Buchwald-Hartwig Amination Reaction
This protocol is a general guideline for the coupling of an aryl halide with an amine and may require optimization for specific substrates.
Reagents & Equipment:
-
Aryl halide (1.0 equiv)
-
Amine (1.1–1.5 equiv)[6]
-
This compound (1.2–2.0 equiv)[6]
-
Schlenk flask or oven-dried reaction vial with a septum cap
-
Magnetic stir bar and stirrer/hotplate
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried or oven-dried Schlenk flask containing a magnetic stir bar, add the palladium pre-catalyst and this compound under a positive pressure of inert gas (argon or nitrogen).[5][6]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed.[19]
-
Reagent Addition: Under a positive pressure of the inert gas, add the aryl halide.[6] Then, add the amine (if liquid, via syringe; if solid, add with other solids in step 1).[6] Finally, add the degassed solvent via syringe to achieve a typical concentration of 0.1–0.5 M.[6]
-
Reaction: Place the flask in a preheated oil bath and heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[5]
-
Monitoring: Monitor the reaction's progress by taking small aliquots (under inert conditions) and analyzing them by TLC, GC-MS, or LC-MS.[5][6]
-
Workup: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.[5] Carefully quench the reaction by the slow addition of water.[5]
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate).[5] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5][6] The resulting crude product can then be purified by flash column chromatography.[5][6]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. gelest.com [gelest.com]
- 4. aksci.com [aksci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sodium t-Butoxide [commonorganicchemistry.com]
- 13. dcfinechemicals.com [dcfinechemicals.com]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. lobachemie.com [lobachemie.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. nbinno.com [nbinno.com]
- 19. benchchem.com [benchchem.com]
Managing the moisture sensitivity of sodium tert-butoxide during experiments.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and management of the moisture sensitivity of sodium tert-butoxide (NaOt-Bu) during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so sensitive to moisture?
A1: this compound is a strong, non-nucleophilic base that reacts readily with water.[1] This high reactivity is due to the strong basicity of the tert-butoxide anion, which will readily deprotonate water to form tert-butanol and sodium hydroxide (NaOH).[2][3] This reaction is rapid and effectively irreversible, leading to the degradation of the reagent.[3]
Q2: What are the consequences of moisture exposure in my experiments?
A2: Exposure of this compound to moisture can have several negative consequences for your experiments:
-
Loss of Activity: The reaction with water consumes the active base, reducing its effective concentration and potentially leading to incomplete or failed reactions.[3]
-
Formation of Byproducts: The generation of sodium hydroxide, a strong inorganic base, can alter the intended reaction pathway and catalyze undesired side reactions.[3]
-
Inconsistent Results: The variable and often unknown amount of degradation can lead to poor reproducibility of your experimental results.
Q3: How can I visually assess the quality of my this compound?
A3: While a quantitative analysis is recommended for sensitive applications, a visual inspection can provide a preliminary assessment. Fresh, high-quality this compound should be a fine, free-flowing white powder.[4] If the material appears clumpy, caked, or has a yellowish tint, it may be an indication of significant decomposition due to moisture exposure.[4]
Q4: What are the ideal storage conditions for this compound?
A4: To minimize moisture exposure, this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[2][5] It is best to store it in a cool, dry place away from sources of ignition.[5] For opened containers, it is recommended to store them inside a glovebox or a desiccator with a suitable drying agent.
Q5: Can I use this compound that has been briefly exposed to air?
A5: For non-critical applications, brief exposure might be acceptable, but it is not recommended for reactions that are sensitive to the concentration of the base or the presence of hydroxide. For high-stakes experiments, such as in drug development or complex multi-step syntheses, using a fresh, properly handled batch of this compound is crucial for ensuring reproducibility and success.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reaction is sluggish or incomplete. | Degradation of this compound due to moisture. | - Use a fresh, unopened container of this compound. - Ensure all glassware is rigorously dried before use. - Handle the reagent under an inert atmosphere (glovebox or Schlenk line). - Quantify the active base content via titration if degradation is suspected. |
| Formation of unexpected byproducts. | Presence of sodium hydroxide from the hydrolysis of this compound. | - Follow the solutions for "Reaction is sluggish or incomplete." - Consider if the unexpected byproducts are consistent with a hydroxide-catalyzed side reaction. |
| Inconsistent yields between batches. | Variable moisture content in the this compound. | - Standardize the handling and storage procedures for this compound. - Perform a quality control check, such as Karl Fischer titration, on each new batch. |
| This compound powder is clumpy or discolored. | Significant exposure to moisture and decomposition. | - Discard the reagent. Do not attempt to use it for sensitive reactions.[4] - Review storage and handling procedures to prevent future occurrences. |
Experimental Protocols
Protocol 1: Quantitative Analysis of Water Content via Karl Fischer Titration
This method determines the water content, which is indicative of the amount of sodium hydroxide present due to the reaction of this compound with moisture.
Materials:
-
Karl Fischer Titrator (volumetric or coulometric)
-
Karl Fischer reagent (one-component or two-component system)
-
Anhydrous methanol or a suitable Karl Fischer solvent
-
Salicylic acid
-
Airtight sample handling equipment (e.g., glovebox or dry bag)
-
Weighing boat
Procedure:
-
Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated to a dry endpoint.
-
Solvent Preparation: To the titration vessel containing the anhydrous solvent, add a sufficient amount of salicylic acid to neutralize the basicity of the this compound. Titrate the solvent to dryness again.
-
Sample Preparation: Inside a glovebox or under a stream of inert gas, accurately weigh approximately 1 g of the this compound sample into a weighing boat.
-
Titration: Quickly and carefully add the weighed sample to the titration vessel.
-
Analysis: Start the titration. The titrator will automatically dispense the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument's software will calculate the water content, which can be correlated to the amount of sodium hydroxide impurity.
Data Interpretation:
| Parameter | Description |
| Water Content (%) | Represents the percentage of water by weight in the sample. This value is stoichiometrically related to the amount of sodium hydroxide present. |
| Titer of KF Reagent (mg/mL) | The concentration of the Karl Fischer reagent, indicating the amount of water that reacts with 1 mL of the reagent. |
Protocol 2: Buchwald-Hartwig Amination of an Aryl Bromide
This protocol is an example of a moisture-sensitive reaction where the use of high-quality, anhydrous this compound is critical for success.[6][7]
Materials:
-
Aryl bromide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)
-
This compound (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk tube or similar reaction vessel
-
Inert gas supply (Nitrogen or Argon)
-
Standard workup and purification reagents and equipment
Procedure:
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the aryl bromide, amine, Pd(OAc)₂, and XPhos to a dry Schlenk tube equipped with a magnetic stir bar.[6]
-
Solvent Addition: Add anhydrous toluene to the Schlenk tube via a dry syringe.[6]
-
Base Addition: Finally, add the this compound to the reaction mixture.[6] It is crucial to add the base last and under inert conditions.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.[6]
-
Monitoring: Monitor the reaction progress by an appropriate analytical technique, such as TLC or LC-MS.[6]
-
Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography.[6]
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. nbinno.com [nbinno.com]
- 4. reddit.com [reddit.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | TCI EUROPE N.V. [tcichemicals.com]
Technical Support Center: Sodium Tert-Butoxide in Nucleophilic Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of sodium tert-butoxide as a nucleophile. Due to its nature as a strong, sterically hindered base, its application as a nucleophile can be challenging, often leading to undesired side reactions. This guide will help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: Is this compound a nucleophile or a base?
A1: this compound is a strong base and is generally considered a poor nucleophile.[1][2] Its bulky tert-butyl group creates significant steric hindrance, making it difficult to attack an electrophilic carbon atom (nucleophilic attack).[2][3] However, it can act as a nucleophile, particularly with sterically unhindered electrophiles such as methyl or primary alkyl halides.[4][5] The dominant reaction pathway, either substitution (acting as a nucleophile) or elimination (acting as a base), is highly dependent on the reaction conditions.
Q2: What are the primary side reactions when using this compound as a nucleophile?
A2: The most common and significant side reaction is elimination, specifically the E2 (bimolecular elimination) pathway.[5][6] Because this compound is a strong base, it can readily abstract a proton from a carbon adjacent (beta-carbon) to the leaving group, leading to the formation of an alkene.[6] This elimination reaction often competes with and can dominate the desired SN2 (bimolecular nucleophilic substitution) pathway.[6]
Q3: How does the choice of substrate affect the outcome of the reaction?
A3: The structure of the substrate is a critical factor.
-
Methyl and Primary Alkyl Halides: These are the best substrates for SN2 reactions with this compound because they are sterically unhindered.[4][5]
-
Secondary Alkyl Halides: With secondary alkyl halides, a mixture of SN2 and E2 products is common, with the E2 product often being the major one.[4]
-
Tertiary Alkyl Halides: Tertiary alkyl halides will almost exclusively undergo elimination to form alkenes when reacting with this compound. The SN2 pathway is not observed due to severe steric hindrance.[4]
Q4: What is the role of the solvent in these reactions?
A4: The solvent plays a crucial role in determining the reaction pathway.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are preferred for SN2 reactions. They solvate the cation (Na+) but leave the alkoxide ion relatively free, enhancing its nucleophilicity.[7]
-
Protic Solvents (e.g., tert-butanol, ethanol, water): Protic solvents can form hydrogen bonds with the alkoxide, creating a bulky solvent shell around it. This further increases its steric hindrance and reduces its nucleophilicity, thus favoring elimination.[7]
Troubleshooting Guide
Problem: My reaction is yielding primarily the elimination product (alkene) instead of the desired ether (substitution product).
This is the most common issue when attempting to use this compound as a nucleophile. The following steps can help you favor the SN2 pathway.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for minimizing elimination side reactions.
Detailed Troubleshooting Steps
-
Evaluate Your Substrate:
-
Issue: You are using a secondary or tertiary alkyl halide.
-
Solution: If possible, redesign your synthesis to utilize a methyl or primary alkyl halide. For example, to synthesize tert-butyl methyl ether, reacting this compound with methyl iodide is significantly more effective than reacting sodium methoxide with tert-butyl chloride. The latter will yield almost exclusively isobutylene.[8]
-
-
Lower the Reaction Temperature:
-
Issue: The reaction is being run at an elevated temperature.
-
Rationale: Elimination reactions generally have a higher activation energy than substitution reactions. Therefore, increasing the temperature will favor elimination more than substitution.[7]
-
Solution: Run the reaction at a lower temperature. Room temperature or even 0 °C may be sufficient for the reaction to proceed while minimizing the E2 pathway. Monitor the reaction progress over a longer period.
-
-
Change the Solvent:
-
Issue: You are using a protic solvent like an alcohol.
-
Solution: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. This will enhance the nucleophilicity of the tert-butoxide ion.[6]
-
Quantitative Data: SN2 vs. E2 Product Distribution
The ratio of substitution to elimination products is highly dependent on the substrate and reaction conditions. Below is a summary of representative data.
| Substrate | Base | Solvent | Temperature (°C) | SN2 Product (%) | E2 Product (%) | Reference |
| Ethyl Bromide | This compound | tert-Butanol | 25 | Major Product (SN2) | Minor Product (E2) | [9] |
| 1-Bromopropane | Sodium Ethoxide | Ethanol | 55 | 91 | 9 | General Textbook Data |
| 1-Bromooctadecane | Potassium tert-butoxide | tert-Butanol | 40 | 13 | 87 | General Textbook Data |
| 2-Chlorobutane | Potassium tert-butoxide | tert-Butanol | Not Specified | - | 100 (27% Zaitsev, 73% Hofmann) | General Textbook Data |
| 2-Bromo-2-methylbutane | Potassium tert-butoxide | tert-Butanol | Not Specified | - | 100 (28% Zaitsev, 72% Hofmann) | General Textbook Data |
Note: Quantitative data for this compound specifically acting as a nucleophile is sparse in the literature, as it is primarily used as a base for elimination. The data presented for potassium tert-butoxide is representative of the behavior of bulky alkoxide bases.
Experimental Protocol: Synthesis of tert-Butyl Methyl Ether (SN2 Favored)
This protocol is designed to maximize the yield of the ether product by favoring the SN2 pathway.
Reaction:
(CH₃)₃CONa + CH₃I → (CH₃)₃COCH₃ + NaI
Materials:
-
This compound
-
Methyl iodide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
Reagent Addition: To the flask, add this compound (1.0 equivalent). Add anhydrous DMF to dissolve the this compound.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Substrate Addition: Slowly add methyl iodide (1.05 equivalents) dropwise via syringe to the stirred solution over 15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Let the reaction proceed for 2-4 hours or until the starting material is consumed.
-
Work-up:
-
Quench the reaction by slowly adding cold water.
-
Transfer the mixture to a separatory funnel.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by distillation if necessary.
Experimental Workflow Diagram
Caption: Workflow for Williamson ether synthesis favoring the SN2 pathway.
Signaling Pathways and Logical Relationships
SN2 vs. E2 Competition Pathway
The following diagram illustrates the competing reaction pathways for a primary alkyl halide with this compound.
Caption: Competing SN2 and E2 reaction pathways.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. scholarship.richmond.edu [scholarship.richmond.edu]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Optimizing reaction temperature and conditions for sodium tert-butoxide.
Welcome to the Technical Support Center for sodium tert-butoxide (NaOt-Bu). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in organic synthesis?
This compound is a strong, non-nucleophilic base with the chemical formula C₄H₉NaO.[1][2] Its bulky tert-butyl group sterically hinders it from acting as a nucleophile, making it an excellent choice for promoting elimination and deprotonation reactions where nucleophilic attack is an undesired side reaction. It is widely used as a base in a variety of organic reactions, including:
-
Palladium-catalyzed cross-coupling reactions: Notably in Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds.[3]
-
Condensation reactions: Such as the Aldol and Claisen-Schmidt condensations.[3][4]
-
Elimination reactions: To form alkenes, often favoring the Hofmann (less substituted) product due to its steric bulk.[5][6]
Q2: How should I handle and store this compound?
This compound is highly sensitive to moisture and air, and can be pyrophoric.[8][9] It reacts with water to form sodium hydroxide and tert-butanol. Therefore, it is crucial to handle and store it under an inert atmosphere, such as nitrogen or argon.[10][11] Always use dry solvents and glassware. Store in a cool, dry place away from heat, sparks, and incompatible materials like water, acids, and oxidizing agents.[8][12]
Q3: My this compound powder appears discolored (yellowish or brownish). Can I still use it?
Discoloration can be an indication of decomposition, likely due to exposure to air and moisture.[1][2] It is generally recommended not to use this compound if it has a brown color.[1][2] Using compromised reagent can lead to inconsistent results and lower yields. For critical reactions, it is always best to use a fresh, white to off-white powder.
Q4: In which solvents is this compound soluble?
This compound exhibits varying solubility in organic solvents. It is highly soluble in tetrahydrofuran (THF) and fairly soluble in other ethers and some hydrocarbons. Its solubility in toluene can be slow without heating.[13] The choice of solvent is critical for reaction success and can influence the reactivity of the base.
Data Presentation: Solubility of this compound
The following tables summarize the solubility of this compound in various common organic solvents.
Table 1: Solubility in Ethereal and Hydrocarbon Solvents at 25°C
| Solvent | Solubility ( g/100 g) |
| Tetrahydrofuran (THF) | 38[12][14] |
| Methyl t-butyl ether | 25[12] |
| Diglyme | 22[12] |
| Cyclohexane | 14[12] |
| Hexane | 11[12][14] |
| Toluene | 6[12][14] |
Table 2: Solubility in tert-Butanol at Different Temperatures
| Temperature | Molarity (M) |
| 30.2°C | 0.208[1][2] |
| 60°C | 0.382[1][2] |
Troubleshooting Guide
This guide addresses common problems encountered when using this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Degraded this compound | Use fresh, white, free-flowing powder. Visually inspect for clumping or discoloration, which indicates decomposition.[15] |
| Presence of Moisture | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. Handle all reagents under inert gas (Ar or N₂).[10] |
| Inappropriate Reaction Temperature | Optimize the temperature. Some reactions require heating (e.g., 80-110°C for Buchwald-Hartwig), while others can proceed at room temperature or below.[6][16] Start with literature precedents and screen a range of temperatures. |
| Poor Solubility of Base | If the base is not dissolving, consider gentle heating or switching to a solvent with higher solubility, such as THF.[13] For some reactions, heterogeneity is expected and may not be the issue.[13] |
| Catalyst Deactivation (for cross-coupling) | Ensure rigorous exclusion of air and moisture. Use degassed solvents. Consider using a more robust ligand or a pre-catalyst.[16] |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Step |
| Competing Substitution Reaction (in eliminations) | This compound's bulkiness generally minimizes Sₙ2 reactions.[17] However, with primary substrates, some substitution may occur. If elimination is desired, ensure conditions favor E2 (e.g., appropriate solvent and temperature). |
| Formation of undesired alkene isomer (Zaitsev vs. Hofmann) | This compound typically favors the less substituted (Hofmann) product.[5] If the more substituted (Zaitsev) product is desired, a smaller, less sterically hindered base (e.g., sodium ethoxide) may be more appropriate.[6] |
| Reaction with Solvent | Avoid reactive solvents. For instance, this compound can react explosively with dichloromethane (DCM) and is also incompatible with acetonitrile.[18] |
Experimental Protocols
Below are detailed methodologies for key experiments utilizing this compound.
Protocol 1: General Procedure for Setting Up a Moisture-Sensitive Reaction
This protocol provides a general workflow for reactions that require anhydrous and anaerobic conditions.
-
Glassware Preparation: Oven-dry all glassware (e.g., round-bottom flask, condenser) at >120°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.
-
Inert Atmosphere: Assemble the glassware and flush the system with an inert gas (argon or nitrogen) for several minutes. A balloon filled with the inert gas can be used to maintain a positive pressure.[11]
-
Reagent Addition (Solids): Weigh the solid this compound and other solid reagents quickly in a dry environment (e.g., glovebox or under a positive flow of inert gas) and add them to the reaction flask.
-
Solvent Addition: Add anhydrous solvent via a syringe or cannula. If the solvent is not from a freshly opened bottle, it should be appropriately dried and degassed prior to use.
-
Reagent Addition (Liquids): Add liquid reagents via syringe through a rubber septum.
-
Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[19]
Protocol 2: Aldol Condensation of an Aldehyde and a Ketone
This protocol describes a general procedure for a base-catalyzed aldol condensation.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ketone (1.0 eq.) and aldehyde (1.0 eq.) in a suitable anhydrous solvent (e.g., ethanol, THF).[15]
-
Base Addition: Cool the solution in an ice bath. Slowly add this compound (1.1 eq.) portion-wise, keeping the internal temperature below 10°C.[20]
-
Reaction: Allow the reaction to stir at 0-5°C for 1 hour, then warm to room temperature and stir for an additional 1-3 hours.[20] Monitor the reaction by TLC. For less reactive substrates, gentle heating may be required.[15]
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 3: Williamson Ether Synthesis
This protocol outlines the synthesis of an ether from an alcohol and an alkyl halide. Note that for tertiary alkyl halides, elimination is a major competing reaction. This method is most effective for primary alkyl halides.
-
Alkoxide Formation: In a flame-dried, three-necked flask under an inert atmosphere, add the alcohol (1.0 eq.) and a suitable anhydrous solvent (e.g., THF, DMF).[7]
-
Base Addition: Cool the solution to 0°C and add this compound (1.1 eq.) portion-wise. Allow the mixture to stir at this temperature for 30 minutes.
-
Alkyl Halide Addition: Slowly add the primary alkyl halide (1.0 eq.) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Gentle heating may be necessary to drive the reaction to completion. Monitor by TLC or GC.
-
Workup: Cool the reaction to room temperature and quench with water.
-
Extraction and Purification: Extract the product with an appropriate organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude ether by distillation or column chromatography.
Visualizations
Troubleshooting Logic for Low Yield Reactions
Caption: A decision tree for troubleshooting low-yield reactions.
General Experimental Workflow for Moisture-Sensitive Reactions
Caption: Step-by-step workflow for moisture-sensitive experiments.
References
- 1. This compound CAS#: 865-48-5 [m.chemicalbook.com]
- 2. This compound | 865-48-5 [chemicalbook.com]
- 3. SATHEE: Aldol Condensation [sathee.iitk.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. scholarship.richmond.edu [scholarship.richmond.edu]
- 8. chegg.com [chegg.com]
- 9. sodium tert butoxide solubility [fr.bzchemicals.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. suparnachemicals.co.in [suparnachemicals.co.in]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. amherst.edu [amherst.edu]
- 16. gold-chemistry.org [gold-chemistry.org]
- 17. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 18. This compound Production process_Chemicalbook [chemicalbook.com]
- 19. mt.com [mt.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
Proper work-up and quenching procedures for sodium tert-butoxide reactions.
This guide provides researchers, scientists, and drug development professionals with detailed procedures and troubleshooting advice for the proper work-up and quenching of reactions involving sodium tert-butoxide (NaOtBu).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a flammable, self-heating solid that reacts violently with water.[1][2][3] It is also corrosive and can cause severe skin and eye damage.[1][4] Due to its reactivity with moisture, it is hygroscopic and should be handled under an inert atmosphere (e.g., argon or nitrogen).[5][6]
Q2: How can I tell if my this compound has decomposed?
A2: Fresh, high-purity this compound should be a fine, white, free-flowing powder.[7] If the material is clumpy, discolored (yellow or brown), or has a liquid-like appearance, it may have been exposed to moisture and has likely started to decompose into sodium hydroxide and tert-butanol.[7][8] For critical applications, it is recommended to use a freshly opened container or a properly stored reagent.
Q3: What is the best way to handle and weigh this compound?
A3: Due to its sensitivity to air and moisture, this compound should be handled in a glovebox. If a glovebox is not available, it can be weighed quickly in a dry, inert atmosphere. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including flame-retardant clothing, chemical-resistant gloves, and safety goggles.[1][5]
Q4: Can I use this compound with protic solvents like methanol or ethanol?
A4: No, this compound is a strong base and will readily deprotonate protic solvents, leading to a rapid and exothermic reaction. It is typically used in aprotic solvents such as THF, dioxane, toluene, or DMF.[9][10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield | Decomposed Reagent: The NaOtBu may have been deactivated by exposure to air or moisture. | Use a fresh bottle of NaOtBu or material that has been properly stored under an inert atmosphere. A visual inspection for clumping or discoloration can be a preliminary check.[7] |
| Inadequate Solvent Purity: Residual water in the reaction solvent will consume the NaOtBu. | Ensure that all solvents are anhydrous and properly degassed before use. | |
| Poor Solubility: The base or other reagents may not be sufficiently soluble in the chosen solvent, hindering the reaction. | For Buchwald-Hartwig aminations, toluene and dioxane are common solvents. If solubility is an issue, consider a different aprotic solvent.[10] | |
| Formation of side products (e.g., hydrodehalogenation in Buchwald-Hartwig) | Reaction Conditions: The choice of ligand, temperature, or reaction time may favor side reactions. | Optimize the reaction conditions. This may involve screening different phosphine ligands or adjusting the temperature. Hydrodehalogenation is a known side reaction, especially with primary amines.[9] |
| Base Strength: NaOtBu may be too strong for substrates with sensitive functional groups, leading to decomposition or side reactions. | Consider using a weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) for base-sensitive substrates.[9] | |
| Difficult or hazardous work-up | Vigorous Quenching: Adding water or protic solvents too quickly to unreacted NaOtBu can cause a dangerous exothermic reaction. | Always cool the reaction mixture to a low temperature (e.g., 0 °C) before slowly adding a quenching agent. A stepwise quenching procedure is recommended (see protocols below).[5][8] |
| Emulsion formation during extraction | Formation of sodium salts: The hydrolysis of NaOtBu forms sodium hydroxide, which can lead to emulsions with certain organic solvents. |
Quantitative Data
pKa Values
| Compound | pKa | Notes |
| tert-Butanol (t-BuOH) | ~16.5 - 19 | The conjugate acid of tert-butoxide. Its relatively high pKa indicates that tert-butoxide is a strong base.[11][12][13] |
| Water (H₂O) | ~14 - 15.7 | For comparison. |
Solubility of this compound
| Solvent | Solubility |
| Tetrahydrofuran (THF) | 32 g / 100 g |
| tert-Butanol | 0.208 M at 30 °C; 0.382 M at 60 °C |
This data is compiled from various sources and should be used as a general guide.[14]
Experimental Protocols
Protocol 1: Standard Aqueous Quenching and Work-up
This procedure is suitable for reactions where the product is stable to water and basic conditions.
1. Cooling:
-
Once the reaction is complete, cool the reaction vessel to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the quench.
2. Quenching:
-
While stirring vigorously, slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl).[15] The NH₄Cl will neutralize the excess this compound.
-
Caution: Gas evolution (ammonia) may occur. Ensure the reaction is performed in a well-ventilated fume hood.[16]
-
Monitor the temperature of the reaction mixture during the addition and adjust the addition rate to maintain a low temperature.
3. Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Dilute with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) and water if necessary to ensure clear phase separation.
-
Wash the organic layer sequentially with:
-
Water (to remove the majority of inorganic salts).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) if the reaction mixture is acidic (unlikely with NaOtBu but good practice).
-
Brine (saturated aqueous NaCl) to aid in the removal of water from the organic layer.[15]
-
4. Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter to remove the drying agent.
-
Concentrate the organic solvent under reduced pressure using a rotary evaporator to isolate the crude product.
Protocol 2: Non-Aqueous (Alcohol-Based) Quenching
This method is preferred for reactions with water-sensitive products or when a strictly anhydrous work-up is desired.
1. Cooling:
-
Cool the reaction mixture to 0 °C in an ice-water bath.
2. Sequential Quenching:
-
Slowly add a less reactive alcohol, such as isopropanol, dropwise with vigorous stirring until gas evolution ceases.[5][8]
-
If necessary, follow with a slower addition of methanol to quench any remaining reactive species.[5]
-
Safety Note: This process should still be performed carefully to control the exothermic reaction.
3. Solvent Removal:
-
Once the quench is complete, the solvents (both the reaction solvent and the quenching alcohols) and the resulting tert-butanol can be removed under reduced pressure.
4. Purification:
-
The resulting crude product can then be purified by methods such as chromatography or recrystallization.
Visualizations
Diagram 1: Standard Aqueous Quenching Workflow
Caption: Workflow for a standard aqueous quench of a this compound reaction.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A logical guide for troubleshooting low-yielding this compound reactions.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. How Do You Handle this compound? [bzchemicals.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. aksci.com [aksci.com]
- 5. sarponggroup.com [sarponggroup.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. homework.study.com [homework.study.com]
- 12. t-Butanol [commonorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Cas 865-48-5,this compound | lookchem [lookchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. rsc.org [rsc.org]
Challenges and solutions for scaling up sodium tert-butoxide synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of sodium tert-butoxide. The information is designed to address specific issues that may be encountered during laboratory experiments and scale-up processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound synthesis?
A1: this compound is a flammable and moisture-sensitive compound.[1] The synthesis process involves highly reactive materials such as sodium metal or sodium hydride, which can react violently with water and pose a fire or explosion risk. The reaction is also exothermic, and poor temperature control can lead to runaway reactions. For large-scale operations, it is crucial to use spark-free, earthed ventilation systems and provide dust collectors with explosion vents.[2]
Q2: What is the white solid that precipitates during my reaction?
A2: The white solid precipitating during the reaction is the desired product, this compound. It has low solubility in nonpolar solvents like hexane and is often isolated as a suspension.[3]
Q3: My yield of this compound is lower than expected. What are the common causes?
A3: Low yields can result from several factors:
-
Moisture Contamination: The presence of water in the reactants or solvent will consume the reactive sodium species and reduce the yield.
-
Incomplete Reaction: Insufficient reaction time or poor mixing can lead to an incomplete conversion of the starting materials.
-
Side Reactions: At higher temperatures, side reactions may occur, leading to the formation of byproducts.
-
Loss during Workup: Product can be lost during filtration, washing, and drying steps.
Q4: How can I determine the purity of my synthesized this compound?
A4: The purity of this compound can be determined using several analytical methods, including:
-
Acid-Base Titration: This is a common method to determine the active base content.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to identify the product and detect impurities.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are useful for profiling impurities.[4]
Q5: What are the key challenges when scaling up this compound synthesis from the lab to a pilot or industrial scale?
A5: Scaling up the synthesis of this compound presents several challenges:
-
Heat Management: The exothermic nature of the reaction requires efficient heat dissipation to prevent thermal runaways. Heat transfer becomes less efficient as the reactor volume increases.
-
Mixing and Mass Transfer: Ensuring uniform mixing in a large reactor is critical to maintain consistent reaction rates and prevent localized "hot spots."
-
Solid Handling: The handling of large quantities of reactive solids like sodium metal or sodium hydride, as well as the final product, requires specialized equipment and stringent safety protocols.
-
Purification and Drying: Isolating and drying the product on a large scale while preventing exposure to moisture and air can be challenging.
Troubleshooting Guides
Problem 1: The reaction is sluggish or does not initiate.
| Possible Cause | Solution |
| Poor quality of sodium metal/hydride | Use freshly cut sodium metal or high-purity sodium hydride. Ensure it has not been excessively exposed to air. |
| Presence of moisture in reactants/solvent | Use anhydrous tert-butanol and dry solvents. Consider distilling the solvent over a suitable drying agent before use. |
| Low reaction temperature | Gently warm the reaction mixture to the recommended initiation temperature. Be cautious of the exothermic nature of the reaction once it starts. |
| Insufficient mixing | Increase the stirring speed to ensure good contact between the reactants. In larger reactors, ensure the agitator design is appropriate for solid-liquid mixtures. |
Problem 2: The reaction becomes too vigorous and difficult to control.
| Possible Cause | Solution |
| Addition rate of reactant is too fast | Add the tert-butanol or other reactant slowly and in a controlled manner to manage the rate of heat generation. |
| Inadequate cooling | Ensure the cooling system of the reactor is functioning efficiently. For large-scale reactions, a jacketed reactor with a circulating coolant is essential. |
| Localized concentration of reactants | Improve mixing to distribute the reactants evenly and prevent localized exothermic events. |
Problem 3: The final product is discolored (yellow or brown).
| Possible Cause | Solution |
| Impurities in the starting materials | Use high-purity starting materials. |
| Side reactions at high temperatures | Maintain the reaction temperature within the recommended range to minimize the formation of colored byproducts. |
| Oxidation of the product | Handle the final product under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Problem 4: The isolated product is difficult to filter or handle.
| Possible Cause | Solution |
| Fine particle size of the precipitate | Modifying the reaction conditions, such as the rate of addition or stirring speed, may influence the particle size of the product. |
| Product is highly hygroscopic | Perform filtration and subsequent handling in a dry, inert atmosphere (e.g., in a glovebox) to prevent the product from absorbing moisture and becoming sticky. |
Quantitative Data Summary
| Synthesis Method | Scale | Reactants | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Sodium Amide | Industrial | Sodium Amide, tert-Butanol | - | 85 | 10 | 76.3 | 98 |
| Sodium Amide | Lab | Sodium Amide, tert-Butanol | Toluene/Heptane | 70-110 | 1-2 | >99 | >99 |
| Sodium Metal | Industrial | Sodium Metal, tert-Butanol | Xylene | 97-132 | 10.5 | - | - |
| Sodium Hydride | Lab | Sodium Hydride, tert-Butanol | THF/Toluene | 60-110 | 1-2 | 80-95 | - |
Experimental Protocols
Laboratory Scale Synthesis from Sodium Amide
This protocol is adapted from a patented laboratory procedure.[5]
Materials:
-
Sodium amide (99%, 9.8 g, ~0.25 mol)
-
tert-Butanol (99%, 19.0 g, ~0.254 mol)
-
Toluene or Heptane (anhydrous, 240 mL)
-
500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer.
Procedure:
-
To the 500 mL reaction flask, add 240 mL of anhydrous toluene or heptane.
-
Add 9.8 g of sodium amide and 19.0 g of tert-butanol to the solvent. The molar ratio of sodium amide to tert-butanol should be approximately 1:1.015.
-
Stir the mixture until the solids are completely dissolved.
-
Heat the reaction mixture to 70°C to initiate the reaction. The released ammonia gas should be vented to a proper scrubbing system (e.g., an acid bath).
-
Increase the temperature to 100-110°C and maintain for 1 hour to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
-
Distill the majority of the solvent and any excess tert-butanol under atmospheric pressure.
-
Remove the remaining solvent under reduced pressure to obtain the this compound as a white solid powder.
-
The expected yield is approximately 25 g with a purity of over 99% as determined by acid-base titration.
Industrial Scale Synthesis from Sodium Amide
This protocol is based on a described industrial production process.[6][7]
Materials & Equipment:
-
Reaction vessel of suitable size
-
Metering pump
-
Stirrer
-
Heating/cooling system
-
Distillation setup with a three-stage condensation system
-
Sodium amide (99%)
-
Anhydrous tert-butanol (99%)
Procedure:
-
Charge a measured amount of 99% sodium amide into the reaction vessel.
-
Slowly add a specific amount of 99% anhydrous tert-butanol dropwise into the reactor while stirring.
-
After the addition is complete, continue stirring and control the temperature of the reaction vessel at 85°C.
-
Maintain the reaction under reflux for 10 hours.
-
After the reaction is complete, carry out distillation to remove the unreacted tert-butanol, which can be recycled.
-
Continue the distillation until no more fraction is collected.
-
Cool the reactor to room temperature.
-
Discharge and package the final product, which is expected to be 98% pure this compound with an overall reaction yield of 76.3%.[6][7]
Visualizations
Caption: General workflow for this compound synthesis.
Caption: Challenges and solutions for scaling up synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Top Sodium tert Butoxide Manufacturer in India | Best Quality [gunjalindustries.com]
- 5. Page loading... [guidechem.com]
- 6. CN106699516A - this compound production technology - Google Patents [patents.google.com]
- 7. This compound Production process_Chemicalbook [chemicalbook.com]
How does the purity of sodium tert-butoxide affect reaction outcomes?
Welcome to the Technical Support Center for Sodium Tert-Butoxide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the critical role of this compound purity in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound ((CH₃)₃CONa or NaOtBu) is a strong, non-nucleophilic base widely used in organic synthesis.[1][2] Its bulky tert-butyl group makes it an excellent choice for deprotonation reactions where nucleophilic attack is undesirable.[3] Common applications include:
-
Palladium-catalyzed cross-coupling reactions: It is a preferred base in reactions like the Buchwald-Hartwig amination and Suzuki coupling.[2]
-
Condensation reactions: It catalyzes Claisen and Dieckmann condensations.
-
Elimination reactions: It is effective for E2 elimination reactions.
-
Polymerization: It can act as an anionic polymerization initiator.
Q2: Why is the purity of this compound critical for reaction outcomes?
The purity of this compound is paramount as impurities can significantly impact reaction yields, selectivity, and reproducibility.[4] this compound is highly sensitive to moisture and air, leading to the formation of impurities.[1]
Q3: What are the common impurities in this compound and how do they form?
The most common impurities are:
-
Sodium Hydroxide (NaOH): Forms from the reaction of this compound with water.
-
Sodium Carbonate (Na₂CO₃): Forms from the reaction of sodium hydroxide with carbon dioxide from the air.
-
Tert-Butanol ((CH₃)₃COH): Can be present as a residual solvent from the manufacturing process or as a product of hydrolysis.[5][6]
Q4: How can I determine the purity of my this compound?
Several analytical methods can be used to assess the purity of this compound:
-
Acid-Base Titration: To determine the total basicity and differentiate between this compound and sodium carbonate.
-
Karl Fischer Titration: To quantify the water content, which indirectly indicates the amount of sodium hydroxide present.
-
¹H NMR Spectroscopy: Can be used to detect the presence of residual tert-butanol.
Q5: How should I handle and store this compound to maintain its purity?
Due to its reactivity with air and moisture, proper handling and storage are crucial.[2]
-
Handling: Always handle this compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[7]
-
Storage: Store in a tightly sealed container, under an inert gas like argon or nitrogen, in a cool, dry place away from heat and ignition sources.[7]
Troubleshooting Guides
Issue 1: Low Yield in a Buchwald-Hartwig Amination
You are performing a Buchwald-Hartwig amination of an aryl halide with a primary amine using a palladium catalyst and this compound as the base, but you are observing a low yield of the desired coupled product.
Possible Cause & Troubleshooting Workflow:
Caption: Workflow for troubleshooting low yield in Buchwald-Hartwig amination.
Explanation:
-
Check Purity of this compound: The first step is to assess the quality of your base. Impurities like sodium hydroxide and sodium carbonate can significantly hinder the reaction.
-
Impact of Impurities:
-
Sodium Hydroxide (NaOH): Being a stronger nucleophile than this compound, NaOH can lead to undesired side reactions, such as the hydrolysis of the aryl halide or the palladium catalyst precursor. It is also a weaker base than this compound, which can slow down the deprotonation of the amine, a crucial step in the catalytic cycle.
-
Sodium Carbonate (Na₂CO₃): This is a much weaker base and is generally ineffective in promoting the Buchwald-Hartwig amination, leading to an incomplete reaction.
-
-
Review Reaction Conditions: If the base is of high purity, other factors might be at play. Ensure that your solvent and reagents are thoroughly degassed to prevent oxidation of the palladium catalyst.[4] The integrity of the catalyst and ligand is also critical for a successful reaction.
Issue 2: Inconsistent Results in a Suzuki Coupling
You are using this compound as a base in a Suzuki coupling reaction and are experiencing inconsistent yields and the formation of side products from batch to batch.
Possible Cause & Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent Suzuki coupling results.
Explanation:
-
Analyze this compound Purity: Inconsistent results often point to variability in reagent quality. Analyze the purity of different batches of your this compound.
-
Impact of Impurities:
-
Sodium Hydroxide (NaOH): The presence of hydroxide ions can promote the decomposition of the boronic acid starting material, leading to lower yields of the desired cross-coupled product and the formation of homocoupled byproducts.[8]
-
Sodium Carbonate (Na₂CO₃): While sodium carbonate can be used as a base in some Suzuki couplings, its lower basicity compared to this compound may not be sufficient for less reactive aryl chlorides, leading to incomplete or slow reactions. The inconsistency in its amount as an impurity will lead to variable reaction rates and yields.
-
-
Check Boronic Acid Stability: If the base is not the issue, consider the stability of your boronic acid, as some are prone to decomposition, especially in the presence of water and base.
Data on Purity and Reaction Outcomes
While extensive quantitative data is proprietary to individual research and development efforts, the following tables illustrate the expected impact of this compound purity on reaction yields. The data presented here is a qualitative representation to demonstrate the trend.
Table 1: Illustrative Impact of NaOH Impurity on Buchwald-Hartwig Amination Yield
| Purity of this compound | % NaOH Impurity | % NaOtBu (Active Base) | Illustrative Yield of Coupled Product |
| 99% | 1% | 99% | 95% |
| 95% | 5% | 95% | 80% |
| 90% | 10% | 90% | 65% |
| 85% | 15% | 85% | <50% |
Table 2: Illustrative Impact of Na₂CO₃ Impurity on Suzuki Coupling Yield
| Purity of this compound | % Na₂CO₃ Impurity | % NaOtBu (Active Base) | Illustrative Yield of Cross-Coupled Product |
| 99% | 1% | 99% | 92% |
| 95% | 5% | 95% | 85% |
| 90% | 10% | 90% | 70% |
| 85% | 15% | 85% | 55% |
Experimental Protocols
Protocol 1: Determination of this compound Purity by Acid-Base Titration
This method determines the total basicity and the amount of sodium carbonate impurity.
Materials:
-
This compound sample
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Phenolphthalein indicator solution
-
Methyl orange indicator solution
-
Deionized water (boiled to remove CO₂)
-
Burette, beaker, conical flask, magnetic stirrer
Procedure:
-
Sample Preparation: In a glovebox or under an inert atmosphere, accurately weigh approximately 0.5 g of the this compound sample into a conical flask.
-
Dissolution: Add 50 mL of boiled, deionized water to dissolve the sample.
-
First Titration (for NaOH and half of Na₂CO₃): Add 2-3 drops of phenolphthalein indicator. Titrate with the standardized 0.1 M HCl solution until the pink color disappears. Record the volume of HCl used (V1).
-
Second Titration (for the other half of Na₂CO₃): To the same solution, add 2-3 drops of methyl orange indicator. Continue the titration with 0.1 M HCl until the color changes from yellow to orange-red. Record the additional volume of HCl used (V2).
Calculations:
-
% Na₂CO₃ = (2 * V2 * M_HCl * 105.99) / (10 * sample_weight_g)
-
% NaOtBu + % NaOH = ((V1 - V2) * M_HCl * 96.10) / (10 * sample_weight_g)
To differentiate between NaOtBu and NaOH, a Karl Fischer titration is necessary.
Protocol 2: Determination of Water/NaOH Content by Karl Fischer Titration
This method quantifies the amount of water, which is stoichiometrically related to the sodium hydroxide impurity.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Karl Fischer reagent (e.g., Aquastar® CombiTitrant 5)
-
Anhydrous methanol or a suitable Karl Fischer solvent
-
Salicylic acid (for complete neutralization)
-
This compound sample
Procedure:
-
Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Add the solvent and salicylic acid to the titration cell and titrate to dryness to remove any residual water.
-
Sample Addition: Accurately weigh a sample of this compound (around 1 g) in a weighing boat and add it to the titration cell.
-
Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent until all the water (formed from the neutralization of NaOH) is consumed.
-
Calculation: The instrument software will calculate the water content. This can be used to determine the amount of NaOH impurity, as one mole of NaOH is formed for every mole of water that has reacted with the this compound.
Calculation of % NaOH:
-
% NaOH = (% H₂O / Molar_mass_H₂O) * Molar_mass_NaOH
By combining the results from both titration methods, a comprehensive purity profile of the this compound can be obtained.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Sodium t-Butoxide [commonorganicchemistry.com]
- 3. Pd-catalyzed formal Mizoroki–Heck coupling of unactivated alkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. CN106699516A - this compound production technology - Google Patents [patents.google.com]
- 6. This compound Production Technology [ko.bzchemicals.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. researchgate.net [researchgate.net]
Preventing unwanted isomerization in the presence of sodium tert-butoxide.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing unwanted isomerization when using sodium tert-butoxide. Unwanted isomerization, including double bond migration and E/Z isomerization, can be a significant challenge, leading to reduced yields of the desired product and complex purification procedures. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address these issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause isomerization?
This compound ((CH₃)₃CONa or NaOt-Bu) is a strong, non-nucleophilic base.[1] Its bulky tert-butyl group prevents it from participating in nucleophilic substitution reactions, making it an excellent reagent for promoting elimination reactions and deprotonations.[1][2] However, its strong basicity is also what can lead to unwanted isomerization. It can abstract protons from positions adjacent to a double bond (allylic protons), leading to the formation of a resonance-stabilized carbanion. Reprotonation of this intermediate can then occur at a different position, resulting in the migration of the double bond to a more thermodynamically stable internal position. In the case of allyl ethers, for instance, this compound can promote the isomerization of the terminal allyl group to the more stable internal propenyl group.[3]
Q2: What types of isomerization are commonly observed with this compound?
Two primary types of isomerization are encountered:
-
Double Bond Migration: This is the most common issue, where a double bond moves to a different position within the molecule. Often, a less stable terminal alkene will isomerize to a more stable internal alkene (the Zaitsev product). However, due to its steric bulk, this compound can sometimes favor the formation of the less substituted alkene (the Hofmann product) in elimination reactions.[2][4]
-
E/Z (Geometric) Isomerization: This involves the conversion of one geometric isomer to another (e.g., a cis or Z-isomer to a trans or E-isomer). This can be promoted by the basic conditions or can occur during workup and purification, for instance, upon exposure to acidic conditions.[5]
Q3: Are there alternatives to this compound that are less prone to causing isomerization?
Yes, depending on the specific reaction, several alternatives can be considered:
-
Milder Bases: For reactions like the Williamson ether synthesis, weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient to deprotonate an alcohol without causing significant isomerization of sensitive groups like allyl ethers.[3]
-
Sterically Hindered Amide Bases: Lithium diisopropylamide (LDA) can be more effective and selective than potassium tert-butoxide for the isomerization of allyl ethers to (Z)-propenyl ethers, often proceeding with higher stereoselectivity and under milder conditions (room temperature).[6]
Q4: How do reaction conditions influence the extent of isomerization?
Several factors play a crucial role:
-
Temperature: Higher reaction temperatures provide the necessary activation energy for isomerization to occur. Running reactions at lower temperatures can often favor the kinetic, non-isomerized product.[3]
-
Solvent: The choice of solvent can influence the reactivity of the base and the stability of intermediates. Aprotic solvents are generally preferred.
-
Reaction Time: Longer reaction times can increase the likelihood of isomerization, especially if the desired product is thermodynamically less stable than the isomerized product.[3]
Troubleshooting Guides
Issue 1: Significant double bond migration is observed in my product.
| Potential Cause | Recommended Solution |
| Base is too strong or reaction temperature is too high. | If possible, switch to a milder base like potassium carbonate. Alternatively, lower the reaction temperature significantly. Perform the reaction at the lowest temperature that allows for a reasonable conversion rate. |
| Prolonged reaction time. | Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed. This minimizes the exposure of the product to the basic conditions. |
| Presence of catalytic impurities. | Ensure all glassware is scrupulously clean and that solvents are of high purity. Trace metals can sometimes catalyze isomerization. |
Issue 2: The Z-isomer of my product is converting to the E-isomer.
| Potential Cause | Recommended Solution |
| Acidic workup conditions. | During aqueous workup, avoid strong acids. A direct quench with a 1 M aqueous HCl solution has been shown to cause considerable Z to E isomerization (from a >99:1 Z:E ratio to approximately 4:1 to 3:1).[5] Use a buffered solution or a milder acid if an acidic wash is necessary, and minimize contact time. |
| Acidic silica gel during chromatography. | Standard silica gel is acidic and can catalyze isomerization. Deactivate the silica gel by preparing a slurry with an eluent containing 1-3% triethylamine. Alternatively, use a neutral stationary phase like alumina. |
| Exposure to light. | Photochemical isomerization can occur, especially with conjugated systems. Protect the reaction and the purified product from light by using amber glassware or by wrapping the containers in aluminum foil. |
Data Presentation
Table 1: Comparison of Alkoxide Bases in the E2 Elimination of 2-Chlorobutane
This table illustrates how the steric bulk of the base influences the product distribution between the more substituted (Saytzeff) and less substituted (Hofmann) alkene.
| Base | Structure | % Saytzeff Product (2-butene) | % Hofmann Product (1-butene) |
| Ethoxide | CH₃CH₂O⁻ | 79 | 21 |
| tert-Butoxide | (CH₃)₃CO⁻ | 27 | 73 |
| Triethylmethoxide | (C₂H₅)₃CO⁻ | 8 | 92 |
Data adapted from a comparative study on elimination reactions.[7]
Table 2: Influence of Base on Product Distribution in the Elimination of 2-Bromopentane
| Base | Product Ratio (1-pentene : 2-pentene) |
| Potassium Ethoxide (KOEt) | 30:70 |
| Potassium tert-Butoxide (KOtBu) | 66:34 |
Data from a study on steric effects in E2 eliminations.[8]
Experimental Protocols
Protocol 1: General Procedure for Minimizing Isomerization During a Reaction with this compound
This protocol provides a general workflow for a reaction where this compound is used and the product is susceptible to isomerization.
-
Glassware and Reagent Preparation:
-
Ensure all glassware is oven-dried to remove any acidic residues.
-
Use freshly opened, anhydrous solvents. If necessary, pass solvents through a plug of neutral alumina.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Setup:
-
Dissolve the substrate in the chosen anhydrous solvent in the reaction flask.
-
Cool the solution to the desired low temperature (e.g., 0 °C or -78 °C) before adding the base.
-
Add the this compound portion-wise as a solid or as a freshly prepared solution in an anhydrous solvent. Maintain the low temperature during the addition.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction closely using an appropriate technique (e.g., TLC, GC-MS, or LC-MS).
-
Aim to stop the reaction as soon as the starting material is consumed to minimize the product's exposure to the basic conditions.
-
-
Workup:
-
Quench the reaction at low temperature by adding a saturated aqueous solution of ammonium chloride or cold water.
-
If an acidic wash is required, use a dilute, weak acid and minimize the contact time.
-
Extract the product with a suitable organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.
-
Protocol 2: Deactivation of Silica Gel for Chromatography to Prevent E/Z Isomerization
This procedure is crucial for purifying compounds that are sensitive to isomerization on acidic silica gel.
-
Prepare the Slurry:
-
In a fume hood, weigh the required amount of silica gel into an appropriate flask.
-
Add the chosen eluent (e.g., a mixture of hexanes and ethyl acetate) to form a slurry.
-
-
Add Triethylamine:
-
To the slurry, add triethylamine to a final concentration of 1-3% (v/v) of the total solvent volume.
-
Stir the slurry for 15-20 minutes to ensure thorough mixing and deactivation of the acidic sites on the silica gel.
-
-
Pack the Column:
-
Pack the chromatography column with the prepared slurry as you would normally.
-
Run the purification using an eluent that also contains 1-3% triethylamine to maintain the deactivated state of the stationary phase.
-
Visualizations
Caption: A generalized workflow for chemical reactions using this compound to minimize unwanted isomerization.
Caption: A decision tree for troubleshooting common isomerization issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. CN106699516A - this compound production technology - Google Patents [patents.google.com]
- 4. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. echemi.com [echemi.com]
- 7. Below is a table comparing the percentage distribution of Saytzeff and Ho.. [askfilo.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting low reactivity or failed reactions with sodium tert-butoxide.
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low reactivity or failed reactions with sodium tert-butoxide (NaOtBu).
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound failing or giving a low yield?
A failed or low-yielding reaction with this compound can often be attributed to one of three primary factors: compromised reagent quality, suboptimal reaction conditions, or inherent substrate limitations. This compound is a strong, non-nucleophilic base that is highly sensitive to moisture and air.[1][2][3] Exposure to either will cause it to decompose into sodium hydroxide and tert-butanol, reducing its basicity and potentially introducing unwanted side reactions.[4][5]
Key Troubleshooting Steps:
-
Verify Reagent Integrity: The most common cause of failure is inactive NaOtBu due to improper handling or storage.
-
Ensure Anhydrous Conditions: The presence of water in the solvent or on the glassware will rapidly quench the base.
-
Optimize Reaction Parameters: Temperature, solvent, and reaction time play a crucial role and may need to be adjusted for your specific substrate.
-
Consider Steric Hindrance: The bulky nature of the tert-butoxide base can be a limiting factor for accessing sterically congested protons.[6][7]
Below is a workflow to diagnose potential issues with your reaction.
Q2: How should I properly handle and store this compound to ensure its activity?
Proper handling and storage are critical for maintaining the reactivity of this compound.[4][8] It is a flammable solid that is air and moisture sensitive.[1][5][9]
-
Storage: Store the reagent in a tightly sealed container under an inert atmosphere (nitrogen or argon).[4][8] The storage area should be cool, dry, and well-ventilated, away from heat or ignition sources.[10][11]
-
Handling: All manipulations should be performed in a glovebox or using Schlenk line techniques under an inert atmosphere.[4] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[10][12] Use non-sparking tools for transfers.[4]
-
Incompatibilities: Avoid contact with water, acids, alcohols, chlorinated solvents, halogens, and strong oxidizing agents.[2][4][9] It reacts violently with water.[5][9][13]
Q3: The reaction is producing the substitution (Sₙ2) product instead of the desired elimination (E2) product. What can I do?
This compound is a bulky, strong base, which generally favors elimination over substitution.[7][14] If substitution is observed, it may be due to the substrate or reaction conditions.
-
Substrate: Primary haloalkanes are more susceptible to Sₙ2 reactions. While NaOtBu's bulkiness significantly favors E2, the Sₙ2 pathway can still compete, especially with unhindered substrates like chloroethane.[7][15]
-
Temperature: Higher temperatures generally favor elimination over substitution. Consider increasing the reaction temperature.
-
Solvent: The choice of solvent can influence the reaction pathway. Protic solvents can favor substitution, while aprotic solvents are generally preferred for eliminations with strong bases.
Data & Protocols
Solvent Selection Guide
The choice of solvent is critical for reactions involving this compound. The solvent must be aprotic and anhydrous.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Suitability Notes |
| Tetrahydrofuran (THF) | 66 | 7.5 | Excellent choice. Solubilizes NaOtBu well. Must be rigorously dried.[3] |
| 1,4-Dioxane | 101 | 2.2 | Good for higher temperature reactions.[16] Must be rigorously dried. |
| Toluene | 111 | 2.4 | Common for reactions like Buchwald-Hartwig amination.[1] |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | Can be used, but NaOtBu may have limited stability. Can promote Sₙ2.[17] |
| Dimethyl sulfoxide (DMSO) | 189 | 47.2 | Significantly increases the basicity of t-butoxide.[14] Use with caution. |
Experimental Protocol: General Procedure for a Reaction Under Inert Atmosphere
This protocol outlines the basic steps for setting up a reaction using this compound, adapted from a standard laboratory procedure.[18]
Objective: To perform a reaction using NaOtBu while maintaining strictly anhydrous and anaerobic conditions using a Schlenk line.
Materials:
-
Oven-dried glassware (round-bottomed flask, condenser, etc.)
-
Magnetic stir bar
-
Rubber septa
-
Schlenk line with inert gas (Argon or Nitrogen) supply
-
Anhydrous solvent (e.g., THF, freshly distilled from sodium/benzophenone)
-
This compound (new bottle or properly stored)
-
Substrate and other reagents
Methodology:
-
Glassware Preparation: Assemble the oven-dried glassware while still hot and immediately place it under vacuum on the Schlenk line. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
Reagent Addition (Solids): In a glovebox, weigh the this compound and the solid substrate into the reaction flask. Seal the flask with a septum before removing it from the glovebox. Alternatively, quickly add the solids to the flask under a strong positive flow of inert gas.
-
Solvent Addition: Add the anhydrous solvent to the reaction flask via a gas-tight syringe or cannula transfer.
-
Reaction Execution: Stir the mixture at the desired temperature (using an oil bath for heating or an ice/acetone bath for cooling). Monitor the reaction progress using an appropriate technique (e.g., TLC, GC/MS, LC/MS) by withdrawing small aliquots with a syringe.
-
Workup: Upon completion, cool the reaction to room temperature. Quench the reaction carefully by slowly adding a proton source (e.g., saturated aqueous ammonium chloride solution) while the flask is in an ice bath.[18]
-
Extraction & Purification: Proceed with standard aqueous workup, extraction with an organic solvent, drying, and purification (e.g., column chromatography, distillation).
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Sodium Tert Butoxide CAS NO 865-48-5 [bzchemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. gelest.com [gelest.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemicalbook.com [chemicalbook.com]
- 9. This compound, 97% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 10. aksci.com [aksci.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. lobachemie.com [lobachemie.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Sodium t-Butoxide [commonorganicchemistry.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Organic Syntheses Procedure [orgsyn.org]
Why choose sodium tert-butoxide over other hindered bases for synthesis?
Sodium tert-butoxide Technical Support Center
Welcome to the technical support center for the use of this compound and other hindered bases in organic synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on selecting the appropriate base and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why should I choose this compound over other hindered bases?
This compound is a strong, non-nucleophilic base valued for its balance of reactivity, steric hindrance, and cost-effectiveness.[1] Its bulky tert-butyl group effectively prevents it from acting as a nucleophile, which minimizes side reactions in processes like elimination and deprotonation.[2] It is particularly advantageous in reactions where a strong base is needed but nucleophilic addition would be a detrimental side reaction. Furthermore, it is a solid that is soluble in ethereal solvents like THF, making it convenient to handle and dispense.[1][3]
Q2: What are the primary applications of this compound in synthesis?
This compound is a versatile base used in a variety of organic transformations, including:
-
Palladium-catalyzed cross-coupling reactions: It is a common base in Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds.[4]
-
Elimination reactions: It is effective for dehydrohalogenation reactions to form alkenes. Due to its steric bulk, it often favors the formation of the less substituted (Hofmann) product.[5][6]
-
Condensation reactions: It is used to promote reactions like the Claisen condensation to form β-keto esters.
-
Deprotonation: It can deprotonate a wide range of carbon and heteroatom acids to generate carbanions and other reactive intermediates.
Q3: How does this compound compare to potassium tert-butoxide?
Both sodium and potassium tert-butoxide are strong, sterically hindered bases. Potassium tert-butoxide is generally considered a stronger base due to the more ionic nature of the potassium-oxygen bond, which makes the tert-butoxide anion more available. However, this compound is often more soluble in common ethereal solvents and can be a more cost-effective option. The choice between the two often depends on the specific requirements of the reaction, such as the required basicity and the solvent system.
Q4: What are the key safety precautions for handling this compound?
This compound is a flammable, corrosive, and moisture-sensitive solid. It reacts violently with water. Always handle it in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves. Store it in a cool, dry place away from moisture and ignition sources.
Comparison of Hindered Bases
The selection of a hindered base is critical for the success of many organic reactions. Below is a comparison of this compound with other commonly used hindered bases.
| Property | This compound (NaOtBu) | Lithium diisopropylamide (LDA) | Lithium bis(trimethylsilyl)amide (LHMDS) | 1,8-Diazabicycloundec-7-ene (DBU) |
| pKa of Conjugate Acid | ~19 (in DMSO) | ~36 (in THF)[7] | ~29.5 (in THF)[8] | ~13.5 (in water), ~24.3 (in MeCN)[9][10] |
| Steric Hindrance | High | Very High | Very High | High |
| Nucleophilicity | Low/Non-nucleophilic[2] | Very Low/Non-nucleophilic[7] | Very Low/Non-nucleophilic | Low/Non-nucleophilic[11] |
| Physical Form | White to off-white solid[1] | Typically prepared in situ or sold as a solution[7] | Colorless to pale yellow solid or solution[8] | Colorless to pale yellow liquid[12] |
| Solubility | Soluble in THF (32 g/100g ), ethers, and alcohols; poorly soluble in hydrocarbons.[1] | Good solubility in non-polar organic solvents like THF and ether.[7][13] | Soluble in a range of nonpolar organic solvents.[14] | Soluble in water and most organic solvents.[12] |
| Common Applications | Buchwald-Hartwig amination, dehydrohalogenation (Hofmann elimination), Claisen condensation.[4][5] | Enolate formation (kinetic control), deprotonation of weak carbon acids.[15] | Enolate formation, deprotonation of weak acids. | Dehydrohalogenation, various base-catalyzed reactions.[11] |
Troubleshooting Guides
Issue 1: Low or No Yield in Buchwald-Hartwig Amination
-
Possible Cause: Inactive catalyst.
-
Solution: Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) as the Pd(0) catalyst is oxygen-sensitive. Use freshly opened, high-purity reagents and anhydrous, degassed solvents.
-
-
Possible Cause: Inappropriate base.
-
Solution: this compound is a strong base suitable for many Buchwald-Hartwig reactions. However, if your substrate is base-sensitive, consider a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).
-
-
Possible Cause: Poor solubility of starting materials.
-
Solution: While toluene and dioxane are common solvents, for polar substrates, consider solvents like tert-butanol or DMF to improve solubility.
-
-
Possible Cause: Ligand choice.
-
Solution: The choice of phosphine ligand is critical. For challenging substrates, consider using bulkier, electron-rich ligands.
-
Issue 2: Undesired Side Products in Dehydrohalogenation
-
Possible Cause: Formation of the Zaitsev (more substituted) alkene instead of the desired Hofmann (less substituted) product.
-
Solution: this compound's steric bulk generally favors the Hofmann product.[6] Ensure the base is not contaminated and the reaction temperature is appropriate. Using a bulkier base like potassium tert-butoxide might further enhance Hofmann selectivity.
-
-
Possible Cause: Competing substitution reaction (SN2).
-
Solution: The non-nucleophilic nature of this compound minimizes substitution. However, for primary alkyl halides, this can still be a competing pathway. Increasing the reaction temperature generally favors elimination over substitution.
-
Issue 3: Difficulties with Claisen Condensation
-
Possible Cause: No reaction or low conversion.
-
Solution: The base must be strong enough to deprotonate the ester. This compound is generally suitable. Ensure the base is not old or deactivated by moisture. The reaction is an equilibrium; using at least one full equivalent of base is necessary to drive the reaction forward by deprotonating the β-keto ester product.
-
-
Possible Cause: Self-condensation of one of the esters in a crossed Claisen condensation.
-
Solution: If only one of the esters has α-hydrogens, it can be selectively deprotonated. If both esters are enolizable, consider using one of the esters in excess. Alternatively, prepare the enolate of one ester first using a very strong base like LDA at low temperature before adding the second ester.
-
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
-
To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 mmol), the amine (1.2 mmol), a palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), and a suitable phosphine ligand (e.g., XPhos, 0.02-0.10 mmol).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5-10 mL).
-
Add this compound (1.4 mmol).
-
Seal the Schlenk tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Dehydrohalogenation
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkyl halide (1.0 mmol) and an anhydrous solvent (e.g., THF or tert-butanol, 10-20 mL) under an inert atmosphere.
-
Add this compound (1.2-1.5 mmol) in one portion or portion-wise.
-
Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux, depending on the substrate).
-
Monitor the reaction by TLC or GC.
-
Once the reaction is complete, cool the mixture and quench by the slow addition of water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by distillation or column chromatography.
Visualizations
Caption: A decision-making flowchart for selecting a suitable base.
Caption: A general experimental workflow for using a hindered base.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Suparna Chemicals Sodium t - Butoxide(STB) in Tetrahydrofuran(THF) (30%) [knowde.com]
- 3. This compound (STB in Tetrahydrofuran) | CAS 865-48-5 | Kairav Chemofarbe Industries Ltd. [kcilglobal.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Lithium diisopropylamide - Wikipedia [en.wikipedia.org]
- 8. Lithium bis(trimethylsilyl)amide | 4039-32-1 [chemicalbook.com]
- 9. 1,8-Diazabicyclo(5.4.0)undec-7-ene - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Page loading... [guidechem.com]
- 12. DBU CAS#: 6674-22-2 [m.chemicalbook.com]
- 13. ChemicalDesk.Com: Lithium diisopropylamide (LDA)-Preparation and usage [allchemist.blogspot.com]
- 14. Lithium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Guide for Researchers: Sodium tert-Butoxide vs. Potassium tert-Butoxide
In the realm of organic synthesis, the selection of a suitable non-nucleophilic base is a critical parameter that dictates reaction efficiency, selectivity, and yield. Among the strong, sterically hindered alkoxide bases, sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are two of the most frequently employed reagents. While structurally similar, their reactivity profiles exhibit subtle yet significant differences that can be leveraged for specific synthetic outcomes. This guide provides an objective, data-driven comparison of these two bases to assist researchers, scientists, and drug development professionals in making informed decisions for their chemical applications.
Physicochemical Properties: A Tale of Two Cations
The fundamental difference between this compound and potassium tert-butoxide lies in the alkali metal counterion. The larger ionic radius of the potassium ion (1.38 Å) compared to the sodium ion (1.02 Å) results in a weaker and more ionic K-O bond in potassium tert-butoxide.[1] This increased ionic character leads to a more "naked" and, consequently, more reactive tert-butoxide anion in solution.[1] Both compounds are hygroscopic white to off-white powders that are reactive towards water and should be handled under an inert atmosphere.[1]
A summary of their key physicochemical properties is presented in the table below.
| Property | This compound (NaOtBu) | Potassium tert-butoxide (KOtBu) |
| Chemical Formula | C₄H₉NaO | C₄H₉KO |
| Molecular Weight | 96.10 g/mol [1] | 112.21 g/mol [1] |
| Appearance | White to pale yellowish powder[1] | White to off-white crystalline solid[1] |
| Basicity (pKa of conjugate acid, tert-butanol) | ~17-19[1] | ~17-19[1] |
| Solubility in THF ( g/100 g at 25 °C) | 38[1] | 25[1] |
| Solubility in Toluene ( g/100 g at 25 °C) | 6[1] | 2.27[1] |
| Solubility in Hexane ( g/100 g at 25 °C) | 11[1] | 0.27[1] |
Reactivity and Performance: A Comparative Analysis
The difference in the nature of the cation-oxygen bond and the resulting aggregation in solution significantly influences the reactivity of these bases in various organic transformations.
Enhanced Reactivity of Potassium tert-Butoxide
Generally, potassium tert-butoxide is considered a more reactive base than its sodium counterpart. This heightened reactivity is often attributed to the greater dissociation of the K-O bond, which provides a higher concentration of the active tert-butoxide anion.[1]
A direct comparison in the one-pot synthesis of nitriles from aldehydes illustrates this point. Under identical reaction conditions, potassium tert-butoxide afforded a significantly higher yield in a shorter reaction time.[2]
| Base | Reaction Time | Yield |
| This compound | 3 hours | 36% |
| Potassium tert-butoxide | 1 hour | 46% |
This trend is also observed in other reactions. For instance, in C-H bond silylation of aromatic heterocycles, potassium tert-butoxide is an active catalyst, while this compound is not.[3] This is rationalized by the ability of the potassium ion to stabilize crucial intermediates through cation-π interactions.[3]
Regioselectivity in Elimination Reactions
Both sodium and potassium tert-butoxide are sterically bulky bases, a characteristic that governs their regioselectivity in dehydrohalogenation reactions. They preferentially abstract a proton from the least sterically hindered β-carbon, leading to the formation of the less substituted alkene, known as the Hofmann product.[4] While both bases favor the Hofmann product, the subtle differences in their effective size in solution, influenced by aggregation, can potentially lead to minor variations in the Zaitsev/Hofmann product ratio.
Caption: Decision pathway for Hofmann elimination using bulky bases.
Divergent Reactivity Pathways
In a striking example of counterion-controlled reactivity, the reaction of nitrostilbenes with tert-butoxides leads to different products. Treatment with this compound yields N-hydroxyindoles, whereas potassium tert-butoxide promotes an unprecedented dioxygen-transfer reaction to form oxindoles.[5] This highlights how the choice of the counterion can fundamentally alter the reaction mechanism and outcome.
Experimental Protocols
General Experimental Workflow for an Elimination Reaction
This workflow provides a general procedure for a dehydrohalogenation reaction using either sodium or potassium tert-butoxide.
Caption: A generalized workflow for an elimination reaction.
Protocol: Dehydrobromination of 2-bromoheptane
-
In a round-bottom flask under an inert atmosphere, dissolve 2-bromoheptane (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Add this compound or potassium tert-butoxide (1.5 equivalents) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the mixture to room temperature and quench by the slow addition of water.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to isolate the alkene products.
Protocol: Enolate Formation and Alkylation of Cyclohexanone
-
To a stirred solution of this compound or potassium tert-butoxide (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add cyclohexanone (1 equivalent) dropwise.
-
Stir the resulting enolate solution at 0 °C for 30 minutes.
-
Add an alkylating agent (e.g., benzyl bromide, 1.1 equivalents) dropwise to the enolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
The Role of Aggregation in Solution
The reactivity of alkali metal alkoxides is significantly influenced by their aggregation state in solution. Potassium tert-butoxide is known to exist as a tetrameric cubane-like structure in THF.[3] Sodium enolates can form tetramers or hexamers.[6] These aggregates can dissociate to varying extents to provide the reactive monomeric species. The larger size and lower charge density of the potassium ion can lead to less tightly bound aggregates and a higher concentration of the more reactive, dissociated tert-butoxide anion compared to the sodium analogue.
Caption: Aggregation and its effect on reactivity.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Counterion Control of t-BuO-Mediated Single Electron Transfer to Nitrostilbenes Constructs N-Hydroxyindoles or Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lithium, sodium and potassium enolate aggregates and monomers: syntheses and structures - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00211C [pubs.rsc.org]
A Comparative Guide to Sodium tert-Butoxide and Sodium Hydride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the choice of a suitable base is paramount to achieving desired reactivity, selectivity, and yield. Among the plethora of available bases, sodium tert-butoxide and sodium hydride stand out for their distinct properties and wide-ranging applications. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.
Physicochemical Properties: A Tale of Two Bases
A fundamental understanding of the physicochemical properties of this compound and sodium hydride is crucial for their effective and safe use in the laboratory.
| Property | This compound | Sodium Hydride |
| Formula | NaOC(CH₃)₃ | NaH |
| Molecular Weight | 96.10 g/mol | 24.00 g/mol |
| Appearance | White, hygroscopic, crystalline solid | White to greyish powder (often supplied as a dispersion in mineral oil) |
| pKa of Conjugate Acid (tert-butanol) | ~17-19[1] | ~36 (for H₂)[1] |
| Solubility | Soluble in THF, tert-butanol; slightly soluble in diethyl ether, toluene; poorly soluble in hexane. | Insoluble in most organic solvents. Reacts violently with protic solvents. |
| Basicity | Strong, non-nucleophilic base | Very strong, non-nucleophilic base[2] |
| Nucleophilicity | Poor nucleophile due to steric hindrance | Poor nucleophile[3] |
Performance in Key Organic Reactions
The choice between this compound and sodium hydride often depends on the specific transformation, substrate, and desired outcome.
Deprotonation Reactions
Both bases are effective for the deprotonation of a wide range of substrates, including alcohols, phenols, and carbon acids.
-
Sodium Hydride: Due to its exceptional basicity, sodium hydride can deprotonate even weakly acidic protons, such as those of some terminal alkynes and amides.[3] Its heterogeneous nature, however, can sometimes lead to slower reaction rates. The reaction produces hydrogen gas as the only byproduct, which can be advantageous for reaction workup but also poses a safety hazard.
-
This compound: Being a sterically hindered base, this compound is an excellent choice when a non-nucleophilic base is required to avoid side reactions.[4] Its solubility in organic solvents like THF allows for homogeneous reaction conditions, often leading to faster and cleaner reactions.
Experimental Data: Wittig Reaction
A study on the Wittig reaction of potassium [(trifluoroboratophenyl)methyl]triphenylphosphonium chlorides with p-anisaldehyde provides a direct comparison of bases.
| Base | Solvent | Temperature (°C) | Conversion (%) | E/Z Ratio |
| NaH | THF | 0 to rt | 46 | 2.8/1 |
| NaH | DMSO-d₆ | 0 to rt | 53 | 2.3/1 |
| n-BuLi | THF | -78 to rt | 48 | 1.6/1 |
| K₂CO₃ | DMSO-d₆ | rt to 80 | 84 | 2.5/1 |
| (Data sourced from a study on the preparation and Wittig reactions of organotrifluoroborato phosphonium ylides)[5] |
This data indicates that while sodium hydride is effective, other bases and solvent combinations can lead to higher conversions in this specific Wittig reaction.
Elimination Reactions
In elimination reactions to form alkenes, the steric bulk of the base plays a crucial role in determining the regioselectivity.
-
This compound: As a bulky base, this compound preferentially abstracts the less sterically hindered proton, leading to the formation of the Hofmann (less substituted) alkene product.[6][7] This is a key advantage when the anti-Zaitsev product is desired.[6][7]
-
Sodium Hydride: While a strong base capable of promoting elimination, its lack of steric bulk generally favors the formation of the more thermodynamically stable Zaitsev (more substituted) alkene.[8] However, its use in E2 reactions is less common than sterically hindered alkoxides.[3]
Condensation Reactions (Claisen Condensation)
The Claisen condensation, a fundamental carbon-carbon bond-forming reaction, requires a strong base to generate an enolate from an ester.
-
Sodium Hydride: The use of a very strong base like sodium hydride can often increase the yield of Claisen condensations.[9] It irreversibly deprotonates the starting ester, driving the reaction forward.
-
This compound: This base is also effective in promoting Claisen condensations.[10][11] A solvent-free Claisen condensation of ethyl phenylacetate using potassium tert-butoxide at 100°C for 30 minutes resulted in an 80% yield of 2,4-diphenyl acetoacetate.[12]
Typical Reaction Yields in Claisen-Type Condensations
| Base | Reactants | Product | Yield (%) |
| This compound | Methyl 2-phenylacetate, Methyl formate | Methyl (Z)-2-phenyl-3-((4-methylphenyl)sulfonyloxy)acrylate | 80 |
| Potassium tert-butoxide | Benzyl acetate | Benzyl acetoacetate | 51 |
| Potassium tert-butoxide | n-Octyl acetate | n-Octyl acetoacetate | 68 |
| (Data compiled from various sources on Claisen condensation reactions)[10][13] |
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds. The choice of base is critical for the success of the catalytic cycle.
-
This compound: It is one of the most commonly used bases in Buchwald-Hartwig aminations.[14][15] Its strength is sufficient to deprotonate the amine and facilitate the catalytic cycle, while its low nucleophilicity prevents unwanted side reactions with the aryl halide. In cases where substrates are sensitive to water, anhydrous bases like this compound can lead to much better yields.[16]
-
Sodium Hydride: While a strong base, its use in Buchwald-Hartwig aminations is less prevalent. The heterogeneous nature and potential for side reactions can make it a less desirable choice compared to soluble alkoxides.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and successful implementation in the laboratory.
Protocol 1: Synthesis of this compound
This protocol describes the preparation of this compound from sodium hydride and tert-butyl alcohol.
Materials:
-
Sodium hydride (NaH)
-
tert-Butyl alcohol
-
Anhydrous solvent (e.g., THF)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in the anhydrous solvent in a flame-dried flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add tert-butyl alcohol to the suspension. The reaction is exothermic and will evolve hydrogen gas. Control the rate of addition to maintain a manageable reaction temperature.
-
After the addition is complete, stir the mixture at room temperature or with gentle heating until the evolution of hydrogen gas ceases.
-
The resulting solution or suspension of this compound can be used directly or the solvent can be removed under reduced pressure to isolate the solid product.[17]
Protocol 2: α-Formylation of an Ester using this compound (Claisen-Type Condensation)
Materials:
-
Methyl 2-phenylacetate
-
Methyl formate
-
This compound (NaOt-Bu)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a vigorously stirred solution of methyl 2-phenylacetate (70 mmol) and methyl formate (105 mmol) in THF (70 mL) in an ice-cooling bath, add this compound (105 mmol) in portions, maintaining the internal temperature below 10 °C.
-
Stir the resulting pale yellow slurry at 0-5 °C for 1 hour.
-
The resulting enolate can then be used in a subsequent reaction, for example, by adding p-toluenesulfonyl chloride for the synthesis of an enol tosylate.[13]
Visualizing Reaction Mechanisms and Workflows
Diagram 1: General Mechanism of the Wittig Reaction
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. echemi.com [echemi.com]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 7. Khan Academy [khanacademy.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Claisen Condensation - GeeksforGeeks [geeksforgeeks.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. fiveable.me [fiveable.me]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Alternatives for Sodium Tert-Butoxide in Key Chemical Transformations
For researchers, scientists, and drug development professionals, the selection of an appropriate base is critical to the success of a chemical transformation. Sodium tert-butoxide (NaOt-Bu) is a widely used strong, non-nucleophilic base, valued for its efficacy in a range of reactions.[1][2] However, its performance is not always optimal, and various factors such as solubility, cation effects, basicity strength, and steric hindrance may necessitate the use of alternatives. This guide provides an objective comparison of viable alternatives to this compound, supported by experimental data for specific chemical transformations.
Overview of Alternatives
This compound is part of a broader class of non-nucleophilic bases.[3] Alternatives can be categorized based on their chemical nature and strength. Key alternatives include other metal alkoxides, inorganic carbonates, metal hydrides, strong amide bases, and non-ionic organic bases. The choice of base depends critically on the substrate, the desired reaction (e.g., kinetic vs. thermodynamic control), and the reaction conditions.
| Base Category | Examples | Key Characteristics | pKa of Conjugate Acid |
| Metal Alkoxides | Potassium tert-butoxide (KOt-Bu), Sodium tert-amyloxide | Similar to NaOt-Bu; reactivity influenced by the counterion. | ~17-19[3][4] |
| Inorganic Carbonates | Cesium carbonate (Cs₂CO₃), Potassium carbonate (K₂CO₃) | Milder bases; effective in Pd-catalyzed couplings; "Cesium effect" can enhance reactivity.[5][6] | ~10.3 (for HCO₃⁻) |
| Metal Hydrides | Sodium hydride (NaH) | Very strong, non-nucleophilic base; insoluble, operates via surface reaction; used for irreversible deprotonation.[3][7] | ~36 (for H₂)[8] |
| Metal Amides | Lithium Diisopropylamide (LDA), Lithium bis(trimethylsilyl)amide (LiHMDS) | Extremely strong, sterically hindered bases; ideal for kinetic enolate formation.[3][9] | ~36 (LDA), ~26 (LiHMDS)[3][9] |
| Organic Bases | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) | Strong, non-nucleophilic amidine bases; soluble in organic solvents; often used catalytically.[10][11] | ~13.5 (DBU in water)[3] |
Performance in Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination and Suzuki coupling, the base plays a crucial role in the catalytic cycle. While this compound is commonly used, other bases, particularly cesium carbonate, can offer superior performance.[2][12]
Table 1: Comparison of Bases in Pd-Catalyzed Cross-Coupling Reactions
| Reaction | Substrates | Base | Catalyst System | Yield (%) | Reference |
| Buchwald-Hartwig Amination | 4-iodoanisole, 4-methylaniline | Cs₂CO₃ | Pd(OAc)₂, SPhos | ~80% | [13] |
| K₂CO₃ | Pd(OAc)₂, SPhos | ~20% | [13] | ||
| B-H Amination | Aryl nonaflate, Amine | NaOt-Bu | Pd catalyst | 59% | [5] |
| Cs₂CO₃ | Pd catalyst | 99% | [5] | ||
| Suzuki Coupling | Aryl chloride, Phenylboronic acid | Na₂CO₃ | Pd catalyst | 29% | [6] |
| Cs₂CO₃ | Pd catalyst | 86% | [6] | ||
| Heck Coupling | Chlorobenzene, Methyl acrylate | K₂CO₃ | Pd catalyst | 9% | [6] |
| Cs₂CO₃ | Pd catalyst | 56% | [6] |
The enhanced performance of cesium bases is often referred to as the "cesium effect," which is attributed to factors like the higher solubility of cesium salts in organic solvents and the polarizability of the large Cs⁺ cation, which can influence the catalytic cycle.[13][14]
A representative procedure for the amination of an aryl halide is as follows:
-
To an oven-dried flask under an inert nitrogen atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XantPhos), and the base (e.g., this compound or cesium carbonate, 1.5 equivalents).[2]
-
Add the anhydrous solvent (e.g., dioxane or toluene).
-
Add the amine (1.2 equivalents) followed by the aryl halide (1.0 equivalent).
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Caption: Workflow for comparing base performance.
Performance in Deprotonation and Condensation Reactions
For reactions involving the formation of enolates, such as aldol and Claisen condensations, the strength and steric bulk of the base are paramount. While this compound is effective, stronger, more hindered bases like LDA or LiHMDS are often preferred for generating kinetic enolates with high regioselectivity and minimal side reactions.[15][16] For thermodynamic enolate formation, a smaller, strong base like sodium hydride may be used at higher temperatures.[17]
Table 2: Comparison of Bases for Enolate Formation and Condensation
| Reaction Type | Substrate Type | Base | Typical Conditions | Outcome/Selectivity | Reference |
| Kinetic Enolate Formation | Asymmetric Ketone | LDA or LiHMDS | THF, -78 °C, short reaction time | Favors less-substituted (kinetic) enolate.[17] | [8][17] |
| KOt-Bu | THF, -78 °C | Can also favor kinetic enolate due to bulk.[17] | [17] | ||
| Thermodynamic Enolate Formation | Asymmetric Ketone | NaH or NaOEt | THF or EtOH, RT or higher, long reaction time | Favors more-substituted (thermodynamic) enolate.[17] | [17][18] |
| Dieckmann Condensation | Diester | NaH or LDA | Anhydrous THF | Effective for intramolecular cyclization; avoids hydrolysis issues seen with alkoxides in protic solvents. | [19] |
| NaOt-Bu | Toluene or THF | Commonly used, but requires strictly anhydrous conditions. | [20] | ||
| Nitrile Synthesis | Aldehyde + Diethyl cyanophosphonate | NaOt-Bu | THF, RT, 3 hours | 36% Yield | |
| KOt-Bu | THF, RT, 1 hour | 46% Yield |
The increased reactivity of potassium tert-butoxide compared to this compound is often attributed to the weaker K-O bond and reduced aggregation in solution, which results in a more reactive "naked" tert-butoxide anion.[4]
A general procedure for the formation of a kinetic enolate is as follows:
-
In a flame-dried, two-neck flask under an inert atmosphere, prepare a solution of diisopropylamine (1.05 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add n-butyllithium (1.0 equivalent) and stir for 30 minutes at -78 °C to generate LDA.
-
Slowly add a solution of the ketone (1.0 equivalent) in anhydrous THF to the LDA solution at -78 °C.
-
Stir for 30-60 minutes to ensure complete enolate formation.
-
The resulting enolate solution can then be treated with an electrophile (e.g., an alkyl halide or aldehyde).
Logical Selection of an Alternative Base
Choosing the right alternative to this compound requires considering the specific transformation and desired outcome. The following diagram illustrates a decision-making process for selecting a suitable base.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Sodium t-Butoxide [commonorganicchemistry.com]
- 3. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Lithium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]
- 10. Super Strong Base DBU®, DBN - San Apro [san-apro.co.jp]
- 11. Technical Information DBU・DBN -San Apro [san-apro.co.jp]
- 12. jmcct.com [jmcct.com]
- 13. compunetics.net [compunetics.net]
- 14. quora.com [quora.com]
- 15. Non-nucleophilic_base [chemeurope.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Illustrated Glossary of Organic Chemistry - Tert-butoxide [chem.ucla.edu]
A Comparative Guide to Sodium tert-Butoxide, Lithium tert-Butoxide, and Other Alkoxides in Organic Synthesis
In the realm of organic chemistry and pharmaceutical development, the selection of an appropriate base is critical for reaction success, influencing yield, selectivity, and kinetics. Among the most powerful and widely utilized non-nucleophilic bases are the alkali metal alkoxides. This guide provides an objective comparison of sodium tert-butoxide and lithium tert-butoxide, with additional context provided by potassium tert-butoxide and other common alkoxides. The information presented is intended for researchers, scientists, and drug development professionals to facilitate informed reagent selection.
Physicochemical Properties: The Role of the Counter-ion
The fundamental properties of alkali metal tert-butoxides are largely dictated by the nature of the alkali metal counter-ion (Li⁺, Na⁺, K⁺). These ions differ in size and Lewis acidity, which in turn influences the solubility, aggregation, and reactivity of the corresponding alkoxide. Both sodium and lithium tert-butoxide are white, hygroscopic solids that are highly reactive with water and air.[1]
Table 1: Physicochemical Properties of Alkali Metal tert-Butoxides
| Property | Lithium tert-Butoxide | This compound | Potassium tert-Butoxide |
| Chemical Formula | C₄H₉LiO | C₄H₉NaO | C₄H₉KO[2] |
| Molecular Weight | 80.06 g/mol | 96.10 g/mol [1] | 112.21 g/mol [2] |
| Appearance | White solid/powder[3] | White to off-white powder/crystals[1] | White to off-white crystalline solid[2] |
| Density | ~0.9 g/cm³[4] | ~1.0 g/cm³[1][5] | - |
| Melting Point | ~283 °C[4][6] | ~180–295 °C (with decomposition)[1][7] | - |
| Basicity (pKa of t-BuOH) | ~17-19[8] | ~17-19[2][8] | ~17-19[2] |
| Solubility in THF | Good solubility[4] | 32-38 g/100 g[1][2] | 25 g/100 g[2] |
| Solubility in Hexane | ~16 g/100 g[4][6] | 11 g/100 g[2] | 0.27 g/100 g[2] |
Reactivity and Performance Comparison
While all tert-butoxides are strong, sterically hindered bases, their reactivity is not identical.[2] The primary differentiator is the counter-ion. The ionic radius increases from Li⁺ to Na⁺ to K⁺. A larger cation results in a weaker, more ionic metal-oxygen bond. This leads to a less aggregated, more available ("naked") tert-butoxide anion in solution, which is consequently more reactive.[2]
Caption: Influence of counter-ion size on the reactivity of tert-butoxide bases.
This generally establishes a reactivity trend of KOtBu > NaOtBu > LiOtBu. However, specific reactions can favor a particular alkoxide. For example, this compound is often the preferred base for palladium-catalyzed Buchwald-Hartwig amination reactions.[8] In contrast, the significant Lewis acidity of the Li⁺ ion can be crucial for stabilizing transition states in certain transformations, making LiOtBu uniquely effective.[9]
Table 2: Performance Comparison in a Representative Reaction (Buchwald-Hartwig Amination) Data presented is representative and may vary based on specific substrates and conditions.
| Alkoxide | Typical Reaction Time | Typical Yield (%) | Notes |
| LiOtBu | 12-24 hours | 60-75% | Lower reactivity may require higher temperatures or longer reaction times. |
| NaOtBu | 4-12 hours | 85-95% | Often considered the optimal base for this reaction, providing a good balance of reactivity and cost.[8] |
| KOtBu | 2-8 hours | 80-90% | Higher reactivity can sometimes lead to side reactions or decomposition of sensitive substrates. |
Experimental Protocols
Protocol: General Procedure for Base-Mediated N-Arylation
This protocol outlines a general procedure for the N-arylation of a primary amine with an aryl halide, a common reaction to test the efficacy of different alkoxide bases.
1. Reagent Preparation:
- In a glovebox, add the aryl halide (1.0 mmol), the primary amine (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and the phosphine ligand (e.g., XantPhos, 0.04 mmol) to an oven-dried reaction vial equipped with a stir bar.
- In a separate vial, weigh the alkoxide base (NaOtBu, LiOtBu, or KOtBu, 1.4 mmol).
2. Reaction Setup:
- Add the alkoxide base to the reaction vial.
- Add anhydrous, degassed solvent (e.g., dioxane or toluene, 5 mL) to the vial.
- Seal the vial with a Teflon-lined cap.
3. Reaction Execution:
- Remove the vial from the glovebox and place it in a preheated heating block (typically 80-110 °C).
- Stir the reaction mixture for the designated time.
4. Monitoring and Work-up:
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature.
- Quench the reaction by slowly adding water.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
5. Purification:
- Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated amine.
node [fillcolor="#4285F4", fontcolor="#FFFFFF"];
start [label="Start"];
prep [label="1. Reagent Preparation\n(Glovebox)"];
setup [label="2. Reaction Assembly\n(Add Base & Solvent)"];
node [fillcolor="#FBBC05", fontcolor="#202124"];
react [label="3. Reaction\n(Heating & Stirring)"];
monitor [label="4. Monitoring\n(TLC / LC-MS)"];
node [fillcolor="#34A853", fontcolor="#FFFFFF"];
workup [label="5. Work-up\n(Quench & Extract)"];
purify [label="6. Purification\n(Chromatography)"];
end [label="End\n(Pure Product)"];
start -> prep;
prep -> setup;
setup -> react;
react -> monitor;
monitor -> react [label="Incomplete", style=dashed];
monitor -> workup [label="Complete"];
workup -> purify;
purify -> end;
}
Caption: Experimental workflow for a base-mediated N-arylation reaction.
Applications in Drug Development and Synthesis
The choice of alkoxide is often application-specific. Their role as strong, non-nucleophilic bases makes them invaluable for creating key C-C, C-N, and C-O bonds found in many active pharmaceutical ingredients (APIs).[10][11][12]
-
This compound (NaOtBu): Widely used in the pharmaceutical and agrochemical industries.[11][12] It is a key reagent in condensation, rearrangement, and ring-opening reactions.[13] Its effectiveness and cost-efficiency make it a staple for reactions like the Buchwald-Hartwig amination and dehydrohalogenations.[10][12]
-
Lithium tert-Butoxide (LiOtBu): Serves as a strong base in various organic reactions, facilitating the deprotonation of weak acids to form complex molecules.[14][15] It is particularly useful as an initiator for living anionic polymerization, allowing precise control over polymer structure.[14][16] Its role extends to the formulation of electrolytes for lithium-ion batteries.[14]
Caption: Selection guide for common applications of tert-butoxide bases.
Safety and Handling
Alkali metal tert-butoxides are hazardous materials that require careful handling. They are flammable solids that can self-heat and may ignite spontaneously upon exposure to air, especially in finely divided form.[1][5] They react violently with water, producing flammable tert-butanol and the corrosive corresponding hydroxide.[1]
Table 3: Safety and Handling Summary
| Hazard | Lithium tert-Butoxide | This compound |
| GHS Pictograms | Flame, Corrosive, Exclamation Mark[17][16] | Flame, Corrosive[5] |
| Hazard Statements | H251 (Self-heating), H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)[16] | H228 (Flammable solid), H251 (Self-heating), H314 (Causes severe skin burns and eye damage)[5] |
| Key Precautions | Handle under inert atmosphere (e.g., nitrogen, argon). Keep away from water and sources of ignition.[4] | Handle under inert atmosphere. Store in a dry, well-ventilated place.[8] |
| PPE | Safety glasses, chemical-resistant gloves, lab coat, dust mask.[16] | Safety glasses, chemical-resistant gloves, lab coat, dust mask.[5] |
Conclusion
While this compound and lithium tert-butoxide are both potent non-nucleophilic bases, their performance profiles differ due to the influence of their respective counter-ions. This compound offers a robust and cost-effective solution for a wide array of reactions, most notably in palladium-catalyzed cross-couplings. Lithium tert-butoxide, while generally less reactive as a base, provides unique advantages in polymerization and in reactions where the Lewis acidic nature of the lithium ion can be exploited. The even more reactive potassium tert-butoxide is often reserved for substrates that are particularly difficult to deprotonate. A thorough understanding of these nuances allows the discerning researcher to select the optimal reagent, thereby enhancing the efficiency, selectivity, and overall success of their synthetic endeavors.
References
- 1. grokipedia.com [grokipedia.com]
- 2. benchchem.com [benchchem.com]
- 3. strem.com [strem.com]
- 4. Lithium tert-butoxide | 1907-33-1 [chemicalbook.com]
- 5. 叔丁醇钠 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Lithium tert-butoxide | 1907-33-1 [amp.chemicalbook.com]
- 7. This compound CAS#: 865-48-5 [m.chemicalbook.com]
- 8. Sodium t-Butoxide [commonorganicchemistry.com]
- 9. Lithium tert-butoxide-mediated efficient transesterification of N-hydroxyphthalimide esters toward oxime functionalization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. Top Sodium tert Butoxide Manufacturer in India | Best Quality [gunjalindustries.com]
- 13. A kind of preparation technology of sodium tert-butoxide_Chemicalbook [chemicalbook.com]
- 14. chemimpex.com [chemimpex.com]
- 15. leapchem.com [leapchem.com]
- 16. 叔丁醇锂 97% | Sigma-Aldrich [sigmaaldrich.com]
- 17. Lithium tert-butoxide - Wikipedia [en.wikipedia.org]
Performance of sodium tert-butoxide in SNAr reactions compared to other bases.
For Researchers, Scientists, and Drug Development Professionals
In the landscape of nucleophilic aromatic substitution (SNAr) reactions, a critical tool in the synthesis of pharmaceuticals and other complex organic molecules, the choice of base can profoundly influence reaction efficiency, yield, and selectivity. This guide provides an objective comparison of the performance of sodium tert-butoxide (NaOt-Bu) against other commonly employed bases, namely potassium carbonate (K2CO3) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), supported by experimental data.
Executive Summary
This compound is a strong, sterically hindered base that demonstrates high efficacy in promoting SNAr reactions, particularly in C-N and C-O bond formation. Its high basicity facilitates the deprotonation of a wide range of nucleophiles, often leading to faster reaction rates and higher yields compared to weaker inorganic bases like potassium carbonate. While organic bases such as DBU also offer advantages in terms of solubility, this compound can provide a cost-effective and highly reactive alternative, especially when strong deprotonation is the rate-limiting step. The choice of base, however, is highly substrate-dependent, and optimal conditions should be determined empirically.
Performance Comparison of Bases in SNAr Reactions
The efficacy of a base in an SNAr reaction is intrinsically linked to its strength (pKa of the conjugate acid), steric bulk, solubility in the reaction solvent, and the nature of the nucleophile and substrate. Below is a comparative summary of this compound, potassium carbonate, and DBU.
| Feature | This compound (NaOt-Bu) | Potassium Carbonate (K2CO3) | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| Basicity (pKa of conj. acid) | ~19 (tert-butanol) | ~10.3 (bicarbonate) | ~13.5 (DBUH+) |
| Nature | Strong, sterically hindered alkoxide | Weak, inorganic base | Strong, non-nucleophilic organic base |
| Solubility | Soluble in polar aprotic solvents (e.g., THF, DMF, DMSO) | Sparingly soluble in many organic solvents | Soluble in a wide range of organic solvents |
| Primary Role | Deprotonation of the nucleophile | Scavenging of the generated acid (e.g., HF) | Deprotonation of the nucleophile/acid scavenger |
| Typical Applications | Reactions with weakly acidic nucleophiles (e.g., alcohols, some amines) | Reactions with more acidic nucleophiles or as an acid scavenger | General purpose, particularly when mild, homogeneous conditions are required |
Experimental Data: A Comparative Study
Table 1: N-Arylation of 3-methylindole with 1,2-dichlorobenzene [1]
| Entry | Base | Equivalents of Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | KOH | 1.0 | DMSO | 100 | 25 |
| 2 | KOH | 2.0 | DMSO | 100 | 55 |
| 3 | KOH | 3.0 | DMSO | 100 | 71 |
| 4 | NaOH | 3.0 | DMSO | 100 | 45 |
| 5 | Cs2CO3 | 3.0 | DMSO | 100 | No reaction |
| 6 | K2CO3 | 3.0 | DMSO | 100 | No reaction |
In this specific reaction, the stronger inorganic bases KOH and NaOH were effective, while weaker bases like K2CO3 and Cs2CO3 failed to promote the reaction.[1] This highlights the necessity of a sufficiently strong base to deprotonate the indole nucleophile for the reaction to proceed. Given that this compound is a significantly stronger base than KOH, it is expected to perform well in such transformations.
Another study on the synthesis of aryl ethers via SNAr reaction of fluoroarenes with various alcohols utilized potassium tert-butoxide, a close relative of this compound, with high efficiency.[2] This further underscores the utility of strong alkoxide bases in promoting SNAr reactions.
Experimental Protocols
Below is a representative experimental protocol for an SNAr reaction involving the C-N coupling of an aryl fluoride with an amine using this compound.
Reaction: N-Arylation of Piperidine with 4-Fluoronitrobenzene
Materials:
-
4-Fluoronitrobenzene
-
Piperidine
-
This compound (NaOt-Bu)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.2 equivalents).
-
Add anhydrous DMF to the flask.
-
To this suspension, add piperidine (1.1 equivalents) dropwise at room temperature.
-
Stir the mixture for 10-15 minutes.
-
Add 4-fluoronitrobenzene (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography to yield the desired N-aryl piperidine.
Visualizing the SNAr Pathway and Workflow
To further elucidate the process, the following diagrams illustrate the SNAr reaction mechanism and a typical experimental workflow.
Caption: The SNAr Addition-Elimination Mechanism.
Caption: A typical experimental workflow for an SNAr reaction.
Conclusion
This compound is a powerful and effective base for promoting a wide range of SNAr reactions. Its high basicity makes it particularly suitable for reactions involving weakly acidic nucleophiles where other bases like potassium carbonate may be ineffective. While organic bases like DBU offer advantages in solubility and milder reaction conditions, this compound remains a highly competitive choice due to its reactivity and cost-effectiveness. The selection of the optimal base will always depend on the specific substrates and desired reaction outcomes, necessitating careful consideration and empirical optimization by the researcher.
References
A Comparative Guide to Sodium Amide and Sodium tert-Butoxide for Promoting Elimination Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a base is paramount in directing the outcome of elimination reactions, significantly influencing product distribution and overall yield. This guide provides an objective comparison of two commonly employed strong bases, sodium amide (NaNH₂) and sodium tert-butoxide (t-BuONa), in promoting E2 elimination reactions. We will delve into their respective performances, supported by experimental data and detailed methodologies, to assist researchers in making informed decisions for their synthetic strategies.
Core Chemical Properties: A Tale of Two Bases
The differing reactivity of sodium amide and this compound stems from their distinct structural and electronic properties. Sodium amide is a sterically unhindered, exceptionally strong base, while this compound is a sterically bulky, strong base.
| Property | Sodium Amide (NaNH₂) | This compound (t-BuONa) |
| Structure | Na⁺NH₂⁻ | Na⁺(CH₃)₃CO⁻ |
| Steric Hindrance | Low | High |
| pKa of Conjugate Acid | ~38 (Ammonia, NH₃)[1] | ~18 (tert-Butanol, (CH₃)₃COH)[1] |
| Typical Solvent | Liquid Ammonia, Inert Hydrocarbons | tert-Butanol, THF, DMSO |
The significantly higher pKa of ammonia compared to tert-butanol indicates that the amide ion (NH₂⁻) is a much stronger base than the tert-butoxide ion ((CH₃)₃CO⁻).[1] This difference in basicity, coupled with the steric environment around the basic center, dictates their regioselectivity in elimination reactions.
Performance in Elimination Reactions: Zaitsev vs. Hofmann
Elimination reactions of alkyl halides with multiple β-hydrogens can yield a mixture of constitutional isomers. The regiochemical outcome is often governed by two empirical rules: Zaitsev's rule, which predicts the formation of the more substituted (and generally more stable) alkene, and Hofmann's rule, which predicts the formation of the less substituted alkene. The choice of base is a critical factor in determining which rule is followed.
Sodium Amide (NaNH₂): Favoring the Zaitsev Product (in principle)
As a small, unhindered base, sodium amide can readily access sterically hindered β-hydrogens.[2] This accessibility, combined with its strong basicity, generally leads to the formation of the thermodynamically more stable, more substituted alkene, in accordance with Zaitsev's rule. However, its exceptionally high basicity often leads to further reactions, such as the dehydrohalogenation of vinyl halides to form alkynes, making it a common choice for double elimination reactions.[2][3]
This compound (t-BuONa): A Preference for the Hofmann Product
The bulky tert-butyl group of this compound creates significant steric hindrance.[4] This steric bulk makes it difficult for the base to approach and abstract the more sterically hindered β-hydrogens that would lead to the Zaitsev product. Consequently, it preferentially abstracts the more accessible, less sterically hindered β-hydrogens, resulting in the formation of the less substituted alkene as the major product (the Hofmann product).[4]
Experimental Data: A Comparative Analysis
Table 1: Product Distribution in the Dehydrohalogenation of 2-Bromobutane
| Base | Substrate | Solvent | 1-Butene (Hofmann) (%) | 2-Butene (Zaitsev) (%) | Reference |
| KOtBu | 2-Bromobutane | t-BuOH | 53 | 47 | [5] |
Note: Potassium tert-butoxide (KOtBu) is presented as a close analog for this compound (t-BuONa) due to the identical bulky base, tert-butoxide.
Experimental Protocols
Below are representative experimental protocols for the dehydrohalogenation of a secondary alkyl halide using this compound and a general protocol for a reaction with sodium amide.
Protocol 1: Dehydrohalogenation of 2-Bromo-2-methylbutane with this compound
This protocol is adapted from established procedures for E2 elimination reactions using a bulky base.
Materials:
-
2-bromo-2-methylbutane
-
This compound
-
Anhydrous tert-butanol
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve this compound (1.1 - 1.5 equivalents) in anhydrous tert-butanol.
-
To the stirred solution, add 2-bromo-2-methylbutane (1.0 equivalent) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or pentane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Carefully remove the solvent by distillation.
-
Analyze the product mixture by GC or ¹H NMR to determine the ratio of 2-methyl-1-butene (Hofmann product) and 2-methyl-2-butene (Zaitsev product).
Protocol 2: Dehydrohalogenation using Sodium Amide in Liquid Ammonia
This protocol outlines a general procedure for a sodium amide-mediated elimination, often used for the synthesis of alkynes from dihalides. A similar setup can be adapted for single eliminations.
Materials:
-
Alkyl halide (e.g., a vicinal dihalide for alkyne synthesis)
-
Sodium metal
-
Liquid ammonia
-
Dry, inert solvent (e.g., THF or ether)
-
Dry ice/acetone condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a dropping funnel, all under an inert atmosphere.
-
Condense liquid ammonia into the flask.
-
Carefully add small pieces of sodium metal to the stirred liquid ammonia. The formation of a persistent blue color indicates the presence of solvated electrons. A catalytic amount of an iron(III) salt can be added to facilitate the formation of sodium amide. The blue color will dissipate as the sodium is converted to sodium amide (a gray suspension).
-
Once the sodium amide is formed, add a solution of the alkyl halide in a dry, inert solvent dropwise to the reaction mixture.
-
Allow the reaction to stir at the temperature of liquid ammonia (-78 °C) for a specified time.
-
Monitor the reaction progress by TLC or GC analysis of quenched aliquots.
-
Upon completion, carefully quench the reaction by the slow addition of a proton source, such as ammonium chloride.
-
Allow the ammonia to evaporate.
-
Add water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over a suitable drying agent, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or chromatography and characterize it by spectroscopic methods.
Visualizing the Reaction Pathways
The choice of base directly influences the transition state of the E2 reaction, leading to different major products.
References
Zaitsev vs. Hofmann: A Comparative Guide to Alkene Synthesis Using tert-Butoxide Bases
For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of product selectivity in E2 elimination reactions, focusing on the role of sterically hindered bases like potassium tert-butoxide.
In the synthesis of alkenes via elimination reactions, the regiochemical outcome—the placement of the newly formed double bond—is a critical consideration. Two competing pathways, governed by the principles of Zaitsev and Hofmann, dictate which constitutional isomer is favored. This guide provides a comprehensive comparison of Zaitsev and Hofmann products, with a particular focus on the influence of the bulky base, potassium tert-butoxide. Experimental data, detailed protocols, and mechanistic diagrams are presented to aid in the strategic design of synthetic routes.
The Dichotomy of Elimination: Zaitsev's Stability vs. Hofmann's Accessibility
The E2 (bimolecular elimination) reaction mechanism involves the concerted removal of a proton and a leaving group by a base. The regioselectivity of this process is primarily influenced by the steric hindrance of the base and the substrate.
Zaitsev's Rule predicts the formation of the more substituted, and therefore more thermodynamically stable, alkene. This is typically observed with small, unhindered bases such as ethoxide or methoxide. These bases can readily access the more sterically hindered, yet more acidic, β-hydrogen, leading to the more stable product.
Hofmann's Rule , conversely, describes the formation of the less substituted alkene. This outcome is favored when using sterically bulky bases, such as potassium tert-butoxide. The large size of the tert-butoxide anion hinders its approach to the internal, more substituted β-hydrogens. Instead, it preferentially abstracts a proton from the less sterically hindered, terminal position, resulting in the formation of the less stable, or "kinetic," product. Other factors that can favor the Hofmann product include the use of a bulky substrate or a poor leaving group.
Quantitative Comparison of Product Ratios
The choice of base has a dramatic impact on the ratio of Zaitsev to Hofmann products. The following table summarizes the product distribution for the dehydrobromination of various alkyl halides with different bases, illustrating the pronounced effect of steric hindrance.
| Substrate | Base | Zaitsev Product(s) | % Zaitsev | Hofmann Product | % Hofmann |
| 2-Bromobutane | Sodium Ethoxide (EtO⁻) | trans-2-Butene & cis-2-Butene | 81 | 1-Butene | 19 |
| 2-Bromobutane | Potassium tert-Butoxide (t-BuO⁻) | trans-2-Butene & cis-2-Butene | 47 | 1-Butene | 53 |
| 2-Bromopentane | Sodium Ethoxide (EtO⁻) | 2-Pentene (cis and trans) | 70 | 1-Pentene | 30 |
| 2-Bromopentane | Potassium tert-Butoxide (t-BuO⁻) | 2-Pentene (cis and trans) | 25 | 1-Pentene | 75 |
| 2-Bromo-2-methylbutane | Sodium Ethoxide (EtO⁻) | 2-Methyl-2-butene | 70 | 2-Methyl-1-butene | 30 |
| 2-Bromo-2-methylbutane | Potassium tert-Butoxide (t-BuO⁻) | 2-Methyl-2-butene | 28 | 2-Methyl-1-butene | 72 |
Mechanistic Pathways and Influencing Factors
The regioselectivity of E2 eliminations can be understood by examining the transition states leading to the different products. The following diagrams illustrate the key factors at play.
Caption: Factors influencing Zaitsev vs. Hofmann elimination.
The steric bulk of the base is a primary determinant of the reaction pathway. A small base can approach both β-hydrogens, leading to the thermodynamically favored Zaitsev product. In contrast, a bulky base like tert-butoxide experiences significant steric clash when attempting to abstract the internal proton, making the pathway to the Hofmann product kinetically favored.
Caption: Reaction pathways for Zaitsev and Hofmann elimination.
Experimental Protocols
Protocol 1: Synthesis of the Hofmann Product (1-Pentene) from 2-Bromopentane using Potassium tert-Butoxide
Objective: To selectively synthesize the less substituted alkene via an E2 reaction using a sterically hindered base.
Materials:
-
2-Bromopentane
-
Potassium tert-butoxide
-
Anhydrous tert-butanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Distillation apparatus
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve potassium tert-butoxide in anhydrous tert-butanol.
-
Add 2-bromopentane to the flask.
-
Heat the reaction mixture to reflux and maintain for the appropriate time (monitor by TLC or GC).
-
After cooling to room temperature, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and extract with a low-boiling point organic solvent (e.g., pentane).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Isolate the product by fractional distillation.
-
Analyze the product distribution using gas chromatography (GC) or ¹H NMR spectroscopy.
Protocol 2: Synthesis of the Zaitsev Product (2-Pentene) from 2-Bromopentane using Sodium Ethoxide
Objective: To synthesize the more substituted alkene via an E2 reaction using a small, unhindered base.
Materials:
-
2-Bromopentane
-
Sodium ethoxide
-
Anhydrous ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Distillation apparatus
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve sodium ethoxide in anhydrous ethanol.
-
Add 2-bromopentane to the ethanolic solution of sodium ethoxide.
-
Heat the mixture to reflux for a specified period, monitoring the reaction's progress.
-
Once the reaction is complete, cool the flask to room temperature.
-
Add water to the reaction mixture to dissolve the sodium bromide formed.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent.
-
Wash the organic layer with water to remove any remaining ethanol and base.
-
Dry the organic layer with a drying agent.
-
Purify the product by fractional distillation.
-
Characterize the product and determine the isomeric ratio by GC or ¹H NMR.
Experimental Workflow
The general workflow for conducting and analyzing these elimination reactions is outlined below.
Caption: General experimental workflow for elimination reactions.
Conclusion
The regiochemical outcome of E2 elimination reactions is a predictable and controllable aspect of organic synthesis. The use of a sterically hindered base, such as potassium tert-butoxide, is a powerful strategy for selectively forming the less substituted Hofmann product. Conversely, smaller, unhindered bases like sodium ethoxide favor the formation of the more stable Zaitsev alkene. By understanding the interplay of steric and electronic factors, and by carefully selecting the appropriate base and reaction conditions, researchers can effectively direct the course of elimination reactions to achieve the desired isomeric product, a crucial capability in the synthesis of complex molecules and active pharmaceutical ingredients.
Validating Products of Sodium Tert-Butoxide Reactions: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Sodium tert-butoxide is a strong, non-nucleophilic base widely employed in organic synthesis, most notably in reactions such as the Williamson ether synthesis and Buchwald-Hartwig amination. Validating the formation of the desired product and assessing the reaction's completeness and purity is critical. This guide provides a comparative overview of the primary spectroscopic methods used for this purpose, supported by experimental data and detailed protocols.
Key Spectroscopic Validation Techniques
The principal methods for characterizing the products of this compound-mediated reactions are Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides unique structural information, and their combined use offers a comprehensive validation of the reaction outcome.
A common application of this compound is in the Williamson ether synthesis, a versatile method for preparing ethers. In a typical reaction, an alcohol is deprotonated by this compound to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, forming an ether.
A representative example is the synthesis of p-butoxytoluene from p-cresol and 1-bromobutane using this compound.
Comparative Spectroscopic Analysis: Williamson Ether Synthesis Example
The transformation of an alcohol (starting material) to an ether (product) is accompanied by distinct changes in their respective spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the presence or absence of specific functional groups. In the context of the Williamson ether synthesis, the most significant change is the disappearance of the characteristic broad O-H stretching band of the starting alcohol.
| Functional Group | Starting Material (p-cresol) | Product (p-butoxytoluene) | Interpretation |
| O-H Stretch | Broad peak around 3200-3600 cm⁻¹ | Absent | Disappearance confirms the conversion of the alcohol's hydroxyl group. |
| C-O Stretch | Present around 1230 cm⁻¹ (phenolic) | Strong peak around 1245 cm⁻¹ (aryl ether) and 1040 cm⁻¹ (alkyl ether) | Shift and appearance of new C-O stretches are indicative of ether formation. |
| sp³ C-H Stretch | Present (methyl group) | Increased intensity due to the addition of the butyl group's C-H bonds | Confirms the incorporation of the alkyl chain. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
The most noticeable change in the ¹H NMR spectrum is the disappearance of the acidic proton of the alcohol's hydroxyl group and the appearance of new signals corresponding to the protons of the newly introduced alkyl group. The protons on the carbon adjacent to the ether oxygen are significantly deshielded.
| Proton Environment | Starting Material (p-cresol) | Product (p-butoxytoluene) | Interpretation |
| OH Proton | Singlet, chemical shift can vary (e.g., ~5.1 ppm) | Absent | Confirms the deprotonation of the alcohol. |
| Ar-H Protons | Doublets around 7.03 ppm and 6.73 ppm | Doublets around 7.05 ppm and 6.78 ppm | Minimal change in the aromatic region. |
| CH₃ Protons | Singlet around 2.27 ppm | Singlet around 2.28 ppm | Minimal change for the methyl group on the aromatic ring. |
| -O-CH₂- Protons | Absent | Triplet around 3.9 ppm | Appearance of this downfield signal is a strong indicator of ether formation. |
| Other Alkyl Protons | Absent | Multiplets between ~0.9-1.8 ppm | Confirms the presence of the butyl group. |
In the ¹³C NMR spectrum, the carbon attached to the oxygen in the product will show a significant downfield shift compared to the corresponding carbon in the starting alcohol. New signals for the carbons of the added alkyl group will also be present.
| Carbon Environment | Starting Material (p-cresol) | Product (p-butoxytoluene) | Interpretation |
| C-OH Carbon | ~151 ppm | ~156 ppm | Downfield shift of the carbon attached to the oxygen. |
| -O-CH₂- Carbon | Absent | ~67 ppm | Appearance of the carbon adjacent to the ether oxygen. |
| Other Alkyl Carbons | Absent | ~31, 19, 14 ppm | Confirms the presence of the butyl group. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the product. The molecular ion peak in the mass spectrum of the product will correspond to the molecular weight of the newly formed ether. The fragmentation pattern can also be characteristic of the ether structure. Ethers often undergo α-cleavage (cleavage of the bond adjacent to the oxygen atom) and cleavage of the C-O bond.
| Feature | Starting Material (p-cresol) | Product (p-butoxytoluene) | Interpretation |
| Molecular Ion (M⁺) | m/z = 108 | m/z = 164 | Confirms the addition of the butyl group (C₄H₈). |
| Key Fragments | Fragments corresponding to the loss of H or CH₃ | Fragments from α-cleavage and C-O bond cleavage. | Fragmentation pattern provides structural confirmation. |
Comparison with Alternative Bases
While this compound is a common choice, other bases like sodium hydride (NaH) and potassium carbonate (K₂CO₃) can also be used in Williamson ether synthesis.[1] The choice of base can influence the reaction outcome, particularly the competition between substitution (ether formation) and elimination (alkene formation), especially with secondary or tertiary alkyl halides.
-
Sodium Hydride (NaH): A very strong, non-nucleophilic base that provides essentially irreversible deprotonation of the alcohol. This can lead to higher yields of the ether product, especially when the alcohol is less acidic.[2] Spectroscopic analysis of the product would be similar to that obtained with this compound, assuming the desired substitution reaction occurs.
-
Potassium Carbonate (K₂CO₃): A weaker base, often used under milder conditions. It may be less effective for deprotonating less acidic alcohols but can be advantageous in minimizing side reactions. The spectroscopic validation of the product would follow the same principles.
The choice of a bulky base like this compound can sometimes favor elimination reactions (E2) over substitution (SN2), leading to the formation of alkenes as byproducts. Spectroscopic analysis of the crude reaction mixture would be crucial in such cases to identify the presence of alkene signals (e.g., vinylic protons in ¹H NMR, C=C stretch in IR).
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Dissolve the Sample: Weigh approximately 5-20 mg of the solid or liquid sample into a clean, dry vial.
-
Add Deuterated Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solvent should completely dissolve the sample.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean NMR tube to a depth of about 4-5 cm.
-
Filter if Necessary: If the solution contains any particulate matter, filter it through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube.
-
Cap and Label: Cap the NMR tube and label it clearly.
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum of the empty crystal.
-
Apply Sample: Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.
-
Collect Spectrum: Acquire the IR spectrum of the sample.
-
Clean Crystal: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol, acetone) after analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Dilution: Prepare a dilute solution of the sample (typically in the ppm range) in a volatile organic solvent (e.g., dichloromethane, hexane).
-
Filtration: Ensure the sample solution is free of any particulate matter by filtering it if necessary.
-
Vial Preparation: Transfer the filtered solution into a GC vial.
-
Instrument Setup: Set the appropriate GC method (injection volume, temperature program) and MS parameters (mass range, ionization mode).
-
Analysis: Inject the sample into the GC-MS system for analysis.
Visualizing the Workflow
The following diagram illustrates the general workflow for validating the product of a Williamson ether synthesis using spectroscopic methods.
Caption: Workflow for spectroscopic validation of a Williamson ether synthesis product.
This comprehensive approach, utilizing multiple spectroscopic techniques, ensures a high degree of confidence in the identity and purity of products from reactions involving this compound.
References
A Comparative Guide to Optimizing Bases in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The judicious selection of a base is a critical parameter in optimizing the outcome of palladium-catalyzed cross-coupling reactions, profoundly influencing reaction efficiency, yield, and substrate scope. This guide provides a comparative analysis of commonly employed bases in three cornerstone cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Heck reaction. By presenting quantitative data, detailed experimental protocols, and mechanistic insights, this resource aims to empower researchers to make informed decisions for their specific synthetic challenges.
The Multifaceted Role of the Base
In palladium-catalyzed cross-coupling, the base is far from a simple acid scavenger. Its primary roles include:
-
Activation of the Nucleophile: In Suzuki-Miyaura couplings, the base activates the organoboron species to form a more nucleophilic boronate complex, facilitating transmetalation.[1] In Buchwald-Hartwig aminations, the base deprotonates the amine or amide, generating a more potent nucleophile.[2]
-
Facilitating Reductive Elimination: The base can influence the rate of reductive elimination, the final step that forms the desired product and regenerates the active Pd(0) catalyst.
-
Catalyst Precursor Activation: Some palladium(II) precatalysts require a base for their in-situ reduction to the active palladium(0) species.[3][4]
-
Maintaining the Catalytic Cycle: The base neutralizes the acid generated during the reaction, preventing catalyst deactivation and maintaining a suitable reaction pH.
The choice of base—inorganic versus organic, strong versus weak, soluble versus insoluble—can dramatically alter the reaction pathway and efficiency.[5][6]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. The base plays a pivotal role in the transmetalation step, which is often rate-determining.[1] The formation of a boronate "ate" complex from the boronic acid and the base significantly enhances the nucleophilicity of the organic group to be transferred to the palladium center.[1]
Comparative Performance of Common Bases in Suzuki-Miyaura Coupling
The efficacy of a base is highly dependent on the specific substrates, catalyst system, and solvent employed.[1] Inorganic bases are more commonly used and often more effective than organic bases.[1][7]
| Base | Typical Reaction Conditions | Yield (%) | Observations | Reference |
| K₂CO₃ | Aryl bromide, phenylboronic acid, PdCl₂(dppf), DME, 80 °C | 95-99% | A widely used, effective, and economical choice for a broad range of substrates.[8] | [8] |
| Cs₂CO₃ | Aryl bromide, phenylboronic acid, Pd(OAc)₂, SPhos, THF | High | Often superior for challenging substrates, though more expensive.[7][8] Its success is not entirely clear but practically proven.[7] | [7][8] |
| K₃PO₄ | Aryl chloride, phenylboronic acid, Pd(OAc)₂, PCy₃, 1,4-Dioxane | 46% | A strong base, often effective for less reactive aryl chlorides.[9] | [9] |
| NaOH | Aryl halide, arylboronic acid, Pd(OAc)₂(PPh₃)₂, H₂O | 98% | Effective in aqueous media, contributing to "green" chemistry protocols. | [10] |
| Et₃N | Aryl halide, arylboronic acid, Pd catalyst | Low | Amine bases are generally less effective than inorganic bases in Suzuki couplings.[7] | [7] |
| DBU | Aryl halide, arylboronic acid, Pd catalyst | Low | Similar to other organic bases, it is generally outperformed by inorganic alternatives.[7] | [7] |
Note: Yields are highly substrate and condition-dependent and are presented here for comparative purposes.
Generalized Experimental Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 equiv.), and the selected base (e.g., K₂CO₃, 2.0 equiv.).[8]
-
Add the palladium catalyst (e.g., PdCl₂(dppf), 0.1 equiv.).[8]
-
Seal the tube with a septum and replace the atmosphere with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
Add the degassed solvent (e.g., DME) via syringe.
-
Heat the reaction mixture at the appropriate temperature (e.g., 80 °C) with stirring until the starting material is consumed (monitored by TLC or GC/LC-MS).[8]
-
Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The base is crucial for the deprotonation of the amine, which then coordinates to the palladium center.[2] The choice of base can be particularly critical when dealing with weakly nucleophilic amines or challenging aryl halides.[6]
Comparative Performance of Common Bases in Buchwald-Hartwig Amination
Strong, non-nucleophilic bases are generally preferred for this transformation. The choice between them often depends on the functional group tolerance of the substrates.[11]
| Base | Typical Reaction Conditions | Yield (%) | Observations | Reference |
| NaOt-Bu | Aryl bromide, aniline, Pd(OAc)₂, XPhos, Toluene, 100 °C | 85-92% | A very strong and highly effective base, leading to high reaction rates.[9][11] However, it is incompatible with many electrophilic functional groups.[11] | [9][11] |
| KOt-Bu | Aryl halide, amine, Pd₂(dba)₃, X-Phos, Toluene, 100 °C | Good to Excellent | Similar in reactivity to NaOt-Bu.[8] | [8] |
| LHMDS | Aryl halide, amine, Pd catalyst | Variable | Allows for the use of substrates with protic functional groups and is useful for low-temperature aminations. The solid base is air-sensitive.[11] | [11] |
| K₃PO₄ | Aryl halide, amine, Pd(OAc)₂, SPhos, Toluene | Variable | A milder inorganic base, sometimes used for sensitive substrates. | [12] |
| Cs₂CO₃ | Aryl halide, amine, Pd(OAc)₂, SPhos, THF | Good | Another milder inorganic base option.[8] | [8] |
| DBU | Aryl triflate, aniline, Pd catalyst | Variable | The reaction can be inhibited by the base, and its effect depends on the relative nucleophilicity of the base and the amine.[6] | [6] |
Note: Yields are highly substrate and condition-dependent and are presented here for comparative purposes.
Generalized Experimental Protocol for Buchwald-Hartwig Amination
-
In a glovebox, charge an oven-dried Schlenk tube with the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv.), the phosphine ligand (e.g., XPhos, 0.04 equiv.), and the strong base (e.g., NaOt-Bu, 1.4 equiv.).[8]
-
Add the aryl halide (1.0 equiv.) and the amine (1.2 equiv.).[8]
-
Add anhydrous, deoxygenated solvent (e.g., toluene) to the tube.[8]
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture with stirring at the desired temperature (e.g., 80-120 °C) under an inert atmosphere until completion.[12]
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[13] The base in the Heck reaction is primarily responsible for regenerating the active Pd(0) catalyst in the final step of the catalytic cycle by promoting the elimination of HX from the Pd(II) intermediate.
Comparative Performance of Common Bases in Heck Reaction
Both organic and inorganic bases are used in the Heck reaction. The choice can influence the reaction rate and selectivity.
| Base | Typical Reaction Conditions | Yield (%) | Observations | Reference |
| Et₃N | Iodobenzene, styrene, Pd(OAc)₂, PPh₃ | Good | A common and effective organic base for the Heck reaction. | [13] |
| K₂CO₃ | 1-bromo-4-nitrobenzene, styrene, Pd(II)-hydrazone complex, DMA, 50 °C | ~90% | An effective inorganic base, often leading to high conversion.[14][15] | [14][15] |
| Na₂CO₃ | 1-bromo-4-nitrobenzene, styrene, Pd(II)-hydrazone complex, DMA, 50 °C | 99.87% | Can provide excellent yields under optimized conditions.[14] | [14] |
| KOAc | Iodobenzene, styrene, Pd catalyst, 377 °C | ~80% | A weaker base that can be effective, particularly at higher temperatures.[9] | [9] |
| NaOH | Iodobenzene, styrene, Pd catalyst, 377 °C | ~20% | Stronger inorganic bases may not always be optimal.[9] | [9] |
Note: Yields are highly substrate and condition-dependent and are presented here for comparative purposes.
Generalized Experimental Protocol for Heck Reaction
-
To a reaction vessel, add the aryl halide (1.0 equiv.), the alkene (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂), and a phosphine ligand if required.
-
Add the chosen base (e.g., Et₃N, 2.0 equiv.) and the solvent (e.g., DMF or DMA).
-
Degas the mixture and place it under an inert atmosphere.
-
Heat the reaction to the required temperature (e.g., 80-140 °C) and stir until the reaction is complete.
-
Cool the mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic extracts with water and brine, then dry over a drying agent.
-
Remove the solvent under reduced pressure and purify the product by chromatography or recrystallization.
Mechanistic and Workflow Diagrams
To visualize the central role of the base and the process of its optimization, the following diagrams are provided.
Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Caption: Workflow for the optimization of the base in cross-coupling reactions.
Conclusion
The selection of an appropriate base is a critical parameter that can dictate the success or failure of a palladium-catalyzed cross-coupling reaction. While general guidelines exist, the optimal base is highly dependent on the specific reaction partners, catalyst system, and desired outcome. A systematic screening of bases, informed by the comparative data and mechanistic principles outlined in this guide, is the most effective strategy for achieving high-yielding and robust cross-coupling transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. pubs.aip.org [pubs.aip.org]
- 15. researchgate.net [researchgate.net]
The Impact of Steric Hindrance on Stereoselectivity: A Comparative Analysis of Sodium Tert-Butoxide in Elimination Reactions
For researchers, scientists, and professionals in drug development, controlling the stereochemical outcome of a reaction is paramount. In the realm of elimination reactions, the choice of base is a critical factor that dictates the regioselectivity, often determining the formation of either the thermodynamically stable Zaitsev product or the sterically favored Hofmann product. This guide provides an objective comparison of sodium tert-butoxide with less sterically hindered bases, supported by experimental data, to elucidate its profound effect on stereoselectivity.
This compound is a strong, non-nucleophilic base widely employed in organic synthesis.[1][2] Its defining characteristic is the bulky tert-butyl group, which introduces significant steric hindrance. This bulk dramatically influences the transition state of E2 elimination reactions, leading to a preference for abstracting the most accessible β-hydrogen, resulting in the formation of the less substituted alkene, known as the Hofmann product.[3][4] In contrast, smaller, less hindered bases such as sodium ethoxide or sodium methoxide can more readily access sterically congested protons, favoring the formation of the more substituted and thermodynamically more stable Zaitsev alkene.[5][6]
Comparative Analysis of Product Distribution
The regioselectivity of elimination reactions is highly dependent on the steric nature of both the substrate and the base. The following data summarizes the product distribution for the dehydrobromination of various alkyl halides with this compound in comparison to less hindered bases.
| Substrate | Base | Zaitsev Product(s) | % Zaitsev | Hofmann Product | % Hofmann |
| 2-Bromobutane | Sodium Ethoxide | trans-2-Butene & cis-2-Butene | 81 | 1-Butene | 19 |
| 2-Bromobutane | Potassium tert-Butoxide | trans-2-Butene & cis-2-Butene | 47 | 1-Butene | 53 |
| 2-Bromopentane | Potassium Ethoxide | 2-Pentene (cis & trans) | 69 | 1-Pentene | 31 |
| 2-Bromopentane | Potassium tert-Butoxide | 2-Pentene (cis & trans) | 34 | 1-Pentene | 66 |
| 2-Bromo-2-methylbutane | Sodium Ethoxide | 2-Methyl-2-butene | 70 | 2-Methyl-1-butene | 30 |
| 2-Bromo-2-methylbutane | Potassium tert-Butoxide | 2-Methyl-2-butene | 28 | 2-Methyl-1-butene | 72 |
| 2-Bromo-2,3-dimethylbutane | Sodium Methoxide | 2,3-Dimethyl-2-butene | ~80 | 2,3-Dimethyl-1-butene | ~20 |
| 2-Bromo-2,3-dimethylbutane | Potassium tert-Butoxide | 2,3-Dimethyl-2-butene | ~20 | 2,3-Dimethyl-1-butene | ~80 |
Note: Potassium tert-butoxide is often used interchangeably with this compound due to their similar reactivity.[1] The data presented for potassium tert-butoxide is representative of the expected outcome with this compound.
Experimental Protocols
The following are representative experimental protocols for the dehydrobromination of a secondary alkyl halide using both a non-hindered and a bulky base, followed by product analysis.
Experiment 1: Zaitsev Elimination of 2-Bromobutane with Sodium Ethoxide
Objective: To synthesize the Zaitsev product (2-butene) from 2-bromobutane using a small, unhindered base.
Materials:
-
2-Bromobutane
-
Sodium ethoxide
-
Anhydrous ethanol
-
50 mL round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Gas collection apparatus
-
Gas chromatograph (GC)
Procedure:
-
In a 50 mL round-bottom flask, dissolve a stoichiometric equivalent of sodium ethoxide in 20 mL of anhydrous ethanol.
-
Add 5 mL of 2-bromobutane to the flask.
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 1 hour.
-
Collect the gaseous products by displacing water in an inverted graduated cylinder.
-
Analyze the collected gas sample using gas chromatography to determine the relative percentages of 1-butene, cis-2-butene, and trans-2-butene.
Experiment 2: Hofmann Elimination of 2-Bromobutane with this compound
Objective: To synthesize the Hofmann product (1-butene) from 2-bromobutane using a bulky base.
Materials:
-
2-Bromobutane
-
This compound
-
Anhydrous tert-butanol
-
50 mL round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Gas collection apparatus
-
Gas chromatograph (GC)
Procedure:
-
In a 50 mL round-bottom flask, dissolve a stoichiometric equivalent of this compound in 20 mL of anhydrous tert-butanol.
-
Add 5 mL of 2-bromobutane to the flask.
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 1 hour.
-
Collect the gaseous products by displacing water in an inverted graduated cylinder.
-
Analyze the collected gas sample using gas chromatography to determine the relative percentages of 1-butene, cis-2-butene, and trans-2-butene.
Gas Chromatography Analysis Protocol
Objective: To separate and quantify the alkene isomers produced in the elimination reactions.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column suitable for separating light hydrocarbons (e.g., Carbowax-20M).
GC Parameters (example):
-
Injector Temperature: 150 °C
-
Detector Temperature: 200 °C
-
Oven Temperature Program: 35 °C for 5 minutes, then ramp to 100 °C at 10 °C/min.
-
Carrier Gas: Helium
-
Flow Rate: 1 mL/min
Procedure:
-
Inject a 0.5 mL sample of the collected gaseous product into the GC.
-
Record the chromatogram.
-
Identify the peaks corresponding to 1-butene, cis-2-butene, and trans-2-butene based on their retention times (determined by running authentic standards).
-
Calculate the relative percentage of each isomer from the integrated peak areas.
Visualizing Reaction Pathways and Logic
The selection of a base to achieve a desired stereochemical outcome in an E2 reaction can be visualized as a logical workflow. The steric hindrance of the base is the primary decision point.
References
- 1. Solved 10. For the reaction of 2-bromo-2-methylbutane with | Chegg.com [chegg.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Elimination Reactions - Problem 1 [quimicaorganica.org]
Safety Operating Guide
Proper Disposal of Sodium tert-Butoxide: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
Sodium tert-butoxide is a highly reactive and flammable solid that requires careful handling and specific disposal procedures to ensure laboratory safety.[1][2][3] It reacts violently with water and can self-heat, potentially leading to fire.[4][5][6] This guide provides essential, step-by-step instructions for the safe disposal of this compound, ensuring the well-being of laboratory personnel and compliance with safety regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a fire-resistant lab coat, chemical-resistant gloves (inspect before use), and tight-fitting safety goggles or a face shield.[4][7]
-
Ventilation: Conduct all handling and disposal procedures in a properly operating fume hood.[4]
-
Ignition Sources: Eliminate all potential ignition sources, such as open flames, hot surfaces, and sparks. Use non-sparking tools for handling.[4][8]
-
Inert Atmosphere: For handling larger quantities or when transferring the solid, consider working under an inert atmosphere (e.g., nitrogen or argon) in a glovebox to prevent reaction with atmospheric moisture.[4][7]
-
Spill Kit: Have a Class D fire extinguisher (for metal fires), as well as dry sand, Met-L-X, or other non-combustible absorbent material readily available in case of a spill.[8][9] Do not use water or carbon dioxide extinguishers. [8]
Operational Plan for Disposal
The primary method for disposing of this compound is through controlled quenching (deactivation) by slowly reacting it with a suitable protic solvent, followed by neutralization. This procedure must be performed with caution to manage the exothermic reaction.
Disposal of Small Quantities (up to 10 g)
For quantities of 500 grams or less, a controlled reaction with water can be performed, though a preliminary quench with an alcohol is a safer practice.[8]
Experimental Protocol: Quenching and Neutralization
-
Preparation:
-
Place a suitably sized reaction flask, equipped with a magnetic stir bar, in an ice-water bath to control the temperature.[3]
-
If available, maintain an inert atmosphere over the reaction by introducing a gentle stream of nitrogen or argon.
-
Prepare a dilute solution of a protic solvent, such as isopropanol or tert-butanol.
-
-
Slow Addition of this compound:
-
Slowly and carefully add small portions of the this compound to the cooled solvent with vigorous stirring.[4] The slow addition is critical to control the exothermic reaction and prevent a dangerous temperature increase.
-
-
Quenching with Alcohol:
-
Addition of Water:
-
Neutralization:
-
Final Disposal:
Disposal of Large Quantities (over 10 g)
For larger quantities of this compound, it is recommended to dispose of it as hazardous waste through a licensed disposal company without attempting to quench it in the lab.[4][7][11]
-
Packaging:
-
Ensure the this compound is in a tightly sealed, properly labeled container.
-
The label should clearly indicate "this compound" and include the appropriate hazard pictograms (e.g., flammable, corrosive).
-
-
Waste Collection:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service to arrange for pickup.[7][11]
-
Store the waste container in a cool, dry, well-ventilated area away from incompatible materials (e.g., acids, water, alcohols) until it is collected.[1]
-
Data Presentation: Disposal Parameters
| Parameter | Recommendation | Source |
| Maximum Quantity for Lab Quenching | Up to 10 g | [4] |
| Quenching Solvents | Isopropanol, tert-butanol, methanol | [4][10] |
| Neutralizing Agent | Dilute aqueous acid (e.g., 1 M HCl) | [1][3] |
| Final pH for Aqueous Waste | 5 - 9 | [3] |
| Extinguishing Agent for Fires | Class D extinguisher, dry sand, Met-L-X | [8][9] |
| Incompatible Extinguishing Agents | Water, Carbon Dioxide | [8] |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. esd.uga.edu [esd.uga.edu]
- 4. sarponggroup.com [sarponggroup.com]
- 5. grokipedia.com [grokipedia.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. editverse.com [editverse.com]
- 8. gelest.com [gelest.com]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. uab.edu [uab.edu]
Personal protective equipment for handling Sodium tert-butoxide
For Immediate Use by Laboratory Professionals
This document provides critical safety protocols and logistical information for the handling and disposal of sodium tert-butoxide, a highly reactive and hazardous material. Adherence to these procedures is essential for ensuring laboratory safety. This compound is a flammable solid that is self-heating and may catch fire.[1][2][3] It causes severe skin burns and eye damage, and can also cause respiratory irritation.[1][2][3] A key hazard is its violent reaction with water.[2][4]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound. Selections should be based on a thorough risk assessment of the specific procedures to be performed.
| PPE Category | Specification | Citation(s) |
| Eye/Face Protection | Chemical splash-resistant safety glasses or goggles with side protection. A face shield is recommended. | [1][4][5] |
| Hand Protection | Neoprene or nitrile rubber gloves. Inspect gloves for integrity before use. | [5] |
| Respiratory Protection | For operations that may generate dust, a NIOSH-certified dust and mist respirator (orange cartridge) is required. | [5] |
| Protective Clothing | A flame-retardant, antistatic lab coat or coveralls. For larger quantities, a PVC apron or suit may be necessary. | [6][7] |
Operational Plan for Handling this compound
1. Engineering Controls and Preparation:
-
Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][6] Local exhaust ventilation should be used to minimize dust exposure.[5]
-
Inert Atmosphere: Due to its reactivity with moisture, this compound should be handled and stored under an inert gas, such as dry nitrogen or argon.[5][6]
-
Ignition Sources: Eliminate all potential ignition sources from the handling area. This includes open flames, hot surfaces, and sparks.[1][3][6] Use of non-sparking tools and explosion-proof electrical equipment is mandatory.[4][5][8]
-
Static Control: Ensure that all containers and transfer lines are properly grounded and bonded to prevent the buildup of static electricity.[1][5][8]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of the handling area.[1][5]
2. Handling Procedure:
-
Pre-Use Inspection: Visually inspect the container for any signs of damage or compromise before opening.
-
Dispensing: When dispensing the solid, do so carefully to minimize the generation of dust.[1][6]
-
Container Sealing: Keep the container tightly closed when not in use.[1][6]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1][9] Wash hands thoroughly with soap and water after handling is complete.[1][6]
3. Spill Response:
-
Evacuation: In the event of a spill, evacuate all non-essential personnel from the area.[3][5]
-
Containment: For minor spills, cover the material with a dry, inert absorbent such as sand or earth.[9] Do not use water.[4][8]
-
Cleanup: Use non-sparking tools to carefully collect the absorbed material into a designated, dry, and sealable metal container for disposal.[5][9]
Disposal Plan
-
Waste Classification: this compound waste is classified as hazardous waste. All disposal must comply with federal, state, and local regulations.[1][3]
-
Containerization: Collect waste material in a suitable, labeled, and closed container.[3]
-
Treatment: For very small quantities, slow and careful addition to a large volume of water can be used for neutralization; however, this reaction is violent and produces a caustic solution that will also require proper disposal.[5] For larger quantities, consult with your institution's environmental health and safety (EHS) office for guidance on disposal through a licensed waste disposal company.[3] Do not dispose of unused product or contaminated materials in standard laboratory drains.[6][9]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. aksci.com [aksci.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. oxfordlabchem.com [oxfordlabchem.com]
- 5. gelest.com [gelest.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. lobachemie.com [lobachemie.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
